(2,5-dimethylpyridin-3-yl)boronic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMKPXQJBGSLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376732 | |
| Record name | 2,5-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-18-9 | |
| Record name | B-(2,5-Dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2,5-dimethylpyridin-3-yl)boronic acid
This guide provides a comprehensive overview of the synthesis of (2,5-dimethylpyridin-3-yl)boronic acid, a valuable building block in modern medicinal chemistry and organic synthesis. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and reproducibility.
Introduction: The Ascendant Role of Pyridinylboronic Acids in Drug Discovery
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key biological interactions.[1] When functionalized with a boronic acid group, its utility is significantly amplified. Boronic acids are versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the construction of carbon-carbon bonds with exceptional precision.[2][3]
Beyond their role as synthetic intermediates, the boronic acid moiety itself is of growing interest in medicinal chemistry. The landmark approval of bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma, demystified earlier concerns about the potential toxicity of boron-containing compounds and spurred a new wave of research.[4][5][6][7][8] It has been demonstrated that incorporating a boronic acid can improve a drug candidate's pharmacokinetic profile by, for example, reducing first-pass metabolism.[5] this compound, with its specific substitution pattern, offers a unique geometric and electronic profile for probing structure-activity relationships in drug design.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several established methods for arylboronic acid formation. The choice of method often depends on the available starting materials, scale, and tolerance for specific functional groups. This guide will focus on the two most practical and reliable strategies starting from 3-bromo-2,5-dimethylpyridine:
-
Method A: Palladium-Catalyzed Miyaura Borylation. This is a robust and widely used method that offers mild reaction conditions and excellent functional group compatibility.[9]
-
Method B: Halogen-Metal Exchange followed by Borylation. A classic and often high-yielding method, though it requires cryogenic temperatures and the use of highly reactive organolithium reagents.[10][11][12]
Prerequisite: Synthesis of the Starting Material, 3-Bromo-2,5-dimethylpyridine
A reliable synthesis of the target boronic acid begins with a secure supply of the corresponding halo-pyridine. While 3-bromo-2,5-dimethylpyridine (CAS 17117-19-0) may be commercially available, a synthetic route from more common precursors is valuable. A plausible approach is the Sandmeyer reaction starting from 2,5-dimethylpyridin-3-amine.
Method A: Palladium-Catalyzed Miyaura Borylation
This method is often the preferred route in modern synthetic labs due to its operational simplicity and the commercial availability of a wide range of catalysts and reagents. The reaction couples 3-bromo-2,5-dimethylpyridine with a diboron reagent in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices
-
Diboron Reagent: Bis(pinacolato)diboron (B2pin2) is the most common reagent. It is stable, easy to handle, and the resulting pinacol boronate ester is generally more stable and easier to purify than the boronic acid itself. The pinacol ester can then be hydrolyzed to the boronic acid.
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like PdCl2(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The dppf ligand is electron-rich and provides the necessary steric bulk to promote the catalytic cycle.
-
Base: A base, such as potassium acetate (KOAc), is crucial for the transmetalation step. It is thought to activate the diboron reagent, facilitating the transfer of a boryl group to the palladium center.[9] The choice of a relatively weak base like KOAc is important to prevent premature hydrolysis of the boronic ester product or other base-sensitive side reactions.[9]
-
Solvent: A polar aprotic solvent like dioxane or DMF is typically used to ensure the solubility of all reaction components.
Experimental Protocol: Miyaura Borylation
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 3-Bromo-2,5-dimethylpyridine | 17117-19-0 | C7H8BrN | Starting material |
| Bis(pinacolato)diboron (B2pin2) | 73183-34-3 | C12H24B2O4 | Boron source |
| PdCl2(dppf)·CH2Cl2 | 95464-05-4 | C35H30Cl4FeP2Pd | Palladium precatalyst |
| Potassium Acetate (KOAc) | 127-08-2 | C2H3KO2 | Base |
| 1,4-Dioxane (anhydrous) | 123-91-1 | C4H8O2 | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | For workup and hydrolysis |
| Diethyl Ether | 60-29-7 | C4H10O | Extraction solvent |
| Celite® | 61790-53-2 | SiO2 | Filtration aid |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2,5-dimethylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl2(dppf)·CH2Cl2 (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup (Isolation of Pinacol Ester):
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester. This can be purified by column chromatography on silica gel if necessary.
-
-
Hydrolysis to Boronic Acid:
-
Dissolve the crude pinacol ester in a suitable solvent mixture (e.g., acetone/water).
-
Add 2N aqueous HCl and stir at room temperature. Monitor the hydrolysis by TLC.
-
Once complete, neutralize the mixture carefully with a base (e.g., NaHCO3).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Mechanistic Rationale: The Miyaura Borylation Catalytic Cycle
The mechanism of the Miyaura borylation is a well-established catalytic cycle involving palladium.
Caption: Workflow for the synthesis via halogen-metal exchange.
The mechanism of the lithium-halogen exchange is believed to proceed through an "ate" complex intermediate, where the butyl group from n-BuLi coordinates to the bromine atom on the pyridine ring before the exchange occurs. [11][13]The equilibrium of this reaction favors the formation of the more stable organolithium species, which in this case is the sp2-hybridized pyridinyllithium. [12]
Method Comparison and Troubleshooting
| Feature | Miyaura Borylation (Method A) | Halogen-Metal Exchange (Method B) |
| Temperature | 80-90 °C | -78 °C |
| Reagents | Palladium catalyst, B2pin2, weak base | n-Butyllithium, trialkyl borate |
| Functional Group Tolerance | Generally high | Limited by reactivity of n-BuLi |
| Operational Complexity | Simpler setup, less sensitive | Requires strict anhydrous conditions and low temperatures |
| Key Byproducts | Homocoupling of starting material, debromination | Wurtz coupling, side reactions from reactive intermediate |
Troubleshooting Common Issues:
-
Protodeboronation (Loss of the Boronic Acid Group): This is a common side reaction for heteroarylboronic acids, especially under harsh acidic or basic conditions or during prolonged chromatography.
-
Solution: Keep workup conditions mild. It is often preferable to handle the more stable pinacol ester intermediate through purification and perform the hydrolysis as the final step.
-
-
Low Yield in Halogen-Metal Exchange: This can be due to moisture quenching the n-BuLi, the pyridinyllithium intermediate reacting with the starting bromide, or decomposition of the intermediate.
-
Solution: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Maintain strict temperature control and consider an "inverse addition" where the halide is added to the n-BuLi solution.
-
-
Inefficient Palladium Catalysis: Catalyst deactivation can lead to stalled reactions.
-
Solution: Ensure the reaction is run under a strictly inert atmosphere. The choice of ligand is also critical and may require optimization for different substrates.
-
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
NMR Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the aromatic protons on the pyridine ring and the two methyl groups. The B(OH)2 protons are often broad and may exchange with water in the solvent.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
¹¹B NMR: A broad singlet is expected, with a chemical shift characteristic of an arylboronic acid.
-
-
Mass Spectrometry: To confirm the molecular weight of the compound (150.97 g/mol ). [14]* Melting Point: To assess the purity of the crystalline solid.
References
-
de Sousa, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
de Sousa, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Available at: [Link]
- Google Patents. (Date not available). Preparation method for 2,5-dibromo-3-methylpyridine. CN105348177A.
-
de Sousa, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
ResearchGate. (Date not available). The Lithium–Halogen Exchange Reaction in Process Chemistry. Available at: [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]
-
Chemsrc. (2025). 3-Bromo-2,5-dimethylpyridine | CAS#:17117-19-0. Available at: [Link]
-
MedChemComm (RSC Publishing). (Date not available). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Available at: [Link]
-
MDPI. (Date not available). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Available at: [Link]
-
Reddit. (2021). Li Halogen Exchange? Available at: [Link]
-
Organic Syntheses. (Date not available). 2,3-diaminopyridine. Available at: [Link]
-
MDPI. (Date not available). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
- Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine.
-
NIH. (Date not available). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available at: [Link]
-
University of Rochester. (Date not available). lithium halogen exchange #1 revised. Available at: [Link]
-
Wikipedia. (Date not available). Metal–halogen exchange. Available at: [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. 1029654-18-9|this compound|BLD Pharm [bldpharm.com]
physicochemical properties of (2,5-dimethylpyridin-3-yl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (2,5-dimethylpyridin-3-yl)boronic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic organoboron compound that has garnered significant interest within the scientific community. As a derivative of pyridine, a fundamental heterocyclic aromatic compound, it combines the unique electronic properties of a pyridine ring with the versatile reactivity of a boronic acid functional group. This strategic combination makes it a valuable building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures.
This guide provides a comprehensive overview of the core physicochemical properties, characterization methodologies, stability, reactivity, and applications of this compound. The insights presented herein are tailored for researchers, scientists, and drug development professionals who utilize boronic acids as key intermediates in their synthetic endeavors. The narrative emphasizes not just the "what" but the "why" behind experimental choices, grounding technical data in practical, field-proven context.
Core Physicochemical and Structural Identifiers
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for this compound are summarized below. These values are crucial for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₀BNO₂ | [1][2] |
| Molecular Weight | 150.97 g/mol | [1][2] |
| CAS Number | 1029654-18-9 | [1] |
| Appearance | Solid | [2] |
| Canonical SMILES | B(C1=CC(=CN=C1C)C)(O)O | [1] |
| InChI Key | HIMKPXQJBGSLSM-UHFFFAOYSA-N | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Note: Experimental values for properties such as melting point, boiling point, and pKa are not consistently reported in public literature and require empirical determination.
Structural Elucidation and Spectroscopic Characterization
The unambiguous confirmation of a chemical's identity and purity is paramount. A multi-technique spectroscopic approach is standard practice for the characterization of boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure of this compound in solution.
-
¹H NMR: Provides information on the number and environment of protons. The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the two methyl group protons.
-
¹³C NMR: Reveals the carbon framework of the molecule. Signals corresponding to the five carbons of the pyridine ring (two of which are substituted) and the two methyl carbons would be expected. The carbon atom attached to the boron may show broadening due to the quadrupolar nature of the boron nucleus.
-
¹¹B NMR: This technique is specific for the boron nucleus and is highly informative for boronic acids. A characteristic chemical shift, typically in the range of δ 28-32 ppm (referenced to BF₃·OEt₂), would confirm the presence of the trigonal planar boronic acid moiety.[3]
Causality Behind Experimental Choices: A significant challenge in the NMR analysis of boronic acids is their tendency to form cyclic, trimeric anhydrides known as boroxines, especially in aprotic solvents or upon removal of water. This equilibrium can lead to complex or broadened spectra.[4] To obtain a clean spectrum of the monomeric acid, the sample can be prepared in a deuterated solvent like DMSO-d₆ or by adding a small amount of D₂O, which pushes the equilibrium back towards the monomeric boronic acid.[4]
Protocol: ¹¹B NMR Analysis of a Heterocyclic Boronic Acid
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Tune the probe to the ¹¹B frequency (e.g., ~96 MHz on a 300 MHz spectrometer).[5]
-
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard one-pulse experiment. A proton-decoupled experiment is typically preferred to simplify the spectrum.
-
Set the spectral width to encompass the expected chemical shift range for boronic acids (e.g., from 50 ppm to -10 ppm).
-
Reference the spectrum externally to BF₃·OEt₂ (δ 0 ppm).[5]
-
-
Data Processing: Apply an appropriate line-broadening factor if necessary and integrate the resulting peak.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), is employed to confirm the elemental composition. It provides a highly accurate mass measurement that should match the calculated exact mass of the protonated molecule [M+H]⁺.[3]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. For this compound, the spectrum would be characterized by:
-
A broad O–H stretching band (~3200-3600 cm⁻¹) for the boronic acid hydroxyl groups.
-
C–H stretching bands for the aromatic and methyl groups (~2800-3100 cm⁻¹).
-
C=C and C=N stretching vibrations for the pyridine ring (~1500-1600 cm⁻¹).[3]
-
A strong B–O stretching band (~1300-1400 cm⁻¹).
Stability, Reactivity, and Handling
Stability Profile
Boronic acids are generally stable solids, but their stability can be compromised under certain conditions.[6][7]
-
Dehydration: As mentioned, the primary pathway for degradation is the intermolecular dehydration to form a cyclic boroxine. This process is reversible in the presence of water.
-
Protodeboronation: The C-B bond can be cleaved under harsh acidic or basic conditions, or in the presence of certain oxidizing agents, replacing the boronic acid group with a hydrogen atom.
To enhance stability for long-term storage or for specific applications requiring robust reaction conditions, boronic acids are often converted to more stable derivatives, such as pinacol boronate esters.[6]
Sources
- 1. 2,5-Dimethylpyridine-3-Boronic Acid | C7H10BNO2 | CID 2763092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-dimethylpyridine-3-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
An In-Depth Technical Guide to the Crystal Structure of (2,5-dimethylpyridin-3-yl)boronic acid: From Synthesis to Structural Elucidation and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (2,5-dimethylpyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry. While a public crystal structure is not available as of the writing of this document, this guide will equip researchers with the necessary knowledge to synthesize, crystallize, and determine its three-dimensional structure. Furthermore, it will explore the anticipated structural features and their implications for drug discovery, drawing upon the established principles of boronic acid chemistry and crystallography.
Introduction to this compound: A Key Pharmacophore
Boronic acids and their derivatives are a cornerstone of modern medicinal chemistry, with several FDA-approved drugs, such as bortezomib (Velcade®), ixazomib, and vaborbactam, highlighting their therapeutic significance.[1][2][3] These compounds are recognized for their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, making them potent inhibitors.[4][5] The pyridine ring, a common motif in pharmaceuticals, imparts desirable properties such as aqueous solubility and the ability to engage in specific hydrogen bonding and π-stacking interactions with biological targets.
This compound combines these two key pharmacophores. The dimethyl-substituted pyridine ring offers a scaffold with defined steric and electronic properties, making it an attractive starting point for the synthesis of novel drug candidates.[6] Elucidating its crystal structure is paramount for understanding its intrinsic molecular geometry, intermolecular interactions, and for providing a solid foundation for structure-based drug design.
Synthesis and Crystallization: The Path to a Single Crystal
A robust and reproducible synthesis is the first critical step towards obtaining a crystal structure. Following synthesis, the careful selection of crystallization conditions is essential for growing high-quality single crystals suitable for X-ray diffraction.
Synthesis of this compound
A common and effective method for the synthesis of aryl and heteroaryl boronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a halide with a diboron reagent.[7] For this compound, a plausible synthetic route starts from 3-bromo-2,5-dimethylpyridine.
Experimental Protocol: Synthesis
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2,5-dimethylpyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude pinacol ester by column chromatography on silica gel.
-
Hydrolysis: The purified this compound pinacol ester is then hydrolyzed to the free boronic acid. Dissolve the ester in a mixture of acetone or THF and water, and treat with an acid such as HCl until the reaction is complete. The boronic acid can then be isolated by filtration or extraction.
Crystallization
The goal of crystallization is to slowly precipitate the compound from a supersaturated solution, allowing the molecules to arrange themselves into a well-ordered crystal lattice.
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a variety of solvents with differing polarities. Good starting points for boronic acids include alcohols (methanol, ethanol, isopropanol), water, acetonitrile, and mixtures thereof.
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture at room temperature to form a nearly saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the boronic acid. In the larger container, add a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
Proposed Experimental Workflow for Crystal Structure Determination
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction. The following workflow outlines the key steps in this process.
Caption: Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction.
Hypothetical Crystal Structure Analysis and Discussion
In the absence of experimental data, we can predict the likely structural features of this compound based on known structures of similar pyridine boronic acids found in the Cambridge Structural Database (CSD).[8][9]
Caption: Figure 2: Molecular Structure of this compound.
Expected Molecular Geometry:
| Parameter | Expected Value Range | Rationale |
| Pyridine Ring | Planar | Aromatic nature of the pyridine ring. |
| C-B Bond Length | 1.54 - 1.57 Å | Typical single bond length between an sp² carbon and a boron atom. |
| B-O Bond Lengths | 1.35 - 1.38 Å | Characteristic of boronic acids. |
| O-B-O Bond Angle | ~120° | Consistent with sp² hybridization of the boron atom. |
| C-C-B Bond Angle | ~120° | Reflects the sp² hybridization of the carbon atoms in the pyridine ring. |
Potential Intermolecular Interactions:
The crystal packing of this compound is expected to be dominated by hydrogen bonding. The boronic acid group contains two hydroxyl groups that can act as both hydrogen bond donors and acceptors. This can lead to the formation of dimeric structures or extended hydrogen-bonded networks.
-
Hydrogen Bonding: Strong O-H···O hydrogen bonds between the boronic acid moieties of adjacent molecules are highly probable. Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming O-H···N interactions.
-
π-Stacking: The aromatic pyridine rings may engage in π-stacking interactions, further stabilizing the crystal lattice.
Applications in Drug Discovery
The crystal structure of this compound would be invaluable for drug discovery and development.
-
Structure-Based Drug Design: A high-resolution crystal structure provides the precise coordinates of each atom, which can be used to design more potent and selective inhibitors. By understanding the three-dimensional shape of the molecule, medicinal chemists can modify its structure to optimize interactions with a target protein.
-
Fragment-Based Screening: As a well-characterized fragment, this compound could be used in fragment-based screening campaigns to identify new starting points for drug discovery.
-
Understanding Protein-Ligand Interactions: Co-crystallization of this boronic acid with a target protein would reveal the specific interactions that govern binding, including the covalent bond with a catalytic serine residue and non-covalent interactions with surrounding amino acids.[4][5]
Conclusion
While the crystal structure of this compound has not yet been publicly reported, this guide provides a clear roadmap for its determination and analysis. The synthesis, crystallization, and structural elucidation of this compound are achievable through standard laboratory techniques. The resulting structural information would be of significant value to the scientific community, particularly those involved in the design and development of novel therapeutics. The anticipated structural features, including a planar pyridine ring and extensive hydrogen bonding, suggest that this molecule is a well-behaved building block for the construction of more complex and biologically active compounds.
References
- Trujillo, J. (1998). X-ray crystallographic study of boroxazolidones obtained from l-ornithine, l-methionine, kainic acid and 2,6-pyridinedicarboxylic acid. Journal of Organometallic Chemistry.
-
RSCB Protein Data Bank. (n.d.). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. RCSB PDB. [Link]
-
Wikipedia. (2023). Cambridge Structural Database. Wikipedia. [Link]
- Cala, O., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry.
- Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
-
Amanote Research. (n.d.). (PDF) Pyridine Boronic Acids as Building Blocks in Crystal. Amanote Research. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyridine-3-Boronic Acid. PubChem. [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
-
PMC. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
ResearchGate. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ResearchGate. [Link]
-
ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
NIH. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. NIH. [Link]
-
PubChem. (n.d.). [2-(Dimethylamino)pyrimidin-5-yl]boronic acid. PubChem. [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyridine. PubChem. [Link]
-
CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]
-
PubChem. (n.d.). (2,6-Dimethylpyridin-3-yl)boronic acid. PubChem. [Link]
-
Watson International. (n.d.). 2,6-dimethyl-pyridine-3-boronic acid cas 693774-55-9. Watson International. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
stability and storage of (2,5-dimethylpyridin-3-yl)boronic acid
An In-Depth Technical Guide to the Stability and Storage of (2,5-dimethylpyridin-3-yl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a heterocyclic arylboronic acid of significant interest in medicinal chemistry and drug development, primarily serving as a key building block in Suzuki-Miyaura cross-coupling reactions. The utility of this and other boronic acids is, however, intrinsically linked to their chemical integrity. Boronic acids are susceptible to several degradation pathways, including dehydration, oxidation, and protodeboronation, which can compromise sample purity, affect reaction yields, and introduce impurities into synthetic workflows. This guide provides a comprehensive overview of the factors governing the stability of this compound. It details the underlying degradation mechanisms, offers field-proven protocols for optimal storage and handling, and presents a systematic workflow for conducting stability assessments. This document is intended for researchers, chemists, and drug development professionals who require reliable methods to preserve the quality and performance of this valuable synthetic intermediate.
Physicochemical Profile of this compound
A foundational understanding of the molecule's properties is essential for developing appropriate handling and storage strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀BNO₂ | [1][2] |
| Molecular Weight | 150.97 g/mol | [1][2] |
| IUPAC Name | (2,5-dimethyl-3-pyridinyl)boronic acid | [1] |
| CAS Number | 1029654-18-9 | [1][2] |
| Appearance | White to off-white solid (typical) | |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Key Mechanisms of Degradation
The stability of this compound is primarily challenged by three distinct chemical processes. Understanding these pathways is critical for designing effective mitigation strategies.
Dehydration to Boroxine (Anhydride Formation)
Boronic acids can undergo reversible intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine. This process is driven by the removal of water and is often observed when the solid material is heated or stored in a very dry environment. While this process is reversible upon addition of water, the formation of boroxines can lead to issues with solubility, inaccurate weighing of the active monomeric species, and altered reactivity in subsequent chemical transformations.
Oxidative Degradation (Protodeboronation)
The carbon-boron (C-B) bond is susceptible to cleavage by oxidative agents. In the context of laboratory storage, this is most commonly initiated by atmospheric oxygen or trace peroxide contaminants. This degradation pathway results in the formation of the corresponding phenol, 2,5-dimethyl-3-hydroxypyridine, and boric acid. This process is irreversible and represents a direct loss of the desired starting material. Studies on other peptide boronic acids have confirmed that oxidative cleavage is a major initial degradation pathway.[3]
Protodeboronation
Protodeboronation is the cleavage of the C-B bond by a proton source, most commonly water, particularly under non-neutral pH conditions. This reaction yields the parent arene, 2,5-dimethylpyridine, and boric acid. The presence of moisture is a key factor, and the reaction rate can be influenced by the electronic properties of the pyridine ring.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the degradation mechanisms, a multi-faceted approach to storage and handling is required to ensure the long-term integrity of this compound.
Long-Term Storage (> 1 month)
For long-term storage, the primary objective is to minimize exposure to atmospheric moisture, oxygen, and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces the kinetic rate of all degradation pathways. Boric acid itself is best stored at room temperature (15–25°C), but for boronic acid derivatives, colder temperatures are preferred to slow potential reactions.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and dehydration. |
| Container | Tightly sealed, amber glass vial or bottle | Prevents moisture ingress and protects from light, which can potentially accelerate oxidative processes. |
| Environment | Desiccated | Use of a desiccator or dry box provides an additional barrier against ambient moisture, preventing hydrolysis and protodeboronation. |
Short-Term Handling (In-Lab Use)
During routine laboratory use, exposure to the ambient environment should be minimized.
-
Aliquoting: Upon receipt, if the quantity is large, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to the laboratory environment.
-
Weighing and Dispensing: Perform weighing operations swiftly. For highly sensitive applications, conduct these operations within a glove box or glove bag under a nitrogen or argon atmosphere.
-
Solvent Selection: When preparing solutions for reactions, use anhydrous solvents to prevent hydrolysis of the boronic acid.
Experimental Workflow for Stability Assessment
Verifying the stability of a specific batch of this compound under your laboratory's conditions is a critical component of quality control. A forced degradation study is an effective method to rapidly identify potential stability liabilities.
Sources
- 1. 2,5-Dimethylpyridine-3-Boronic Acid | C7H10BNO2 | CID 2763092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. laballey.com [laballey.com]
- 5. zzylchem.com [zzylchem.com]
A Comprehensive Spectroscopic Guide to (2,5-dimethylpyridin-3-yl)boronic acid: Elucidating Structure Through NMR, IR, and MS
Introduction
(2,5-dimethylpyridin-3-yl)boronic acid is a heterocyclic arylboronic acid, a class of compounds that serves as a cornerstone in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its structural motif, featuring a substituted pyridine ring, is prevalent in medicinal chemistry and materials science, making it a valuable building block for the synthesis of complex molecules.[1]
This technical guide provides an in-depth analysis of the essential spectroscopic data required to confirm the identity, structure, and purity of this compound. As researchers and drug development professionals, the unambiguous characterization of such reagents is paramount for reproducible and successful downstream applications. This document moves beyond a simple data repository, offering insights into the rationale behind experimental choices and a thorough interpretation of the spectral features based on fundamental principles and comparative literature.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and basic properties.
-
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀BNO₂ | [2][3] |
| Molecular Weight | 150.97 g/mol | [2][3] |
| CAS Number | 1029654-18-9 | [2] |
| IUPAC Name | This compound | [2] |
| InChI Key | HIMKPXQJBGSLSM-UHFFFAOYSA-N | [2][3] |
| Physical Form | Solid |[3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its high polarity effectively dissolves the boronic acid, and its high boiling point allows for stable acquisitions at various temperatures if needed. Crucially, it allows for the observation of exchangeable protons from the boronic acid hydroxyl groups, which would be lost in solvents like D₂O.
-
Instrument Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for resolving the distinct aromatic proton signals and their coupling patterns.[5]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a map of the proton environments. The expected signals for this compound are detailed below.
Table 2: Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Integration | Causality and Interpretation |
|---|---|---|---|---|
| ~8.20 | s | H-4 | 1H | This proton is adjacent to the electron-withdrawing boronic acid group and the nitrogen atom, leading to a significant downfield shift. It appears as a singlet due to the absence of ortho or meta coupling partners. |
| ~8.15 | s (br) | B(OH)₂ | 2H | The acidic protons of the boronic acid group typically appear as a broad singlet. This signal will disappear upon addition of a drop of D₂O due to rapid proton-deuterium exchange, a key validation step. |
| ~7.55 | s | H-6 | 1H | This proton is ortho to the nitrogen and meta to the boronic acid group. Its chemical shift is influenced by the ring's electronic structure. |
| ~2.45 | s | C₅-CH₃ | 3H | The methyl group at the 5-position is expected to be in a typical aromatic methyl chemical shift range. |
| ~2.40 | s | C₂-CH₃ | 3H | The methyl group at the 2-position, being ortho to the nitrogen, may experience a slightly different electronic environment compared to the C₅-methyl group. |
Note: The exact chemical shifts are predictive and can vary based on concentration and instrument calibration. The key diagnostic features are the multiplicities, integration, and relative positions of the signals.
¹³C NMR Spectral Data and Interpretation
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton.
Table 3: Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality and Interpretation |
|---|---|---|
| ~158 | C-2 | This carbon, adjacent to the nitrogen and bearing a methyl group, is expected to be significantly downfield. |
| ~150 | C-6 | Also adjacent to the nitrogen, this carbon appears in the downfield region characteristic of pyridinic carbons. |
| ~145 | C-4 | This aromatic CH carbon is downfield due to its position within the pyridine ring. |
| ~135 | C-5 | The carbon bearing the second methyl group. |
| ~130 | C-3 | The carbon atom directly attached to the boron atom. This signal is often broad due to quadrupolar relaxation from the adjacent boron nucleus. Its chemical shift is a key identifier but can be of lower intensity.[6] |
| ~22 | C₂-CH₃ | Typical chemical shift for a methyl group attached to an sp² carbon. |
| ~18 | C₅-CH₃ | Similar to the other methyl group, appearing in the aliphatic region of the spectrum. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample temperature to equilibrate (typically 298 K).
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse program, typically with 16-32 scans.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program, requiring a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO quintet at 39.52 ppm.[7]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principles and Rationale
The primary utility of IR for this compound is to confirm the presence of the boronic acid (-B(OH)₂) and pyridine functional groups. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and provides high-quality data from the solid material.
IR Spectral Data and Interpretation
Table 4: Key FT-IR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Assignment | Interpretation |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch (H-bonded) | A strong, broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid functional group.[8] |
| ~3050 | Aromatic C-H stretch | Absorption corresponding to the C-H bonds on the pyridine ring. |
| 2980 - 2850 | Aliphatic C-H stretch | Absorptions from the C-H bonds of the two methyl groups. |
| ~1600, ~1470 | C=C and C=N ring stretch | These vibrations are characteristic of the pyridine ring system.[9] |
| ~1350 | B-O stretch | A strong, characteristic absorption for the boron-oxygen single bond is a key diagnostic peak for boronic acids.[10] |
| ~750 | Out-of-plane C-H bend | Bending vibrations from the aromatic protons. |
Experimental Protocol: ATR-FT-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis.
Principles and Rationale
Electrospray Ionization (ESI) is the preferred ionization method for polar molecules like this compound.[11] It is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. Analysis is often coupled with liquid chromatography (LC) to ensure the sample's purity is assessed simultaneously. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for confirming the elemental composition via accurate mass measurement.
MS Spectral Data and Interpretation
Table 5: Expected High-Resolution Mass Spectrometry Data (ESI+)
| Calculated m/z | Adduct | Interpretation |
|---|---|---|
| 152.0877 | [M+H]⁺ | The exact mass of the protonated parent molecule (C₇H₁₁BNO₂⁺). Observing this peak with high mass accuracy (e.g., < 5 ppm error) provides strong evidence for the elemental composition. |
| 174.0697 | [M+Na]⁺ | A sodium adduct is commonly observed in ESI-MS, appearing 22.9898 Da higher than the protonated molecule. |
| 134.0772 | [M+H-H₂O]⁺ | Loss of a water molecule from the boronic acid moiety is a potential in-source fragmentation or dehydration product. |
Boron Isotopic Pattern: A key confirmatory feature is the natural isotopic abundance of boron: ~20% ¹⁰B and ~80% ¹¹B. This results in a characteristic isotopic pattern for any boron-containing ion. The [M+H]⁺ peak at m/z 152.0877 (from ¹¹B) will be accompanied by a smaller peak at m/z 151.0910 (from ¹⁰B) with an approximate intensity ratio of 4:1. This pattern is a definitive indicator of a single boron atom in the molecule.
Experimental Protocol: LC-MS (ESI-TOF)
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Dimethylpyridine-3-Boronic Acid | C7H10BNO2 | CID 2763092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-dimethylpyridine-3-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. (2,6-Dimethylpyridin-4-yl)boronic acid | 846548-44-5 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Dabrafenib: A Deep Dive into the Inhibition of the MAPK Pathway for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, identified by CAS number 1003030-22-3, is a potent and selective inhibitor of mutated BRAF kinases, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Marketed under the brand name Tafinlar®, it has emerged as a cornerstone in the targeted therapy of several cancers, most notably metastatic melanoma harboring specific BRAF V600 mutations.[3][4] This guide provides a comprehensive technical overview of Dabrafenib, including its mechanism of action, physicochemical properties, key experimental protocols, and the molecular underpinnings of therapeutic resistance.
The Aberrant MAPK Pathway and the Rationale for BRAF Inhibition
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates normal cell proliferation, differentiation, and survival.[5][6][7] In a significant subset of cancers, this pathway becomes constitutively active due to mutations in key signaling nodes. The most common of these are activating mutations in the BRAF gene, with the V600E substitution (a valine to glutamic acid change at codon 600) being the most frequent, accounting for over 90% of BRAF mutations in melanoma.[6][8][9] This mutation mimics phosphorylation, leading to a constitutively active BRAF kinase that perpetually drives downstream signaling through MEK and ERK, resulting in uncontrolled cell growth and tumor progression.[7][9][10]
Dabrafenib was specifically designed to target these mutated BRAF proteins.[11] Its therapeutic efficacy stems from its ability to selectively bind to and inhibit the kinase activity of BRAF V600 mutants, thereby shutting down the aberrant signaling cascade and inducing apoptosis in cancer cells.[1][2]
Physicochemical and Pharmacokinetic Properties of Dabrafenib
A clear understanding of the physicochemical and pharmacokinetic properties of a drug candidate is fundamental for its development and clinical application. Dabrafenib is an orally bioavailable small molecule.[11]
| Property | Value | Source |
| CAS Number | 1003030-22-3 | Internal |
| Alternate Designations | GSK2118436, GSK2118436A, GSK-2118436 | [3] |
| Molecular Formula | C23H20F3N5O2S2 | [3] |
| Molecular Weight | 519.6 g/mol | [3] |
| Formulation | Often administered as Dabrafenib mesylate | [3] |
Mechanism of Action: ATP-Competitive Inhibition of Mutated BRAF
Dabrafenib functions as an ATP-competitive inhibitor of the BRAF kinase.[1][2] It has a significantly higher affinity for the mutated BRAF V600E, V600K, and V600D forms compared to the wild-type BRAF protein.[3][12] By binding to the ATP-binding pocket of the mutated kinase, Dabrafenib prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.[2][5] This blockade leads to a G1 cell cycle arrest and ultimately apoptosis in BRAF-mutant tumor cells.[2]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. medschool.co [medschool.co]
- 6. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 11. abmole.com [abmole.com]
- 12. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
The Synthetic Chemist's Guide to Substituted Pyridine Boronic Acids: A Core Component in Modern Drug Discovery
Substituted pyridine boronic acids and their corresponding esters are pivotal building blocks in contemporary medicinal chemistry. Their unique electronic properties and versatile reactivity make them indispensable for the construction of complex molecular architectures found in numerous therapeutic agents.[1][2] The pyridine motif is a common feature in a vast array of FDA-approved drugs, where it often plays a crucial role in binding to biological targets and modulating their activity.[2] Consequently, the efficient and regioselective synthesis of substituted pyridine boronic acids is a critical endeavor for researchers and scientists in drug development.[1][3]
This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing substituted pyridine boronic acids. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each method, offering field-proven insights into the causality behind experimental choices and providing self-validating systems for reproducible success.
The Workhorse of Pyridine Borylation: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, stands as one of the most robust and widely employed methods for the synthesis of aryl and heteroaryl boronic esters, including those of pyridine.[4][5] This reaction typically involves the coupling of a halopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5]
Mechanistic Rationale: A Palladium-Catalyzed Cycle
The catalytic cycle of the Miyaura borylation is a well-established sequence of elementary steps involving a palladium catalyst (Figure 1). Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The cycle commences with the oxidative addition of the halopyridine to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the pyridine ring. Subsequently, transmetalation occurs, where a boryl group from the diboron reagent displaces the halide on the palladium center. The choice of base is critical here, as it is believed to activate the diboron reagent. Finally, reductive elimination from the Pd(II) complex yields the desired pyridine boronic ester and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.
Figure 1: Catalytic cycle of the Miyaura Borylation reaction.
Key Experimental Considerations and Protocol
The success of a Miyaura borylation hinges on the judicious selection of catalyst, ligand, base, and solvent.
| Parameter | Common Choices & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), XPhos-Pd-G2.[4] The choice often depends on air stability and ease of reduction to the active Pd(0) species. |
| Ligand | Phosphine ligands are prevalent. XPhos, SPhos, and RuPhos are effective for challenging substrates. Dppf is a classic choice. |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) is the most common due to the stability of the resulting pinacol ester.[5] Tetrahydroxydiboron (B₂(OH)₄) offers better atom economy.[4] |
| Base | KOAc is a mild and frequently used base.[5] Stronger bases like K₃PO₄ can be effective but may promote side reactions. |
| Solvent | Aprotic polar solvents such as dioxane, THF, and DMF are typical choices. |
Experimental Protocol: Synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
This protocol is adapted from a general procedure for the borylation of heteroaryl halides.
-
Reaction Setup: To an oven-dried flask, add 2-fluoro-5-bromopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and PdCl₂(dppf) (0.03 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
The Atom-Economical Approach: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters, as it directly converts a C-H bond into a C-B bond, avoiding the need for pre-functionalized starting materials.[6][7] However, the application of this methodology to pyridines presents unique challenges.[7][8]
Mechanistic Insights and the "Pyridine Problem"
The generally accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[6] A key challenge with pyridine substrates is the inhibition of the active iridium catalyst through coordination of the pyridine nitrogen's lone pair to the vacant site on the metal center.[7][8] This coordination can lead to low reactivity and catalyst deactivation.[9]
To overcome this "pyridine problem," several strategies have been developed:
-
Steric Hindrance: Introducing a substituent at the C-2 position of the pyridine ring can sterically block the nitrogen from coordinating to the iridium catalyst.[7]
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can reduce the basicity of the nitrogen, thereby weakening its coordination to the catalyst.[6][7]
Regioselectivity in the C-H borylation of substituted pyridines is primarily governed by steric effects, with borylation occurring at the most accessible C-H bond.[9][10] Electronic effects also play a role, with a general preference for borylation at positions distal to the nitrogen atom.[9]
Figure 2: Simplified workflow for Iridium-catalyzed C-H borylation, highlighting the catalytic cycle and catalyst inhibition by pyridine.
Protocol for Regioselective C-H Borylation
The following protocol is a general guideline for the iridium-catalyzed C-H borylation of a substituted pyridine.
Experimental Protocol: Borylation of a CF₃-Substituted Pyridine
This protocol is based on methodologies developed for the borylation of electron-deficient pyridines.[10]
-
Reaction Setup: In a glovebox, combine the CF₃-substituted pyridine (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), [Ir(COD)OMe]₂ (0.015 equiv), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 equiv) in a vial.
-
Solvent: The reaction can often be run neat or in a minimal amount of a non-coordinating solvent like cyclohexane or methyl tert-butyl ether (MTBE).[10]
-
Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS to determine conversion and regioselectivity.
-
Purification: Once the reaction is complete, the product can be purified by column chromatography on silica gel. It is sometimes beneficial to use silica gel impregnated with boric acid to minimize decomposition of the boronic ester on the column.[11]
The Classical Approach: Lithiation and Grignard-Borylation
The synthesis of pyridine boronic acids via halogen-metal exchange followed by quenching with a boron electrophile is a foundational and often highly effective method. This approach typically utilizes organolithium or Grignard reagents.
Mechanistic Considerations and Procedural Variations
The core of this method involves the generation of a pyridyl anion, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent hydrolysis yields the boronic acid.
Two main procedural variations exist:
-
Standard Procedure: The organometallic reagent (e.g., n-BuLi) is added to the halopyridine, followed by the addition of the trialkyl borate.
-
In Situ Quench (Reverse Addition): The organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate. This method is often preferred as it minimizes side reactions of the highly reactive pyridyl lithium intermediate.
The choice of organometallic reagent, solvent, and temperature can significantly impact the yield and selectivity of the reaction.
Directed Ortho-Metalation (DoM)
A powerful variation of the lithiation-borylation strategy is Directed Ortho-Metalation (DoM). In this approach, a directing group (DG) on the pyridine ring, such as an amide or carbamate, chelates to the organolithium base, directing deprotonation to the adjacent ortho position. Subsequent borylation provides a highly regioselective route to ortho-substituted pyridine boronic acids.[12]
Figure 3: Workflow for the synthesis of ortho-borylated pyridines via Directed ortho-Metalation (DoM).
Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Lithiation-Borylation
This is a well-established, scalable procedure.[13]
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add toluene, THF, triisopropyl borate, and 3-bromopyridine.
-
Cooling: Cool the mixture to -40 °C.
-
Lithiation: Slowly add n-butyllithium solution while maintaining the internal temperature below -35 °C.
-
Quenching and Workup: After the addition is complete, warm the mixture to 0 °C and then add aqueous HCl. Separate the aqueous layer and adjust the pH to 7-8 with NaOH.
-
Isolation: The product, which exists as the boroxine, can be isolated by filtration, washed with cold acetonitrile, and dried under vacuum.[13]
-
Esterification (Optional but Recommended): The boroxine can be converted to the more stable pinacol ester by heating with pinacol in toluene with a Dean-Stark trap to remove water.[13]
Comparison of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Starting Materials |
| Miyaura Borylation | High functional group tolerance, mild reaction conditions, commercially available starting materials.[5] | Requires pre-functionalized halopyridines, potential for side reactions (e.g., Suzuki coupling).[5] | Halopyridines (Br, I, Cl, OTf) |
| Ir-catalyzed C-H Borylation | High atom economy, direct functionalization of C-H bonds, access to novel substitution patterns.[6] | Catalyst inhibition by pyridine nitrogen, challenges with regioselectivity, higher catalyst cost.[7] | Substituted Pyridines |
| Lithiation/Grignard-Borylation | Cost-effective, scalable, well-established procedures. | Requires cryogenic temperatures, limited functional group tolerance with standard procedures. | Halopyridines (Br, I) |
| Directed Ortho-Metalation | Excellent regioselectivity for ortho-substitution.[12] | Requires a directing group on the pyridine ring. | Pyridines with directing groups |
Purification and Handling of Pyridine Boronic Acids
Pyridine boronic acids, particularly 2-substituted isomers, can be prone to decomposition via protodeboronation.[7] For this reason, they are often converted to their more stable pinacol or MIDA (N-methyliminodiacetic acid) esters.[14]
Purification by column chromatography can be challenging due to the interaction of the boronic acid/ester with silica gel.[11][15] Strategies to mitigate this include:
-
Using silica gel impregnated with boric acid.[11]
-
Converting the boronic acid to a more stable derivative (e.g., MIDA ester) prior to chromatography.[14][15]
-
Purification via crystallization of the boronic acid or its derivatives.
Conclusion
The synthesis of substituted pyridine boronic acids is a dynamic field with a range of powerful methodologies at the disposal of the modern synthetic chemist. The choice of synthetic route depends on a careful consideration of factors such as the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. A thorough understanding of the underlying mechanisms of each method, as outlined in this guide, is essential for rational reaction design, optimization, and the successful synthesis of these vital building blocks for the advancement of drug discovery and development.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Liu, Y., Milo, L. J., Jr., & Lai, J. H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]
-
Preshlock, S., et al. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 55(45), 14345-14349. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 66(26), 4828-4832. [Link]
-
Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]
-
Unknown. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Publications. Retrieved January 21, 2026, from [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. [Link]
-
Moody, C. J., & Roff, G. J. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(6), 2331-2334. [Link]
-
Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(15), 3279-3282. [Link]
-
Unknown. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(64), 14457-14476. [Link]
-
Mongin, F., et al. (2003). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Tetrahedron, 59(23), 4049-4057. [Link]
- Unknown. (n.d.). Process for the preparation of pyridine-2-boronic acid esters. Google Patents.
-
Li, W., et al. (2004). 3-pyridylboronic acid. Organic Syntheses, 81, 89. [Link]
-
Hu, Y., et al. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(11), 2993. [Link]
-
Alessi, M., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-1594. [Link]
-
Unknown. (2020). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 10(11), 1269. [Link]
-
Unknown. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Retrieved January 21, 2026, from [Link]
-
Mori, A., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Synlett, 24(16), 2138-2142. [Link]
-
Alessi, M., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. PubMed. Retrieved January 21, 2026, from [Link]
-
Bonin, H., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]
-
Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 29-51. [Link]
-
Carson, N. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois. Retrieved January 21, 2026, from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ACS Catalysis, 6(3), 1587-1601. [Link]
-
Unknown. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Retrieved January 21, 2026, from [Link]
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(6), 1150-1177. [Link]
-
2-FLUOROPYRIDINE-5-BORONIC ACID. (n.d.). FDA.gov. Retrieved January 21, 2026, from [Link]
-
Alessi, M., et al. (2007). Directed ortho Metalation-Boronation and Suzuki-Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. ACS Publications. Retrieved January 21, 2026, from [Link]
-
Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Retrieved January 21, 2026, from [Link]
-
Carson, C. A., et al. (2017). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Chemistry – A European Journal, 23(66), 16866-16875. [Link]
-
Drugs containing boronic acid approved by the Food and Drug... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Navigating the Nuances of Dimethylpyridine Boronic Acids: An In-depth Technical Guide to their Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridine-containing molecules are of paramount importance, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, and in this context, pyridine boronic acids are indispensable building blocks. Among these, the dimethylpyridine boronic acid isomers present a unique set of challenges and opportunities due to the interplay of steric and electronic effects imparted by the methyl substituents. This in-depth technical guide provides a comprehensive analysis of the reactivity of these isomers, offering field-proven insights to navigate their synthesis and application in cross-coupling reactions.
The Structural and Electronic Landscape of Dimethylpyridine Boronic Acid Isomers
The reactivity of dimethylpyridine boronic acid isomers in Suzuki-Miyaura coupling is fundamentally governed by the position of the two methyl groups and the boronic acid moiety on the pyridine ring. These substituents influence the steric accessibility of the boronic acid and the electronic nature of the pyridine ring, which in turn affects the key steps of the catalytic cycle.
Isomeric Diversity and Nomenclature
The dimethylpyridine isomers are commonly known as lutidines. The position of the methyl groups and the boronic acid determines the specific isomer. The six constitutional isomers of dimethylpyridine (lutidine) are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-lutidine. Boronic acid derivatives of these isomers are the focus of this guide.
Electronic Effects: The Influence of Methyl Groups on Pyridine Basicity and Reactivity
The methyl groups, being electron-donating through an inductive effect (+I), increase the electron density on the pyridine ring. This has a direct impact on the basicity of the ring nitrogen. The pKa of the conjugate acid of pyridine is approximately 5.2. The addition of electron-donating methyl groups increases this basicity.
| Isomer | Approximate pKa |
| Pyridine | 5.2 |
| 2,6-Lutidine | 6.7 |
| 3,5-Lutidine | 6.15 |
Note: pKa values can vary slightly depending on the measurement conditions.
This increased basicity can have a dual effect on the Suzuki-Miyaura reaction. On one hand, a more electron-rich pyridine ring can enhance the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step. On the other hand, the increased basicity of the pyridine nitrogen can lead to stronger coordination to the palladium catalyst, which can inhibit or poison the catalyst, thereby slowing down the reaction.[1]
The position of the methyl groups relative to the boronic acid and the nitrogen atom dictates the overall electronic influence.
-
Ortho- and Para-Positions: Methyl groups at the 2-, 4-, and 6-positions have a more pronounced effect on the electron density at the nitrogen atom.
-
Meta-Positions: Methyl groups at the 3- and 5-positions have a less direct, but still significant, electron-donating effect.
Steric Hindrance: A Major Determinant of Reactivity
Steric hindrance plays a crucial role, particularly when methyl groups are located at the positions flanking the boronic acid (ortho-positions). This steric bulk can impede the approach of the palladium catalyst to the boronic acid, thereby hindering the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[2][3]
Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis
Isomers with High Steric Hindrance: The Challenge of Ortho-Substitution
2,6-Dimethylpyridine Boronic Acids (e.g., (2,6-Dimethylpyridin-3-yl)boronic acid and (2,6-Dimethylpyridin-4-yl)boronic acid):
These isomers are expected to be the most challenging coupling partners due to significant steric hindrance from the two methyl groups flanking the nitrogen atom.[4] This steric bulk can:
-
Hinder Transmetalation: The approach of the bulky palladium complex to the boronic acid is sterically impeded.[2]
-
Inhibit Catalyst Activity: The pyridine nitrogen can still act as a ligand, and the ortho-methyl groups can influence the binding mode and activity of the catalyst.
For successful couplings with these hindered isomers, the use of specialized catalysts and ligands is often necessary. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the reaction.[2][3]
Other Ortho-Substituted Isomers (e.g., (2,3-Dimethylpyridin-4-yl)boronic acid, (2,4-Dimethylpyridin-3-yl)boronic acid, etc.):
Isomers with a single methyl group ortho to the boronic acid will also experience steric hindrance, though to a lesser extent than the 2,6-disubstituted analogs. The reactivity will be a balance between the steric hindrance and the electronic effects of the methyl groups.
Isomers with Moderate to Low Steric Hindrance: A Focus on Electronics
3,5-Dimethylpyridine Boronic Acids (e.g., (3,5-Dimethylpyridin-2-yl)boronic acid and (3,5-Dimethylpyridin-4-yl)boronic acid):
In these isomers, the methyl groups are in the meta-positions relative to the nitrogen and do not directly flank the boronic acid group. Therefore, steric hindrance is less of a concern. The reactivity will be primarily governed by the electronic effects of the two electron-donating methyl groups. The increased electron density on the pyridine ring can enhance the nucleophilicity of the boronic acid, potentially leading to faster transmetalation. However, the increased basicity of the pyridine nitrogen remains a factor that could lead to catalyst inhibition.
Other Isomers with Less Hindrance (e.g., (2,4-Dimethylpyridin-5-yl)boronic acid, (3,4-Dimethylpyridin-2-yl)boronic acid, etc.):
The reactivity of these isomers will be a nuanced interplay of the steric and electronic effects of the methyl groups in their respective positions.
The Ever-Present Challenge: Protodeboronation
A significant side reaction that plagues Suzuki-Miyaura couplings of heteroaromatic boronic acids, especially pyridine boronic acids, is protodeboronation.[5] This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted dimethylpyridine and boric acid, thus reducing the yield of the desired cross-coupled product.
Factors Influencing Protodeboronation
-
Position of the Boronic Acid: 2-Pyridyl boronic acids are notoriously more susceptible to protodeboronation than their 3- and 4-pyridyl counterparts.[5][6] This is attributed to the formation of a zwitterionic intermediate that facilitates the cleavage of the C-B bond.[7]
-
Reaction Conditions: The pH of the reaction medium plays a critical role. Basic conditions, which are typically required for the activation of the boronic acid in the Suzuki-Miyaura cycle, can also promote protodeboronation.[5]
-
Electronic Effects: Electron-donating groups on the pyridine ring can increase the electron density at the carbon bearing the boronic acid group, which can influence the rate of protodeboronation.
Strategies to Mitigate Protodeboronation
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can significantly reduce the rate of protodeboronation.[8]
-
Careful Control of Reaction Conditions: Optimizing the base, solvent, and temperature is crucial. In some cases, using milder bases or anhydrous conditions can suppress protodeboronation.
-
"Slow Release" Strategies: Using boronic acid derivatives that slowly release the active boronic acid under the reaction conditions can keep its concentration low and minimize decomposition.[5]
Experimental Protocols: A Practical Guide
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction involving a dimethylpyridine boronic acid. It is crucial to note that optimization of the catalyst, ligand, base, and solvent is often necessary for each specific isomer and coupling partner.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the dimethylpyridine boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a more specialized precatalyst like XPhos Pd G3, 1-5 mol%) and the ligand (if not part of a precatalyst, e.g., XPhos, SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
dot graph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L_n"]; ArX_Pd [label="Ar-Pd(II)-X(L_n)"]; Ar_BOH2 [label="R-B(OH)₂"]; Base [label="Base (e.g., OH⁻)", shape=ellipse, fillcolor="#FFFFFF"]; Ar_Boronate [label="[R-B(OH)₃]⁻"]; Ar_Pd_R [label="Ar-Pd(II)-R(L_n)"]; Ar_R [label="Ar-R (Product)", shape=ellipse, fillcolor="#FFFFFF"];
Conclusion and Future Perspectives
The reactivity of dimethylpyridine boronic acid isomers in Suzuki-Miyaura coupling is a complex interplay of steric and electronic factors. While isomers with significant steric hindrance, particularly those with 2,6-disubstitution, present considerable challenges, modern advancements in catalyst and ligand design have made their use increasingly feasible. For less hindered isomers, a careful consideration of the electronic effects and the potential for catalyst inhibition by the basic pyridine nitrogen is crucial for successful outcomes. The persistent issue of protodeboronation necessitates strategies such as the use of boronic esters and careful optimization of reaction conditions.
As the demand for structurally diverse pyridine-containing molecules continues to grow in the pharmaceutical and materials science sectors, a deeper, quantitative understanding of the reactivity of these valuable building blocks will be essential. Future research focusing on systematic kinetic studies and the development of more robust and versatile catalytic systems will undoubtedly unlock the full potential of dimethylpyridine boronic acid isomers in organic synthesis.
References
-
Kowalski, K., & Szwaczko, K. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(28), 8994–9002. [Link]
-
Smalley, A. P., et al. (2017). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 56(14), 8094–8102. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1334–1347. [Link]
-
Tu, Y., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(16), 4024–4029. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17533-17549. [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
-
Kowalski, K., & Szwaczko, K. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Morales-Varela, C. D., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 765-772. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]
-
ResearchGate. (n.d.). Are Methyl Groups Electron-Donating or Electron-Withdrawing in Boron Clusters? Permethylation of o -Carborane | Request PDF. [Link]
-
Quora. (2021, July 9). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Singh, R. P., et al. (2011). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. The Journal of Organic Chemistry, 76(17), 7130-7137. [Link]
-
Lirias. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]
-
Kinzel, T., et al. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Gonda, Z., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Schmidt, J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 1599. [Link]
-
Li, W., et al. (2005). 3-pyridylboronic acid. Organic Syntheses, 81, 89. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Morales-Varela, C. D., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 765-772. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 139. [Link]
-
Iqbal, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2963. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
PubChem. (n.d.). 2,4-Dimethylpyridine. [Link]
-
PubChem. (n.d.). 2,6-Lutidine. [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of (2,5-dimethylpyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Hindered Heterocyclic Coupling Partner
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its versatility in constructing C(sp²)–C(sp²) bonds, a common motif in pharmaceuticals and functional materials.[1] The synthesis of biaryl structures containing a pyridine ring is of particular interest in drug discovery. However, the coupling of pyridine-based boronic acids presents unique challenges.[2]
This guide focuses on the specific case of (2,5-dimethylpyridin-3-yl)boronic acid . This substrate introduces two key complicating factors:
-
Steric Hindrance : The two methyl groups flanking the 3-position boronic acid create significant steric bulk, which can impede the crucial transmetalation step in the catalytic cycle.[3][4]
-
Heterocyclic Nature : The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium catalyst and leading to catalyst inhibition or unproductive pathways. Furthermore, pyridylboronic acids are often prone to instability, leading to competitive protodeboronation.[2][5]
This document provides a detailed examination of the critical parameters for achieving a successful Suzuki-Miyaura coupling with this challenging substrate. We will delve into the mechanistic rationale behind selecting optimal catalysts, ligands, bases, and solvents, and provide field-proven protocols for practical application.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the catalytic cycle is essential for rational troubleshooting and optimization. The process is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation , where the organic group from the activated boronic acid (borate complex) is transferred to the palladium center. The final, and often rate-limiting, step is reductive elimination , which forms the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.
Key Parameters for Coupling this compound
Success with this sterically demanding and potentially inhibitory substrate hinges on the careful selection of each reaction component. Standard "one-size-fits-all" conditions are likely to result in low yields or reaction failure.
Catalyst and Ligand Selection: The Power of Bulky, Electron-Rich Phosphines
For sterically hindered substrates, the choice of ligand is arguably the most critical factor. While traditional catalysts like Pd(PPh₃)₄ may be effective for simple couplings, they often fail with challenging partners.
The Problem: The bulky 2,5-dimethyl groups on the pyridine ring, combined with potential steric hindrance on the coupling partner, can dramatically slow down the reductive elimination step.
The Solution: Employing bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, is essential. These ligands promote the crucial reductive elimination step and stabilize the active catalyst.[3]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand has demonstrated exceptional activity for coupling hindered aryl and heteroaryl substrates, even at low catalyst loadings.[3] The bulky cyclohexyl groups and electron-donating methoxy groups create a highly active catalyst capable of overcoming the steric barriers.
-
Other Buchwald-type Ligands: Ligands like XPhos and RuPhos also fall into this category and can be effective alternatives.
In contrast, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), while robust, may not provide the necessary activity for such a hindered transformation.[1][6]
The Base: More Than Just a Proton Scavenger
The base plays a crucial role in activating the boronic acid for transmetalation by forming a more nucleophilic borate species ([Ar'B(OH)₃]⁻). For hindered couplings, a carefully chosen base is paramount.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging Suzuki couplings.[3][7] It is a moderately strong base that is effective in a range of solvents and is particularly well-suited for reactions involving sterically demanding boronic acids. Its use can lead to higher yields compared to common carbonate bases.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be highly effective, but its hygroscopic nature and higher cost are considerations.
-
Potassium Fluoride (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups.[8] However, it may not be sufficiently active for this challenging coupling.
Solvent Systems: Balancing Solubility and Reactivity
The solvent must dissolve all reaction components to a sufficient degree while being compatible with the catalytic system.
-
Aqueous Toluene or Dioxane: Biphasic systems of an organic solvent like toluene or 1,4-dioxane with water are very common. Water aids in dissolving the inorganic base and facilitates the formation of the active borate complex.[3][9]
-
Alcohols (e.g., n-Butanol, t-Amyl alcohol): These polar, high-boiling solvents can be highly effective, particularly for heteroaryl couplings, as they can enhance the solubility of the boronic acid and promote the reaction.[7]
Degassing is Critical: All Suzuki reactions should be performed under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Solvents must be thoroughly degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[5]
Recommended Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: High-Performance Conditions for Hindered Substrates
This protocol utilizes a modern, highly active catalyst system optimized for challenging couplings.[3]
Reagents & Materials:
-
Aryl or Heteroaryl Halide (e.g., Bromide or Chloride) (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Degassed Solvent: Toluene/Water (e.g., 10:1 v/v) or Dioxane/Water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent system (e.g., for a 0.5 mmol scale, use 2.5 mL Toluene and 0.25 mL Water).
-
Place the reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Classical Conditions using a Pre-formed Catalyst
This protocol uses a common and commercially available pre-catalyst. While potentially less active than Protocol 1 for this specific substrate, it is a widely used method.[1][10]
Reagents & Materials:
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv) as a 2M aqueous solution
-
Degassed Solvent: 1,4-Dioxane or DMF
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, and Pd(dppf)Cl₂.
-
Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed organic solvent (e.g., 4 mL for a 0.5 mmol scale) followed by the degassed 2M Na₂CO₃ solution (e.g., 0.75 mL for 1.5 equiv).
-
Heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Data Summary: Representative Conditions for Pyridyl Couplings
The following table summarizes typical conditions reported for Suzuki-Miyaura couplings involving pyridylboronic acids, providing a comparative overview.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Coupling Partners | Typical Yield | Reference |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | K₃PO₄ (2) | Toluene/H₂O | 100 | Hindered Aryl-Cl + Heteroaryl-B(OH)₂ | Good-Excellent | [3] |
| Pd(dppf)Cl₂ (5%) | - | Na₂CO₃ (aq) | Dioxane | Reflux | Heteroaryl-Br + Pyridyl-B(OH)₂ | Moderate-Good | [10] |
| Pd₂(dba)₃ (1.5%) | P(tBu)₃ (3%) | K₃PO₄ (3) | Dioxane | 80 | Aryl-Cl + Pyridyl-B(OH)₂ | Good | [10] |
| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (aq) | DMF | 80 | Heteroaryl-Br + Pyridyl-B(OH)₂ | Moderate | [11][12] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand for hindered substrate.3. Poor quality or decomposed boronic acid. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a more active system, such as Pd(OAc)₂/SPhos (Protocol 1).3. Use fresh, high-purity boronic acid. Consider converting to a more stable MIDA boronate or trifluoroborate salt.[13] |
| Protodeboronation | 1. Boronic acid instability.2. Presence of excess water or protic sources.3. Reaction too slow, allowing decomposition to compete. | 1. Use the boronic acid immediately after purchase or purification.2. Use anhydrous solvents and a carefully measured amount of base/water. Use a non-aqueous base like KF in an anhydrous solvent.[8]3. Increase temperature or switch to a more active catalyst to accelerate the desired coupling. |
| Formation of Homocoupling Byproducts | 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Catalyst decomposition. | 1. Improve degassing procedures.2. Ensure appropriate ligand-to-metal ratio; for monophosphine ligands, a 2:1 ratio is common. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success is predicated on moving beyond standard protocols and adopting conditions specifically designed for sterically hindered and potentially coordinating substrates. The use of bulky, electron-rich monophosphine ligands like SPhos in combination with a suitable base such as K₃PO₄ provides a powerful and reliable system to overcome the inherent hurdles. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can effectively incorporate this valuable building block into complex molecular architectures.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organometallics. Available from: [Link]
-
Kar, A., Mardan, A., & K. P., R. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Caron, S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Caddick, S., & Candeias, N. R. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Unknown Author. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Babu, G., & Perumal, P. T. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Li, W., et al. (2003). 3-pyridylboronic acid. Organic Syntheses. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Unknown Author. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Unknown Author. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Li, A. Y., et al. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters. [Link]
-
Li, W., et al. (2003). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. The Journal of Organic Chemistry. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]
-
Norman, M. H., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Unknown Author. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Burke, M. D. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
-
Hodgson, P. B., & Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Reid, J. P., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
Tyszka-Gumkowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Unknown Author. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. audreyli.com [audreyli.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Palladium Catalysts for Cross-Coupling of (2,5-Dimethylpyridin-3-yl)boronic Acid: An In-Depth Guide to Application and Protocol Optimization
Introduction: The Strategic Importance of the 2,5-Dimethylpyridine Moiety in Modern Chemistry
The construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions has become an indispensable tool in the synthesis of complex organic molecules.[1] Among these, the Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly valued for its versatility and functional group tolerance.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the cross-coupling of (2,5-dimethylpyridin-3-yl)boronic acid.
The 2,5-dimethylpyridine scaffold is a key structural motif in numerous biologically active compounds and advanced materials. The pyridine nitrogen introduces a key site for hydrogen bonding and alters the electronic properties of the molecule, while the methyl groups provide steric bulk and can influence metabolic stability and binding selectivity. Consequently, the ability to efficiently incorporate this moiety into larger molecular frameworks is of significant interest in medicinal chemistry and materials science.
However, the Suzuki-Miyaura coupling of heteroaromatic boronic acids, particularly those containing a pyridine ring, presents unique challenges. These can include catalyst inhibition by the Lewis basic nitrogen atom, a propensity for protodeboronation under basic reaction conditions, and steric hindrance from substituents.[3] This guide will provide a comprehensive overview of these challenges and present field-proven strategies and detailed protocols to overcome them, enabling the successful application of this compound in your synthetic endeavors.
Mechanistic Considerations: Understanding the Nuances of Pyridylboronic Acid Coupling
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing these reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
For this compound, several factors can influence this cycle:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium and promoting the desired catalytic steps.[4]
-
Protodeboronation: Under basic conditions, pyridylboronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is particularly problematic for electron-rich heteroarylboronic acids. The choice of base and careful control of reaction temperature are crucial to minimize this pathway.[5] In some cases, using the corresponding boronate ester can improve stability.[1]
-
Steric Hindrance: The methyl group at the 2-position of this compound can sterically hinder the approach of the palladium complex, potentially slowing down the transmetalation step. The selection of a catalyst system with appropriate steric and electronic properties is key to overcoming this challenge.[6]
Selecting the Optimal Palladium Catalyst and Ligand System
The success of a Suzuki-Miyaura coupling with this compound is highly dependent on the choice of the palladium source and the ancillary ligand. Below is a comparative guide to commonly employed catalyst systems.
| Catalyst/Precatalyst | Ligand | Key Advantages | Considerations | Recommended for |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established. | Can be sensitive to air and moisture; may require higher temperatures and longer reaction times. | Simple, unhindered coupling partners. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., XPhos, SPhos) | Highly active, promoting coupling of sterically hindered and electron-rich substrates at low catalyst loadings.[4] | Higher cost. | Challenging couplings, including those with aryl chlorides. |
| Pd(dppf)Cl₂ | dppf | Good for a range of heteroaryl couplings; relatively air-stable.[7] | May not be as active as Buchwald systems for highly hindered substrates. | General purpose heteroaryl couplings. |
| Palladacycle Precatalysts (e.g., XPhos-Pd-G3) | Buchwald Ligands | Air- and moisture-stable, convenient to handle, highly active. | Higher cost. | Demanding couplings requiring high efficiency and reproducibility. |
Expert Insight: For the cross-coupling of this compound, starting with a system employing a bulky, electron-rich phosphine ligand such as XPhos or SPhos is highly recommended. These ligands have demonstrated superior performance in facilitating the coupling of challenging heteroaromatic substrates by accelerating both oxidative addition and reductive elimination, while minimizing catalyst deactivation.[4] The use of air-stable palladacycle precatalysts can further enhance reproducibility and ease of handling.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand/Precatalyst
This protocol is recommended for a broad range of aryl and heteroaryl bromides, including those with moderate steric hindrance.
Figure 2: Workflow for Suzuki-Miyaura coupling using a Buchwald catalyst system.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions with a Traditional Catalyst
This protocol may be suitable for less demanding coupling partners and offers a more cost-effective option.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) under a positive pressure of the inert gas.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with stirring until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup and Purification: Follow steps 6-8 from Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent. | Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper degassing of solvents and maintenance of an inert atmosphere.[5] Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., THF/water, 2-MeTHF/water). |
| Protodeboronation of this compound | Base is too strong or reaction temperature is too high; Presence of excess water. | Use a milder base (e.g., K₂CO₃, CsF).[8] Lower the reaction temperature. Consider using anhydrous conditions or protecting the boronic acid as a boronate ester (e.g., pinacol ester). |
| Homocoupling of the Boronic Acid | Presence of oxygen; Use of a Pd(II) source without a proper reductant. | Ensure thorough degassing of all solvents and reagents.[1] If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to the active Pd(0) species. |
| Steric Hindrance Issues | Bulky coupling partners are impeding the reaction. | Switch to a more sterically demanding and electron-rich ligand such as RuPhos or use a higher catalyst loading.[7] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of valuable substituted pyridine derivatives. While challenges such as catalyst inhibition, protodeboronation, and steric hindrance can arise, a rational approach to the selection of the catalyst system and reaction conditions can lead to successful outcomes. The use of modern palladium precatalysts with bulky, electron-rich phosphine ligands is highly recommended for achieving high yields and broad substrate scope. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to effectively utilize this important building block in their synthetic campaigns.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Angewandte Chemie International Edition, 2008 , 47 (26), 4849-4853. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rueda-Espinosa, J.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2021 , 99 (10), 837-846. [Link]
-
Thomas, A. A.; et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018 , 140 (12), 4257–4268. [Link]
-
Carrow, B. P.; Hartwig, J. F. Ligandless, Anionic, Arylpalladium Halide, Hydroxide, and Alkoxide Complexes in Room-Temperature Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Lloyd-Jones, G. C. The long arm of the hydroxyl: on the role of the base in the Suzuki-Miyaura reaction. Chemical Communications, 2011 , 47 (4), 1215-1224. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura coupling of aryl and heteroaryl boronic acids. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010 , 132 (40), 14073–14075. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42 (12), 5270-5298. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Cox, P. A.; et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 2017 , 139 (37), 13156–13165. [Link]
-
Meringdal, J. W.; Menche, D. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 2025 , 54, 5746-5765. [Link]
-
Denmark, S. E.; et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 2013 , 15 (11), 2822–2825. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (2,5-dimethylpyridin-3-yl)boronic acid in Medicinal Chemistry
Introduction: The Strategic Value of the 2,5-Dimethylpyridine Moiety
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone due to its profound impact on the pharmacological and pharmacokinetic properties of therapeutic agents.[1][2][3] The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor and can significantly enhance the solubility and bioavailability of drug candidates.[4] Among the vast array of available pyridine-based building blocks, (2,5-dimethylpyridin-3-yl)boronic acid has emerged as a particularly valuable reagent for the synthesis of targeted therapies, most notably kinase inhibitors.
The strategic placement of the two methyl groups on the pyridine ring is not arbitrary; it offers a nuanced approach to molecular design. These methyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability. Specifically, the methyl groups can shield the pyridine ring from certain metabolic enzymes, potentially reducing metabolic degradation and improving the drug's half-life.[5] Furthermore, these substitutions can provide additional van der Waals interactions within the target protein's binding pocket, thereby enhancing potency and selectivity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and an analysis of its role in the development of potent and selective kinase inhibitors.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in medicinal chemistry is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most robust and versatile methods for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in many drug molecules.[6]
The general transformation involves the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.
Caption: General workflow for the Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a substituted aryl bromide to form a key intermediate for a kinase inhibitor. The conditions are based on established methods for similar transformations.[7][8]
Objective: To synthesize 3-(4-bromophenyl)-2,5-dimethylpyridine.
Materials:
-
This compound (1.0 equiv)
-
1-bromo-4-iodobenzene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (e.g., 151 mg, 1.0 mmol), 1-bromo-4-iodobenzene (339 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate mobile phase) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-(4-bromophenyl)-2,5-dimethylpyridine.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product. The presence of characteristic signals for both the 2,5-dimethylpyridine and the 4-bromophenyl moieties, along with the correct molecular weight, will validate the protocol.
Application in Kinase Inhibitor Synthesis: Targeting p38 MAP Kinase and VEGFR-2
The 2,5-dimethylpyridine moiety is a key structural feature in a number of potent and selective kinase inhibitors, particularly those targeting p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[9] Its inhibition is a therapeutic strategy for a range of inflammatory diseases. Several p38 inhibitors incorporate a substituted pyridine ring to interact with the hinge region of the kinase's ATP-binding site.
The 2,5-dimethylpyridine group in this context offers several advantages:
-
Hinge Binding: The pyridine nitrogen can form a crucial hydrogen bond with the backbone amide of a methionine residue in the hinge region of p38.
-
Hydrophobic Interactions: The two methyl groups can occupy small hydrophobic pockets adjacent to the hinge, enhancing binding affinity and selectivity.
-
Improved Metabolic Stability: The methyl groups can sterically hinder metabolic attack on the pyridine ring, leading to a more favorable pharmacokinetic profile.[9]
| Compound Class | Rationale for 2,5-Dimethylpyridine Moiety | Representative IC₅₀ |
| Pyridinylimidazole-based p38 inhibitors | The 2,5-dimethylpyridine moiety provides optimal steric and electronic properties for fitting into the ATP binding pocket, with the methyl groups enhancing hydrophobic interactions. | Varies, often in the low nanomolar range |
| Pyridinyl-triazole based p38 inhibitors | The dimethyl substitution pattern contributes to improved selectivity over other kinases and can enhance cell permeability. | Varies, often in the low nanomolar range |
VEGFR-2 Inhibitors
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[10][11] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Many VEGFR-2 inhibitors are designed to bind to the ATP-binding site in the kinase domain.
Caption: Inhibition of the VEGFR-2 signaling pathway.
The 2,5-dimethylpyridine moiety in VEGFR-2 inhibitors serves to:
-
Occupy the ATP-binding site: The pyridine ring can mimic the adenine portion of ATP, forming key interactions.
-
Enhance Selectivity: The substitution pattern can be tailored to exploit subtle differences between the ATP-binding sites of VEGFR-2 and other kinases, leading to improved selectivity and a better side-effect profile.
-
Modulate Physicochemical Properties: The addition of the dimethylpyridine group can fine-tune the solubility and lipophilicity of the inhibitor, which is critical for achieving good oral bioavailability.[4]
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of a compound synthesized using this compound against a target kinase, such as p38 or VEGFR-2.
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., p38α or VEGFR-2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound stock solution (in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Staurosporine (positive control)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Reaction Mixture: In a 384-well plate, add the kinase, the specific substrate, and the test compound (or DMSO for the control).
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP) or the amount of phosphorylated substrate.
-
Data Acquisition: Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Self-Validation: The assay should include a positive control inhibitor with a known IC₅₀ value (e.g., staurosporine) to ensure the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should also be calculated and be greater than 0.5 for a robust assay.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures. The specific 2,5-dimethyl substitution pattern on the pyridine ring provides medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates, particularly in the development of targeted kinase inhibitors for oncology and inflammatory diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important reagent in their drug discovery endeavors.
References
-
Leung, C. S., Leung, S. S. F., Tirado-Rives, J., & Jorgensen, W. L. (2012). Methyl Effects on Protein-Ligand Binding. Journal of Medicinal Chemistry, 55(9), 4489–4500. [Link]
-
Świątek, P., Gębczak, K., Gębarowski, T., & Urniaz, R. (2019). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules, 24(6), 1093. [Link]
-
El-Miligy, M. M. M., Abdelaziz, M. E., Fahmy, S. M., Ibrahim, T. M., Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. RSC Medicinal Chemistry, 14(2), 273–296. [Link]
-
El-Miligy, M. M. M., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Bioorganic Chemistry, 115, 105234. [Link]
-
Bari, S. B., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4349–4387. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 21(35), 7141–7145. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]
-
De Vreese, R., et al. (2021). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. European Journal of Medicinal Chemistry, 213, 113170. [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Laufer, S., et al. (2009). 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations. ChemMedChem, 4(10), 1634-1644. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 19, 1246–1252. [Link]
-
Rahman, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
-
ResearchGate. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
Wang, Y., et al. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 27(15), 4785. [Link]
-
Lee, K., et al. (2014). 1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 303–306. [Link]
-
Soliman, A. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]
-
Soliman, A. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link]
-
Galdino-Pitta, M. R., et al. (2020). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 25(23), 5755. [Link]
-
Silva, M. M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
El-Damasy, D. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Scientific Reports, 13(1), 1083. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mch.estranky.sk [mch.estranky.sk]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (2,5-dimethylpyridin-3-yl)boronic acid in Agrochemical Synthesis
Harnessing the 2,5-Dimethylpyridine Moiety for the Development of Next-Generation Fungicides via Suzuki-Miyaura Cross-Coupling
Introduction
The pyridine ring is a privileged scaffold in modern agrochemical discovery, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1] Its unique electronic properties and ability to interact with biological targets make it a cornerstone for the design of novel active ingredients. The targeted functionalization of the pyridine ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, particularly between aromatic and heteroaromatic rings.[2] This palladium-catalyzed reaction, which couples an organoboron compound (like a boronic acid) with an organohalide, offers a powerful tool for synthesizing complex molecular architectures under relatively mild conditions.[3]
(2,5-Dimethylpyridin-3-yl)boronic acid is an increasingly valuable building block for agrochemical research. The dimethyl substitution pattern on the pyridine ring can enhance the molecule's metabolic stability and fine-tune its lipophilicity, which are critical parameters for the efficacy and bioavailability of an active ingredient. This application note provides a detailed technical guide on the use of this compound in the synthesis of a potential novel fungicide scaffold, targeting the succinate dehydrogenase (SDH) enzyme, a well-established target for a major class of fungicides known as SDHIs.[4]
Application in the Synthesis of a Novel SDHI Fungicide Scaffold
Succinate dehydrogenase inhibitors (SDHIs) are a critical class of fungicides that act by disrupting the fungal mitochondrial respiratory chain.[4] A common structural motif in many SDHI fungicides is an amide linkage between a substituted (hetero)aromatic ring and a substituted aniline. Here, we present a protocol for the synthesis of a novel fungicidal scaffold, N-(2-(2,5-dimethylpyridin-3-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, which incorporates the 2,5-dimethylpyridine moiety. This target molecule is designed to mimic the structure of successful commercial fungicides. The key step in this synthesis is the Suzuki-Miyaura cross-coupling of this compound with a suitable substituted phenyl halide.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the novel SDHI fungicide scaffold.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (the 2-bromoaniline derivative) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2,5-dimethylpyridinyl moiety) to the palladium center, forming a new Pd(II) complex and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(2,5-dimethylpyridin-3-yl)aniline
This protocol details the key Suzuki-Miyaura cross-coupling step.
Materials:
-
This compound (1.0 eq)
-
2-Bromoaniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tricyclohexylphosphine (PCy₃) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2-bromoaniline, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.
-
Solvent Addition: Add toluene and water in a 4:1 ratio to the flask. The reaction mixture should be approximately 0.2 M with respect to the boronic acid.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Heating: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PCy₃ is a robust catalyst system for the coupling of aryl halides.[2]
-
Base: Potassium phosphate is an effective base for activating the boronic acid for transmetalation.
-
Solvent System: The biphasic toluene/water system is commonly used in Suzuki-Miyaura reactions to facilitate the dissolution of both organic and inorganic reagents.
-
Inert Atmosphere: The use of an inert atmosphere is critical to protect the sensitive Pd(0) species from oxidation, which would deactivate the catalyst.
Data Presentation
| Parameter | Expected Value |
| Yield | 60-85% |
| Purity (post-chromatography) | >95% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of 2-(2,5-dimethylpyridin-3-yl)aniline |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for constructing complex biaryl structures that are central to the design of modern fungicides. The protocol detailed in this application note offers a solid foundation for researchers and scientists to explore the potential of this and other substituted pyridine boronic acids in the discovery and development of next-generation crop protection agents. The ability to strategically introduce the 2,5-dimethylpyridine moiety can lead to the identification of new active ingredients with improved efficacy, selectivity, and metabolic stability.
References
- Ren, G., & Young, D. J. (2020). Pd2(dba)3/P(t-Bu)3 as a highly active catalyst for Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides. Synlett, 31(13), 1303-1307.
-
MDPI. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Retrieved from [Link]
- Guan, A., Liu, C., Yang, X., & Dekeyser, M. (2014). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Chemical reviews, 114(14), 7079-7107.
-
MDPI. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]
-
ResearchGate. (2015). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
PubMed. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Retrieved from [Link]
-
PubChem. (2023). Synthesis of boron-containing amidoxime reagents and their application to synthesize functionalized oxadiazole and quinazolinone derivatives - Patent US-2025101045-A1. Retrieved from [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
NIH. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
-
ResearchGate. (2005). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Retrieved from [Link]
- Google Patents. (n.d.). Pyridine derivatives, their preparation and their use as fungicides.
-
PubMed. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Fungicidal combinations.
-
PMC - PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
Sources
Application Notes and Protocol: Strategic Execution of Suzuki-Miyaura Couplings with 2,5-Dimethyl-3-pyridinylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed protocol and expert insights for the successful execution of Suzuki-Miyaura reactions utilizing 2,5-dimethyl-3-pyridinylboronic acid. Pyridine-containing biaryls are crucial scaffolds in pharmaceuticals and advanced materials.[2] However, the use of pyridinylboronic acids, particularly those with nitrogen in proximity to the boronic acid moiety, presents unique challenges, including catalyst inhibition and protodeboronation.[3][4] This guide offers a robust, self-validating protocol, explains the causal relationships behind reagent selection, and provides a framework for troubleshooting and optimization.
Introduction: The "Privileged" Pyridinyl Scaffold and its Synthetic Challenges
The pyridine ring is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The 2,5-dimethyl-3-pyridinyl moiety, specifically, offers a unique substitution pattern that can be strategically employed to modulate the physicochemical properties and biological activity of target molecules. The Suzuki-Miyaura reaction is an ideal tool for incorporating this fragment.[1]
However, the lone pair of electrons on the pyridine nitrogen can pose a significant challenge. It can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Furthermore, pyridinylboronic acids can be susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding des-borylated pyridine and a reduction in yield.[4] The protocol detailed herein is designed to mitigate these challenges through careful selection of catalyst, ligand, base, and solvent.
The Catalytic Cycle and the Rationale for Reagent Selection
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is paramount to making informed decisions about reaction components.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The Palladium Precatalyst and Ligand System
The choice of the palladium source and its associated ligand is critical. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts often offer superior performance, especially for challenging substrates.[7] These precatalysts are typically air- and moisture-stable and readily form the active Pd(0) species in situ.
For coupling with pyridinylboronic acids, electron-rich and sterically hindered phosphine ligands are highly recommended.[7] Ligands such as SPhos, XPhos, or RuPhos, developed by the Buchwald group, are particularly effective. The bulk of these ligands promotes the reductive elimination step and helps to prevent the formation of inactive palladium dimers.[5] The electron-rich nature of the ligand facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.[5]
The Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[1] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium(II) complex.[8][9][10]
The choice of base can significantly impact the reaction outcome. For pyridinylboronic acids, a moderately strong inorganic base is often preferred. Strong bases can promote protodeboronation.[4] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently good choices. The use of an aqueous solution of the base is common and can be beneficial for the reaction.
Solvent Selection
The solvent system must be capable of dissolving both the organic and inorganic reaction components to some extent. A mixture of an organic solvent and water is typically employed.[6] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[6] The water in the solvent mixture is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. For the coupling of 2,5-dimethyl-3-pyridinylboronic acid, a 4:1 to 5:1 mixture of 1,4-dioxane and water is a robust starting point.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2,5-dimethyl-3-pyridinylboronic acid with an aryl bromide.
Reagents and Equipment
| Reagent/Equipment | Purpose | Typical Grade/Purity |
| Aryl bromide | Electrophilic coupling partner | >98% |
| 2,5-Dimethyl-3-pyridinylboronic acid | Nucleophilic coupling partner | >95% |
| Pd₂(dba)₃ | Palladium precatalyst source | >97% |
| SPhos | Ligand | >98% |
| K₃PO₄ | Base | >98% |
| 1,4-Dioxane | Solvent | Anhydrous, degassed |
| Deionized Water | Solvent | Degassed |
| Round-bottom flask/Schlenk tube | Reaction vessel | --- |
| Magnetic stirrer and stir bar | Agitation | --- |
| Condenser | Reflux conditions | --- |
| Inert gas supply (Nitrogen or Argon) | Anoxic atmosphere | High purity |
| Standard glassware for workup | Extraction and purification | --- |
| Silica gel | Chromatography | 60 Å, 230-400 mesh |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a clean, dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2,5-dimethyl-3-pyridinylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh out the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol % Pd) and the phosphine ligand (e.g., SPhos, 2-4 mol %). Add the catalyst and ligand to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas (nitrogen or argon). This is best achieved by evacuating the flask and backfilling with the inert gas three times. Maintaining an inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst.[6]
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling an inert gas through them for 15-20 minutes. Add the degassed 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio) to the reaction flask via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 12 hours.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation and Troubleshooting
A well-executed Suzuki-Miyaura reaction should proceed to high conversion with minimal side products. The primary validation is the characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Common Issues and Solutions:
-
Low Conversion:
-
Cause: Inefficient catalyst activity or deactivation.
-
Solution: Ensure the reaction was performed under strictly inert conditions. Consider using a different palladium precatalyst/ligand combination.[7] Increasing the catalyst loading may also be beneficial.
-
-
Protodeboronation:
-
Cause: The boronic acid is decomposing before it can couple.
-
Solution: Use a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Lowering the reaction temperature may also help, although this could lead to longer reaction times.[11] Alternatively, using the corresponding boronic ester (e.g., the pinacol ester) can improve stability.[6]
-
-
Homocoupling of the Boronic Acid:
-
Cause: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[6]
-
Solution: Thoroughly degas all solvents and ensure a robust inert atmosphere is maintained throughout the reaction.
-
Conclusion
The Suzuki-Miyaura coupling of 2,5-dimethyl-3-pyridinylboronic acid is a powerful transformation for the synthesis of valuable pyridine-containing biaryl compounds. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can overcome the inherent challenges associated with this class of substrates. The protocol described here, utilizing modern catalytic systems and carefully controlled conditions, provides a reliable and reproducible method for achieving high yields of the desired products, thereby accelerating research and development in the pharmaceutical and materials science fields.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Couto, I., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Billingsley, K. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. [Link]
-
Pye, A., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. [Link]
-
Cook, X. A. F., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Wikipedia. Protodeboronation. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Biaryl Compounds Utilizing (2,5-dimethylpyridin-3-yl)boronic Acid
Introduction: The Enduring Importance of Biaryl Scaffolds
Biaryl and hetero-biaryl motifs are foundational structures in modern chemistry, serving as the core of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Their synthesis is a cornerstone of drug discovery and development. Among the myriad of methods for constructing C(sp²)–C(sp²) bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent choice for its remarkable versatility, mild reaction conditions, and exceptional functional group tolerance.[3][4] This guide provides a detailed exploration of the synthesis of biaryl compounds using a specific, valuable building block: (2,5-dimethylpyridin-3-yl)boronic acid . We will delve into the mechanistic underpinnings, provide robust experimental protocols, and offer expert insights to navigate the unique challenges associated with heteroaromatic coupling partners.
The Strategic Advantage of this compound
Pyridine-containing biaryls are of particular interest due to the pyridine ring's ability to modulate solubility, engage in hydrogen bonding, and coordinate to biological targets.[5] However, the use of pyridylboronic acids is not without its challenges. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation.[6][7] Furthermore, pyridylboronic acids can be susceptible to protodeboronation under certain reaction conditions.[7]
The structure of this compound presents a unique combination of features:
-
3-Pyridyl Boron Position: Unlike 2-pyridyl boronic acids, which are notoriously unstable and problematic in couplings, 3-pyridyl isomers generally exhibit greater stability and reactivity.[7]
-
Dimethyl Substitution: The methyl groups at the C2 and C5 positions introduce steric bulk around the pyridine ring. This can influence the conformation of the final biaryl product and may require careful selection of catalyst ligands to overcome potential steric hindrance during the coupling process.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in its elegant and well-understood catalytic cycle, which is initiated by a Pd(0) species.[8][9] While Pd(II) precatalysts like Pd(OAc)₂ or Pd(dppf)Cl₂ are often used for their air stability, they must first be reduced in situ to the active Pd(0) state, a process often facilitated by phosphine ligands or the boronic acid reagent itself.[1][8] The cycle then proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[3][9]
-
Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OR)₃⁻).[3][8]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Methodologies
The following protocol provides a robust starting point for the coupling of this compound with a range of aryl halides. Optimization may be required depending on the specific substrates used.
Core Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Step-by-Step Protocol
Materials:
-
Aryl Halide (Ar-X, 1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration)
-
Degassed water (if using an aqueous system, e.g., Dioxane/H₂O 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Add the degassed solvent(s) via syringe. The mixture is typically a suspension.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the limiting aryl halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure biaryl product.[11][12]
Data and Optimization Guidelines
The choice of catalyst, base, and solvent is critical for success, especially with challenging heteroaromatic substrates.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Aryl Halide Partner | Aryl Bromides & Iodides | More reactive, generally requiring milder conditions. |
| Aryl Chlorides | Less reactive, often requiring more active catalysts (e.g., with Buchwald ligands like SPhos, XPhos) and higher temperatures.[13][14] | |
| Catalyst System | Pd(dppf)Cl₂ | A robust, general-purpose catalyst suitable for many couplings, including those with pyridines.[15] |
| Pd₂(dba)₃ + Ligand | For sterically hindered or electron-rich partners, use bulky, electron-rich phosphine ligands like SPhos or XPhos . These accelerate the rate-limiting oxidative addition and reductive elimination steps.[1][13] | |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, non-nucleophilic bases. They are highly effective for heteroaryl couplings and less likely to cause side reactions compared to stronger bases like alkoxides.[13] |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1) | A common, effective system. Water can facilitate the transmetalation step.[2] However, excess water can promote protodeboronation. |
| Toluene or CPME (anhydrous) | Anhydrous conditions can be beneficial to suppress protodeboronation, especially if that side reaction is observed.[6] | |
| Temperature | 80 - 110 °C | A good starting range. Higher temperatures may be needed for less reactive partners like aryl chlorides. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Oxygen contamination. 3. Insufficient temperature. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[10] 3. Increase reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and carefully dried reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[6] 2. Use a milder base (e.g., K₂CO₃) or reduce reaction time. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction vessel. | Rigorously deoxygenate the reaction mixture and solvents. Maintain a positive pressure of inert gas.[10] |
| Poor Yield with Hindered Substrates | Steric hindrance is slowing reductive elimination. | Switch to a catalyst system with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos to promote the final C-C bond-forming step.[10] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Canadian Science Publishing. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ACS Publications. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed Central. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]
-
PubMed Central. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
ResearchGate. Previous reports on the synthesis of biaryls. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
PubMed Central. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts. [Link]
- Google Patents. (2001). US6194599B1 - Process for preparing biaryl compounds.
-
ResearchGate. (2025). Pd-Catalyzed Tandem Reaction of [1,1′-Biaryl]-2,2′-dimethylnitriles with Arylboronic Acids: Synthesis of 7-Aryl-2 H -azepin-2-ones. [Link]
-
ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for C-N Cross-Coupling Reactions with (2,5-Dimethylpyridin-3-yl)boronic Acid
Introduction: The Strategic Importance of the Pyridine Moiety and the Utility of (2,5-Dimethylpyridin-3-yl)boronic Acid
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, owing to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The synthesis of N-aryl and N-heteroaryl pyridines via C-N cross-coupling reactions is therefore a cornerstone of modern medicinal chemistry.[1] Among the various building blocks available, this compound offers a versatile and reactive handle for introducing a substituted pyridine moiety. The methyl groups at the 2- and 5-positions provide steric hindrance that can influence reaction selectivity and modify the electronic nature of the pyridine ring, making this reagent a valuable tool for fine-tuning the properties of target molecules.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful application of this compound in C-N cross-coupling reactions, with a focus on both the copper-catalyzed Chan-Lam and palladium-catalyzed Buchwald-Hartwig aminations.
Mechanistic Considerations: Navigating the Catalytic Cycles
A thorough understanding of the reaction mechanisms is paramount for rational optimization and troubleshooting. Both Chan-Lam and Buchwald-Hartwig reactions proceed through distinct catalytic cycles.
The Chan-Lam Coupling: A Copper-Catalyzed Pathway
The Chan-Lam reaction is a powerful method for forming C-N bonds under relatively mild conditions, often open to the air.[2][3] The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.
Figure 1: A simplified representation of the Chan-Lam C-N coupling catalytic cycle.
A key step is the transmetalation of the pyridyl group from boron to the copper center, followed by reductive elimination to form the desired C-N bond and regenerate the active copper catalyst. The presence of an oxidant, often atmospheric oxygen, is typically required to facilitate the catalytic turnover.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation, particularly for constructing bonds between aryl or heteroaryl halides/triflates and amines.[4][5] When using a boronic acid, the reaction proceeds via a Suzuki-Miyaura-type pathway where the boronic acid first undergoes transmetalation to the palladium center.
Figure 2: A generalized catalytic cycle for Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of an aryl halide or triflate to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base, followed by reductive elimination, furnishes the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, as it influences the rate of both oxidative addition and reductive elimination.[6]
Experimental Protocols
The following protocols are designed as starting points for the C-N cross-coupling of this compound with a generic amine. Optimization of the reaction parameters is highly recommended for each specific substrate combination.
Protocol 1: Chan-Lam N-Arylation of a Primary Amine
This protocol is suitable for the coupling of this compound with a primary aliphatic or aromatic amine.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the primary amine (1.0 equivalent), and copper(II) acetate (1.5 equivalents).
-
Solvent Addition: Add a 3:1 mixture of methanol and pyridine as the solvent. The reaction concentration should be approximately 0.1 M with respect to the amine.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-(2,5-dimethylpyridin-3-yl)amine.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition or formation of boroxines.
-
Stoichiometric Copper: While catalytic Chan-Lam reactions are known, the use of stoichiometric copper(II) acetate can often provide higher yields and more consistent results, particularly for less reactive substrates.[7] Pyridine is included to enhance the solubility of the copper salt and can also act as a ligand to facilitate the catalytic cycle.[2]
-
Solvent System: A mixture of methanol and pyridine is a common solvent system for Chan-Lam couplings, as it helps to solubilize the reactants and reagents.
-
Open to Air: The reaction is typically run open to the air, as atmospheric oxygen often serves as the terminal oxidant to regenerate the active copper catalyst.[8]
Protocol 2: Buchwald-Hartwig Amination of a Secondary Amine with an Aryl Bromide
This protocol outlines the palladium-catalyzed coupling of a secondary amine with an aryl bromide, using this compound as a precursor to form an intermediate that is then coupled. Note: This is a two-step, one-pot conceptual procedure. A more direct Buchwald-Hartwig amination would involve an aryl halide and the amine, but this illustrates the use of the boronic acid in a related context. A more direct application would involve the coupling of 3-halo-2,5-dimethylpyridine with an amine. However, for the purpose of utilizing the specified boronic acid, a Suzuki-Miyaura coupling followed by amination is a plausible synthetic route. For a direct C-N coupling application of the boronic acid itself, a Chan-Lam approach is more conventional. The following is a general Buchwald-Hartwig protocol for coupling a heteroaryl halide (which could be synthesized from the boronic acid) with an amine.
Materials:
-
3-Bromo-2,5-dimethylpyridine (can be synthesized from the boronic acid)
-
Secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup (under inert atmosphere): To a Schlenk tube, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add 3-bromo-2,5-dimethylpyridine (1.0 equivalent) and the secondary amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration should be approximately 0.2 M with respect to the aryl bromide.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: Pd(OAc)₂ is a common palladium source, and Xantphos is a bulky, electron-rich ligand that is highly effective in promoting both oxidative addition and reductive elimination in Buchwald-Hartwig aminations, particularly with heteroaryl substrates.[1][9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine, which is a crucial step in the catalytic cycle.[10]
-
Inert Atmosphere: Palladium(0) species are sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
-
Anhydrous Solvent: Water can interfere with the reaction by reacting with the strong base and potentially hydrolyzing the boronic acid (in related Suzuki couplings) or affecting the catalyst.
Data Presentation and Applications
The utility of C-N cross-coupling reactions with substituted pyridine boronic acids is evident in their application to the synthesis of biologically active molecules.
| Entry | Amine | Coupling Partner | Catalyst System | Yield (%) | Application Area | Reference |
| 1 | Aniline | (4-methoxyphenyl)boronic acid | Cu(OAc)₂, Pyridine | 92 | General N-Arylation | [11] |
| 2 | 4-(pyridin-3-yl)pyrimidin-2-amine | 2,4-dimethylbromobenzene | PdCl₂(PPh₃)₂, Xantphos, NaOtBu | 82 | Kinase Inhibitors | [1] |
| 3 | Morpholine | 1-bromo-4-nitrobenzene | Pd(OAc)₂, P(tBu)₃, NaOtBu | 95 | General N-Arylation | [4] |
This table presents representative yields for similar C-N cross-coupling reactions to illustrate the expected efficiency. Specific yields for this compound will be substrate-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of high-purity catalyst and ligands. For Buchwald-Hartwig, ensure rigorous exclusion of air and moisture. |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Inappropriate base | For Buchwald-Hartwig, consider a stronger base like LiHMDS or a weaker base like K₂CO₃ or Cs₂CO₃ for base-sensitive substrates. | |
| Formation of side products (e.g., homocoupling of boronic acid) | In Chan-Lam, incorrect copper-to-ligand ratio or oxidant concentration. | Optimize the reaction conditions, including the addition of a coordinating solvent like pyridine. |
| Decomposition of starting materials | Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. |
| Base-sensitive functional groups. | Use a milder base (e.g., K₃PO₄) in the Buchwald-Hartwig amination. | |
| Difficulty in purification | Co-elution of product with ligand or byproducts. | Use a different ligand or optimize the chromatographic conditions. Consider a post-reaction workup to remove the ligand (e.g., acid wash for phosphine ligands). |
Conclusion
C-N cross-coupling reactions with this compound are a powerful tool for the synthesis of novel pyridine-containing compounds for drug discovery and other applications. A rational approach to reaction design, based on a solid understanding of the underlying catalytic mechanisms of the Chan-Lam and Buchwald-Hartwig reactions, is crucial for success. The protocols and troubleshooting guide provided herein serve as a valuable starting point for researchers to develop robust and efficient synthetic routes to their target molecules. Further exploration of milder reaction conditions and the development of more active and universal catalyst systems will continue to enhance the utility of this important transformation.
References
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940.
- Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions via Arylboronic Acid/Cupric Acetate Amine, Anilines, Amide, Ureas, Carbamates and Sulfonamides Coupling. Tetrahedron Letters, 39(19), 2941–2944.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). Molecules, 13(4), 818–830. [Link]
-
Intermolecular reductive C-N cross coupling of nitroarenes and boronic acids by P(III) / P(V)=O catalysis. (2019). Scientific Update. [Link]
-
Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. (2022). Journal of the American Chemical Society. [Link]
-
Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. (2018). Journal of the American Chemical Society. [Link]
-
Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (2016). The Journal of Organic Chemistry. [Link]
-
Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (2016). Semantic Scholar. [Link]
-
Intermolecular Reductive C-N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis. (2018). Organic Chemistry Portal. [Link]
-
Iron-Catalyzed Intermolecular CN Cross-Coupling Reactions via Radical Activation Mechanism. (2023). UvA-DARE (Digital Academic Repository). [Link]
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). PubMed. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters. (2024). ChemRxiv. [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. (2018). Macmillan Group - Princeton University. [Link]
-
Cu-catalyzed coupling of aliphatic amines with alkylboronic esters. (2024). White Rose Research Online. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of (2,5-dimethylpyridin-3-yl)boronic acid
Abstract
(2,5-Dimethylpyridin-3-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized as a coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl structures found in numerous pharmaceutical agents.[1] Transitioning the synthesis of this reagent from bench-scale to a multi-gram or kilogram scale presents unique challenges related to reaction control, purification, and safety. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the robust and scalable synthesis of this compound. It details a field-proven protocol, explains the underlying chemical principles, outlines critical process parameters, and addresses essential safety considerations for safe and efficient manufacturing.
Introduction and Strategic Importance
Heterocyclic boronic acids are indispensable tools in drug discovery. The pyridine moiety is a common feature in many marketed drugs, and its combination with the versatile boronic acid functional group allows for the efficient construction of carbon-carbon bonds. Specifically, this compound serves as a key intermediate for introducing the 2,5-dimethylpyridine scaffold, which is explored for its potential to modulate the physicochemical and pharmacological properties of drug candidates.
The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and high yields have made it a cornerstone of modern organic synthesis.[3] However, the scale-up of the boronic acid synthesis itself requires careful management of highly reactive organometallic intermediates and rigorous purification strategies to ensure the final product meets the stringent purity requirements of pharmaceutical development.
Synthetic Strategy: Lithiation-Borylation Route
The most reliable and scalable method for preparing this compound begins with 3-bromo-2,5-dimethylpyridine (also known as 3-bromo-2,5-lutidine). The synthesis proceeds via a two-step, one-pot sequence involving a low-temperature lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis.
Reaction Mechanism
The overall transformation is depicted below:
-
Lithium-Halogen Exchange: An organolithium reagent, typically n-butyllithium (n-BuLi), acts as a strong base and nucleophile to abstract the bromine atom from the pyridine ring. This rapid exchange at low temperatures (-78 °C) generates a highly reactive 2,5-dimethyl-3-lithiopyridine intermediate. Maintaining cryogenic temperatures is critical to prevent side reactions, such as the decomposition of the organolithium species or undesired reactions with the solvent.
-
Borylation: The nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate, B(OiPr)₃). This forms a tetracoordinate borate complex.
-
Hydrolysis: The reaction is quenched with an acidic aqueous solution (e.g., saturated NH₄Cl or dilute HCl). This protonolysis step hydrolyzes the borate ester to yield the final this compound.
View Reaction Mechanism Diagram
Caption: Reaction mechanism for boronic acid synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of 50-100 g of the final product. All operations involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (Nitrogen or Argon).
Equipment and Reagents
| Equipment | Reagents & Materials |
| 5 L Jacketed Glass Reactor | 3-Bromo-2,5-dimethylpyridine (≥98%) |
| Overhead Mechanical Stirrer | n-Butyllithium (2.5 M in hexanes) |
| Temperature Probe (Internal) | Triisopropyl borate (≥98%) |
| Cryocooler or Dry Ice/Acetone Bath | Anhydrous Tetrahydrofuran (THF), inhibitor-free |
| Addition Funnel (Pressure-Equalizing) | Saturated aqueous Ammonium Chloride (NH₄Cl) solution |
| Inert Gas Manifold (N₂ or Ar) | Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution |
| Rotary Evaporator | Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc) |
| Buchner Funnel and Filter Flask | Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |
| pH paper or pH meter | Hydrochloric Acid (2 M HCl) |
Experimental Workflow Diagram
Caption: Overall workflow for scale-up synthesis.
Step-by-Step Procedure
-
Reactor Preparation: Assemble the 5 L jacketed reactor with the overhead stirrer, temperature probe, and addition funnel. Thoroughly dry all glassware. Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging: Charge the reactor with 3-bromo-2,5-dimethylpyridine (186 g, 1.0 mol) and anhydrous THF (2.0 L).
-
Cooling: Begin stirring and cool the reactor contents to between -78 °C and -75 °C using a dry ice/acetone bath or a cryocooler.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol, 1.1 eq) dropwise via the addition funnel over 60-90 minutes. CRITICAL: Ensure the internal temperature does not rise above -70 °C during the addition. A significant exotherm indicates the reaction is proceeding.
-
Stirring: After the addition is complete, stir the resulting mixture at -78 °C for an additional 60 minutes to ensure complete lithium-halogen exchange.
-
Borylation: Slowly add triisopropyl borate (254 g, 1.35 mol, 1.35 eq) dropwise over 60 minutes, again maintaining an internal temperature below -70 °C.
-
Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours) with continued stirring.
-
Quenching: Cool the reactor to 0-5 °C using an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (1.0 L). CAUTION: The initial quench can be exothermic.
-
Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid.
Purification Protocol: Acid-Base Extraction
Crude arylboronic acids often contain non-acidic impurities and boronic anhydrides (boroxines), which form from intermolecular dehydration. An acid-base extraction is a highly effective and scalable method for purification.[4]
-
Dissolution: Dissolve the crude solid in diethyl ether (or another suitable water-immiscible organic solvent) (1.5 L).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M NaOH solution (3 x 500 mL). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which partitions into the aqueous layer. Most organic impurities will remain in the ether layer.
-
Acidification: Combine the aqueous extracts and cool to 0-5 °C in an ice bath. Slowly acidify the aqueous solution to pH ~2-3 by adding 2 M HCl with vigorous stirring. The pure boronic acid will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water (2 x 200 mL) to remove residual salts, followed by a small amount of cold diethyl ether or hexanes to aid in drying.
-
Drying: Dry the purified solid under vacuum at 40 °C to a constant weight. The typical yield is 110-125 g (73-83%).
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.[5][6][7]
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR | Conforms to the structure of this compound |
| Identity | LC-MS | [M+H]⁺ = 152.08 |
| Purity | HPLC (RP) | ≥98.0% (AUC) |
| Residual Solvents | ¹H NMR / GC | To be determined based on process solvents |
Typical ¹H NMR Data (400 MHz, DMSO-d₆): δ 8.25 (s, 1H), 8.07 (s, 2H, -B(OH)₂), 7.81 (s, 1H), 2.44 (s, 3H), 2.39 (s, 3H).
Safety, Handling, and Waste Disposal
Handling large quantities of the reagents in this protocol requires strict adherence to safety procedures.[8][9][10]
| Hazard | Precaution / Mitigation Strategy |
| Pyrophoric Reagent | n-Butyllithium * reacts violently with water and ignites on contact with air.[9] It must be handled by trained personnel under a strict inert atmosphere. Use appropriate fire-resistant PPE. |
| Exothermic Reactions | Both the lithiation and borylation steps are highly exothermic. Maintain strict temperature control with a robust cooling system and slow, controlled addition of reagents.[9] |
| Flammable Solvents | THF, diethyl ether, and hexanes are highly flammable.[9] All operations must be conducted in a well-ventilated fume hood or reactor bay, away from ignition sources. |
| Corrosive Reagents | Hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] |
| Waste Disposal | Quench any residual n-BuLi carefully before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.[8][12] Do not flush large quantities down the drain. |
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves are required.[9][12] When handling n-BuLi, a face shield and fire-resistant gloves are strongly recommended. An eyewash station and safety shower must be readily accessible.[9]
References
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Anchem Sales. (2015). Boric Acid Material Safety Data Sheet. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid? Retrieved from [Link]
-
International Scientific Supplies. (2022). SAFETY DATA SHEET BORIC ACID. Retrieved from [Link]
-
Hitosugi, S., et al. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]
-
Neto, A. C. L., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5802. [Link]
- Analytical Chemistry Group, Pfizer. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Denis, G., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(23), 5769. [Link]
- Google Patents. (n.d.). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.
-
Reddit. (2017). Purification of boronic acids? Retrieved from [Link]
-
da Silva, F. A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
Malig, T. C., et al. (2012). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 14(20), 5342–5345. [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Rivera-Fuentes, P., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(45), 26867-26871. [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. 1029654-18-9|this compound|BLD Pharm [bldpharm.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. laballey.com [laballey.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. youtube.com [youtube.com]
- 11. anchemsales.com [anchemsales.com]
- 12. intscientific.com [intscientific.com]
Application Notes & Protocols: Microwave-Assisted Suzuki Couplings with (2,5-dimethylpyridin-3-yl)boronic acid
Introduction: Accelerating the Synthesis of Privileged Pyridyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its robustness and functional group tolerance have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Within drug discovery, the pyridine motif is a "privileged scaffold," appearing in a vast array of biologically active molecules. Consequently, efficient methods for constructing aryl-pyridine bonds are of paramount importance.
This guide focuses on the palladium-catalyzed Suzuki-Miyaura coupling of (2,5-dimethylpyridin-3-yl)boronic acid . While immensely useful, heteroaryl boronic acids, particularly those containing a pyridine nitrogen, present unique challenges. These can include catalyst inhibition through coordination of the Lewis basic nitrogen to the palladium center and competitive protodeboronation, which degrades the starting material.[3][4][5]
To overcome these hurdles, we turn to microwave-assisted synthesis. Microwave irradiation offers rapid, uniform, and efficient heating, which dramatically accelerates reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[6][7][8] This application note provides a detailed exploration of the mechanistic principles, a field-tested experimental protocol, and troubleshooting guidance for the successful microwave-assisted coupling of this compound with various aryl halides.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[1][9][10]
-
Oxidative Addition: A catalytically active Pd(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[10]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base converts the neutral boronic acid into a more nucleophilic "ate" complex (a boronate), which readily undergoes ligand exchange with the Pd(II) complex.[1][9]
-
Reductive Elimination: The two organic groups (the aryl group from the halide and the pyridyl group from the boronic acid) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Microwave irradiation accelerates each of these steps by providing rapid and efficient energy input, overcoming activation barriers more effectively than conventional oil bath heating.[8][11]
Caption: Figure 2: Experimental Workflow
Materials and Equipment:
-
Aryl Halide: (e.g., 4-bromoanisole, 1.0 mmol, 187 mg)
-
This compound: (1.2 mmol, 181 mg)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 mmol, 16.3 mg)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Solvent: 1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
Equipment: Microwave reactor, 10 mL microwave vial, magnetic stir bar, standard laboratory glassware for work-up and purification.
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq).
-
Scientist's Note: Using a slight excess of the boronic acid ensures the aryl halide is fully consumed, which often simplifies purification. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that performs reliably for many heteroaryl couplings. [11][12]2. Solvent Addition: Add 5 mL of a pre-mixed and degassed 4:1 solution of 1,4-Dioxane and Water.
-
Scientist's Note: Degassing is critical. Bubble argon or nitrogen through the solvent mixture for 15-20 minutes prior to use. This removes dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, a common source of failed or irreproducible reactions. [4]3. Reaction Setup: Securely cap the vial. Place it in the cavity of the microwave reactor.
-
-
Microwave Irradiation: Heat the reaction mixture to 120 °C and hold at this temperature for 20 minutes with magnetic stirring. Ensure the power setting is sufficient to maintain the target temperature (e.g., max 150 W) and set a pressure limit (e.g., 250 psi) for safety.
-
Scientist's Note: These conditions are a starting point. For less reactive aryl chlorides, temperatures up to 150 °C may be necessary. For highly reactive aryl iodides, a lower temperature or shorter time may suffice.
-
-
Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.
Typical Reaction Conditions & Performance
The following table provides representative conditions for the coupling of this compound with various aryl halides, demonstrating the general applicability of the microwave protocol.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (min) | Representative Yield (%) |
| 4-Iodoanisole | Pd(dppf)Cl₂ (2%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 15 | 85-95% |
| 4-Bromoanisole | Pd(dppf)Cl₂ (2%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 20 | 80-90% |
| 1-Chloro-4-nitrobenzene | XPhos Pd G3 (2%) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 140 | 30 | 75-85% |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 130 | 25 | 70-80% |
Note: Yields are estimates based on literature for similar couplings and are highly substrate-dependent. For challenging substrates like aryl chlorides, more advanced catalyst systems, such as those based on Buchwald biarylphosphine ligands (e.g., XPhos), may be required to achieve high conversion. [5][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Poor quality boronic acid (degraded or contains excess boroxine). 3. Insufficient temperature/time. | 1. Ensure thorough degassing of solvents. Use fresh, high-quality catalyst. [4] 2. Use fresh boronic acid from a reliable supplier. Consider using the corresponding pinacol boronate ester, which is often more stable. [14] 3. Increase microwave temperature in 10 °C increments or time in 5-minute increments. |
| Significant Side Products | 1. Protodeboronation: Formation of 2,5-lutidine. 2. Homocoupling: Formation of biphenyl (Ar-Ar) or bipyridine. | 1. Use a stronger, less nucleophilic base like K₃PO₄. Ensure the boronic acid is not the limiting reagent. 2. Improve the degassing procedure. Oxygen can promote homocoupling of the boronic acid. [4] |
| Irreproducible Results | 1. Inconsistent reagent quality. 2. Variable levels of dissolved oxygen in the solvent. 3. Inconsistent microwave heating profile. | 1. Use reagents from the same batch for a series of experiments. 2. Standardize the degassing procedure (time, gas flow rate). For maximum reproducibility, use freeze-pump-thaw cycles. [4] 3. Ensure the microwave is calibrated and the vial position is consistent. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound is a highly effective and rapid method for the synthesis of valuable biaryl compounds. By leveraging the benefits of microwave heating, researchers can significantly shorten reaction times and overcome common challenges associated with heteroaryl substrates. A clear understanding of the reaction mechanism and careful attention to experimental parameters, particularly reagent quality and the exclusion of oxygen, are key to achieving high yields and reproducible results. This protocol serves as a robust foundation for scientists and professionals in drug development to accelerate the discovery and synthesis of novel pyridine-containing molecular entities.
References
- Suzuki Coupling - Organic Chemistry Portal.
- Yuan, J., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613.
- Dang, H. T., et al. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Čížková, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(18), 4266.
- Shaikh, I. R., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Fader, L. D., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Suzuki reaction - Wikipedia.
- Battilocchio, C., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 94(11), 969-974.
- Help needed with unreproducible Suzuki coupling - Reddit. (2023).
- Boufroura, H., et al. (2012). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
- Cravotto, G., et al. (2017). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation. Current Organic Chemistry, 21(11), 1036-1047.
- Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2300-2309.
- Billingsley, K. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- Zhang, W. (2003). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 5(20), 3645-3647.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
- Wang, D., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
- Billingsley, K. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.
- Baddeley, T. C., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7499-7502.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Functionalization of Heterocycles with (2,5-Dimethylpyridin-3-yl)boronic Acid
Introduction: The Strategic Value of the 2,5-Dimethylpyridine Motif
In the landscape of modern drug discovery and materials science, functionalized heterocyclic scaffolds are of paramount importance. These structures form the core of countless pharmaceuticals and advanced materials. The introduction of specific substituents onto these rings is a critical exercise in molecular design, enabling the fine-tuning of properties such as biological activity, selectivity, solubility, and metabolic stability.
Among the vast array of available building blocks, (2,5-dimethylpyridin-3-yl)boronic acid (CAS: 1029654-18-9) has emerged as a particularly valuable reagent. The 2,5-dimethylpyridine moiety it imparts is a bioisostere for other aromatic systems, offering a unique combination of steric and electronic properties. The pyridine nitrogen acts as a hydrogen bond acceptor, while the methyl groups can modulate binding pocket interactions and improve metabolic stability. This application note provides an in-depth guide to the use of this reagent, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into optimizing these transformations for the synthesis of novel heterobiaryl compounds.[1][2]
Core Principles: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone method for forming carbon-carbon bonds between sp²-hybridized centers, such as those in aryl and heteroaryl systems.[3] Its widespread adoption is due to its operational simplicity, broad functional group tolerance, and the relatively low toxicity of the boron-containing byproducts.[2][4][5]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heteroaryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step, with the reactivity of the halide decreasing in the order I > Br > Cl.[3]
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species [-B(OH)₃]⁻. This is a crucial step in the cross-coupling of organoboron compounds.[1]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Key Reagents: A Deeper Look
-
Palladium Precatalyst: While many forms of palladium can be used, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. For more challenging couplings, particularly with heteroaryl chlorides, more active catalyst systems derived from precatalysts like Pd₂(dba)₃ combined with specialized phosphine ligands are often necessary.[6][7]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) have proven highly effective for heteroaryl couplings, as they promote both the oxidative addition and reductive elimination steps.[6][8]
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive systems. The base must be soluble enough in the reaction medium to be effective.
-
Solvent: The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water to facilitate the dissolution of the inorganic base. However, for sensitive heteroaryl boronic acids prone to protodeboronation, strictly anhydrous conditions may be required.[9]
Experimental Protocols
The following protocols provide a robust starting point for the functionalization of a variety of heteroaryl halides. Optimization may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a general method for coupling this compound with various heteroaryl bromides.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried reaction vessel, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-30 minutes. A typical procedure involves adding the solids, followed by the degassed solvent. [7]3. Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data & Optimization
The choice of reaction parameters is critical for success, especially when dealing with electronically diverse or sterically hindered heterocycles. The following table provides starting points for the coupling of this compound with various heteroaryl halides.
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-methyl-1H-imidazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 2-Chloropyrazine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 78 |
| 3 | 4-Iodo-1H-pyrazole | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DME/H₂O | 85 | 6 | 91 |
| 4 | 6-Bromoquinoline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.5) | Dioxane | 110 | 16 | 82 |
| 5 | 5-Chloro-1H-indole | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (3) | t-AmylOH | 110 | 24 | 65 |
Yields are representative and will vary based on the specific substrate and reaction scale.
Field-Proven Insights & Troubleshooting
-
Protodeboronation: Heteroaryl boronic acids, particularly those containing Lewis-basic nitrogen atoms, can be susceptible to premature cleavage of the C-B bond (protodeboronation), reducing yields. [9][10] * Solution: Use of anhydrous conditions with a soluble organic base (e.g., potassium trimethylsilanolate) can mitigate this issue. [9]Alternatively, using slightly more than the stoichiometric amount of the boronic acid (1.2-1.5 equivalents) can help compensate for any loss.
-
Low Reactivity of Heteroaryl Chlorides: Chloro-substituted heterocycles are often less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.
-
Solution: Employing more active, specialized catalyst systems is crucial. Catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or XPhos are highly effective for activating C-Cl bonds. [6]Higher temperatures and stronger bases (e.g., K₃PO₄) may also be necessary.
-
-
Catalyst Poisoning: The nitrogen atoms in pyridine and other heterocycles can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.
-
Solution: The use of bulky ligands can often prevent or minimize this inhibitory coordination, maintaining the catalyst's activity throughout the reaction. [9]
-
Conclusion
The functionalization of heterocycles with this compound via the Suzuki-Miyaura cross-coupling is a powerful and highly adaptable method for synthesizing novel molecular entities. A thorough understanding of the reaction mechanism and the role of each component allows researchers to select optimal conditions and troubleshoot effectively. By leveraging the protocols and insights provided in this guide, scientists in drug development and materials research can efficiently incorporate this valuable structural motif, accelerating the discovery of next-generation therapeutics and advanced materials.
References
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Al-Blewi, F. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3753–3756. [Link]
-
Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180–5183. [Link]
-
Wu, C., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Advanced Synthesis & Catalysis. [Link]
-
Özdemir, Ü., et al. (n.d.). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark. Retrieved January 21, 2026, from [Link]
-
Menberu, W., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 13(21), 14389–14400. [Link]
-
Li, W., et al. (2002). 3-pyridylboronic acid. Organic Syntheses, 79, 229. [Link]
-
Al-Blewi, F. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Billingsley, K. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ciobanu, A., et al. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 13(1), 163. [Link]
-
Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
2,5-Dihydro-1 H -pyrrol-3-yl Boronic Derivatives: Multigram Synthesis and Coupling Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Thomas, A. A., et al. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 22(15), 5945–5950. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4274–4288. [Link]
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). Molecules, 26(11), 3169. [Link]
-
Regioselective Cross-Coupling Reactions of Boronic Acids With Dihalo Heterocycles. (2010). The Journal of Organic Chemistry, 75(20), 6965–6968. [Link]
-
The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. (2010). Chemical Communications, 46(45), 8591–8593. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Organic & Biomolecular Chemistry, 13(45), 11029–11033. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing protodeboronation of (2,5-dimethylpyridin-3-yl)boronic acid
A Guide to Preventing Protodeboronation in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for (2,5-dimethylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common side reactions encountered with this reagent: protodeboronation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Understanding the Challenge: The "Why" Behind Protodeboronation
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process consumes your starting material, leading to reduced yields of the desired cross-coupled product and complicating purification. For heteroaromatic boronic acids like this compound, the propensity for this side reaction is highly dependent on the reaction conditions, particularly pH.[1]
The pyridine nitrogen introduces a unique mechanistic pathway. At neutral pH, pyridine boronic acids can form a zwitterionic intermediate, which is highly susceptible to rapid protodeboronation.[1] Counterintuitively, both strongly acidic or basic conditions can suppress this pathway by shifting the equilibrium away from this reactive zwitterion.
It's important to note that 3-pyridyl boronic acids, such as the one you are working with, are generally more stable than their 2-pyridyl counterparts. However, under the basic conditions typical of Suzuki-Miyaura coupling, base-catalyzed protodeboronation can still be a significant issue.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 2,5-dimethylpyridine as a byproduct in my reaction. What's happening?
This is a classic sign of protodeboronation. The boronic acid group on your starting material is being replaced by a hydrogen atom, leading to the formation of 2,5-dimethylpyridine. This side reaction competes with the desired Suzuki-Miyaura coupling.
Q2: Why is my this compound degrading even before the reaction starts?
Boronic acids can be sensitive to air and moisture. They can undergo oxidation or form cyclic trimeric anhydrides called boroxines. While boroxine formation is often reversible, it can complicate accurate weighing and stoichiometry. It is crucial to store your boronic acid under an inert atmosphere and in a desiccator.
Q3: Are there more stable alternatives to the free boronic acid?
Yes. Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability.[2] MIDA boronates are particularly advantageous as they are exceptionally stable to benchtop storage and can be used in a "slow release" strategy during the reaction.[3]
Troubleshooting Guide: Minimizing Protodeboronation
If you are experiencing issues with protodeboronation, consider the following troubleshooting steps, starting with the most impactful changes.
| Problem | Potential Cause | Recommended Solution |
| High levels of 2,5-dimethylpyridine byproduct | Base-catalyzed protodeboronation | 1. Choice of Base: Switch to a weaker base. For example, if you are using NaOH or KOH, try K₂CO₃ or Cs₂CO₃. Fluoride bases like CsF can also be effective in minimizing protodeboronation. 2. Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. The presence of water can accelerate protodeboronation. |
| Low or no yield of coupled product | Catalyst inhibition or decomposition | 1. Ligand Selection: The choice of phosphine ligand can be critical. While bulky ligands are often used to promote challenging couplings, they can sometimes accelerate protodeboronation. Consider screening different ligands. 2. Catalyst Loading: In some cases, a higher catalyst loading can favor the desired cross-coupling over protodeboronation. |
| Inconsistent results between batches | Boronic acid instability | 1. Use a Boronate Ester: Convert the boronic acid to its pinacol or MIDA ester for improved stability. MIDA boronates can be used in a slow-release protocol. 2. "In Situ" Generation: Prepare the boronic acid immediately before use if you suspect degradation during storage. |
| Reaction stalls or is sluggish | Suboptimal reaction conditions | 1. Solvent: Anhydrous polar aprotic solvents like dioxane, THF, or DMF are often good choices. 2. Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate protodeboronation. Try running the reaction at a lower temperature for a longer period. |
Experimental Protocols
Here are detailed protocols for mitigating protodeboronation, including the use of MIDA boronates and a general method for reaction monitoring.
Protocol 1: Suzuki-Miyaura Coupling Using this compound MIDA ester (Slow-Release Strategy)
This protocol is designed to minimize the concentration of the free boronic acid in the reaction mixture at any given time, thereby suppressing protodeboronation.
Materials:
-
This compound MIDA ester
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., 5:1 dioxane/H₂O, DMF)
Procedure:
-
To an oven-dried Schlenk tube, add the this compound MIDA ester (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add the base (2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.
-
Monitor the reaction progress by TLC, GC-MS, or HPLC. The slow release of the boronic acid may require longer reaction times.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analytical Monitoring of Protodeboronation by HPLC
This method allows for the quantification of both the starting boronic acid and its protodeboronated byproduct, 2,5-dimethylpyridine.
Instrumentation and Conditions:
-
HPLC System: An HPLC with a PDA detector.
-
Column: A C18 reversed-phase column (e.g., Waters XTerra MS C18, 4.6 x 50 mm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the polar boronic acid from the less polar 2,5-dimethylpyridine and the coupled product. A starting point could be a linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
Procedure:
-
Prepare a standard solution of this compound and 2,5-dimethylpyridine of known concentrations in the mobile phase.
-
Inject the standard solution to determine the retention times and generate a calibration curve for each compound.
-
At various time points during your reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a suitable solvent (e.g., acetonitrile) and filter it.
-
Inject the diluted and filtered sample into the HPLC system.
-
Quantify the amounts of starting material and protodeboronated byproduct by comparing the peak areas to the calibration curves.
Visualizing the Process
To better understand the reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura coupling and the competing protodeboronation side reaction.
Caption: Competing pathways in the Suzuki-Miyaura coupling of this compound.
Concluding Remarks
Successfully preventing protodeboronation is a matter of understanding the underlying mechanism and carefully controlling the reaction conditions. By selecting the appropriate base, solvent, and catalyst system, and by considering the use of more stable boronate esters, you can significantly improve the yield and purity of your desired biaryl products. This guide provides a starting point for troubleshooting and optimization. Remember that every reaction is unique, and some degree of empirical optimization will always be necessary.
References
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. LJMU Research Online. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Previous reports on the synthesis of biaryls. ResearchGate. [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Ghent University. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
- Process for preparing biaryl compounds.
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]
-
Pd-Catalyzed Tandem Reaction of [1,1′-Biaryl]-2,2′-dimethylnitriles with Arylboronic Acids: Synthesis of 7-Aryl-2 H -azepin-2-ones. ResearchGate. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Suzuki Coupling with (2,5-dimethylpyridin-3-yl)boronic acid
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with (2,5-dimethylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, like many heteroaromatic boronic acids, its use in Suzuki couplings can be accompanied by challenging side reactions. The presence of the pyridine nitrogen and the steric and electronic influence of the two methyl groups can lead to outcomes such as protodeboronation and homocoupling, resulting in reduced yields and purification difficulties. This guide provides a systematic approach to understanding and mitigating these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your Suzuki coupling reactions with this compound.
Issue 1: Low Yield of the Desired Product with Significant Byproduct Formation
Question: My Suzuki coupling reaction with this compound is giving a low yield of the desired cross-coupled product, and I'm observing significant amounts of 2,5-dimethylpyridine and a homocoupled bipyridine byproduct. What is happening and how can I fix it?
Answer:
This is a classic case of competing side reactions: protodeboronation and homocoupling. Let's break down the causes and solutions.
1. Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2,5-dimethylpyridine.[1] This side reaction is often promoted by the presence of water and certain bases.[2] While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, the electron-donating methyl groups on your substrate can increase the electron density on the pyridine ring, potentially making it more susceptible to protonolysis under certain conditions.[3][4]
Mitigation Strategies for Protodeboronation:
-
Choice of Base: The nature and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong or highly nucleophilic bases in the presence of a proton source can accelerate protodeboronation.[5]
-
Recommendation: Start with a milder inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[6] In some cases, potassium phosphate (K₃PO₄) can also be effective, particularly with sterically hindered substrates.[7] Avoid strong bases like sodium hydroxide (NaOH) if you observe significant protodeboronation.
-
-
Solvent System: The presence of water can be a double-edged sword. While it's often necessary for dissolving the inorganic base and facilitating the catalytic cycle, excess water can serve as a proton source for protodeboronation.
-
Recommendation: Use a carefully controlled amount of water in your solvent system (e.g., a 4:1 mixture of an organic solvent like dioxane or DME with water).[8][9] In some cases, switching to a less protic or anhydrous solvent system might be beneficial, although this may require a different choice of base that is soluble in the organic solvent.
-
-
Temperature Control: Higher reaction temperatures can sometimes increase the rate of protodeboronation.
-
Recommendation: Run your reaction at the lowest temperature that still allows for a reasonable reaction rate. Typical temperatures for Suzuki couplings range from 80-110 °C.[10] Consider starting at the lower end of this range and monitoring the reaction progress.
-
2. Homocoupling: Dimerization of the Boronic Acid
Homocoupling results in the formation of a symmetrical bipyridine from two molecules of your boronic acid. This side reaction is often promoted by the presence of oxygen and can be particularly problematic when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[11]
Mitigation Strategies for Homocoupling:
-
Inert Atmosphere: It is crucial to rigorously exclude oxygen from your reaction mixture.
-
Recommendation: Degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Catalyst Choice and Pre-activation: The choice of palladium source can influence the extent of homocoupling.
-
Recommendation: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your reaction conditions promote its efficient reduction to Pd(0). The use of phosphine ligands generally facilitates this. Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling.
-
-
Ligand Selection: The right ligand can stabilize the active Pd(0) catalyst and promote the desired cross-coupling over homocoupling.
-
Recommendation: For heteroaromatic substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective.[4]
-
Experimental Protocol: A Starting Point for Optimization
Here is a robust starting protocol designed to minimize both protodeboronation and homocoupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), your aryl halide (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Catalyst and Ligand Addition: Add your palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can the nitrogen atom in this compound inhibit the palladium catalyst?
A: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is a known issue with pyridine-containing substrates in cross-coupling reactions. The use of bulky phosphine ligands can often mitigate this by sterically shielding the palladium center and favoring the desired catalytic cycle.
Q2: I am using a boronic ester of 2,5-dimethylpyridine instead of the boronic acid. Do I still need to worry about protodeboronation?
A: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids. However, under the basic and aqueous conditions of many Suzuki couplings, the ester can be hydrolyzed in situ to the boronic acid, which can then undergo protodeboronation. While using a boronic ester can be a good strategy to improve the stability of your starting material, it is not a complete guarantee against protodeboronation. Anhydrous conditions, if feasible for your specific reaction, would be more effective at preventing this side reaction when using a boronic ester.
Q3: My reaction is sluggish. Can I just increase the temperature?
A: While increasing the temperature can increase the reaction rate, it can also accelerate the rates of side reactions like protodeboronation and catalyst decomposition. Before increasing the temperature, consider other ways to improve the reaction rate, such as screening different ligands or bases. If you do need to increase the temperature, do so incrementally and carefully monitor for the formation of byproducts.
Q4: How do the methyl groups on the pyridine ring affect the reactivity of the boronic acid?
A: The two methyl groups have both electronic and steric effects. Electronically, they are electron-donating groups, which increase the electron density on the pyridine ring. This can make the transmetalation step of the Suzuki coupling faster but may also increase the susceptibility to protodeboronation. Sterically, the methyl group at the 2-position (ortho to the boronic acid) can hinder the approach of the palladium complex to the boronic acid, potentially slowing down the transmetalation step. This steric hindrance can often be overcome by using bulky phosphine ligands that promote the formation of a more reactive palladium complex.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki coupling catalytic cycle and the competing side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing side reactions in the Suzuki coupling of this compound.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that promote reductive elimination and can mitigate catalyst inhibition by the pyridine nitrogen. |
| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | Milder bases that are effective in promoting transmetalation while minimizing protodeboronation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Aprotic organic solvent with a controlled amount of water to dissolve the base and facilitate the reaction. |
| Temperature | 80-100 °C | Balances reaction rate with minimizing side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing homocoupling and catalyst degradation. |
References
-
Felpin, F.-X. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem.2005 , 70, 8575-8578. [Link]
-
Thompson, A. E., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2005 , 70, 388-399. [Link]
-
Schäfer, P., et al. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nat. Commun.2017 , 8, 1567. [Link]
-
Protodeboronation. In Wikipedia; 2023. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Barder, T. E., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2005 , 127, 4685-4696. [Link]
-
Parry, P. R., et al. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. J. Org. Chem.2002 , 67, 7541-7543. [Link]
-
Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2023 . [Link]
-
Hodgson, H. P. A., & Salingue, F. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett2004 , 2004, 1901-1903. [Link]
-
Cox, P. A., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.2017 , 139, 13916-13923. [Link]
-
Wang, D., et al. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules2017 , 22, 195. [Link]
-
Thomas, A. A., & Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2019 , 141, 10384-10401. [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]
-
Li, M., et al. A concise and practical protodeboronation of arylboronic acids. Synlett2020 , 31, 2039-2042. [Link]
-
Fall, Y., et al. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chem. Sci.2023 , 14, 5367-5374. [Link]
-
Bak, A., et al. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chem.2019 , 21, 5246-5255. [Link]
-
Nave, S., et al. Protodeboronation of Tertiary Boronic Esters. J. Am. Chem. Soc.2010 , 132, 17096-17098. [Link]
-
Zhang, L., et al. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chem. Sci.2023 , 14, 5367-5374. [Link]
-
Mondal, S., et al. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules2022 , 27, 7517. [Link]
-
Darzi, E. R., et al. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. J. Am. Chem. Soc.2017 , 139, 3106-3114. [Link]
-
Thomas, A. A., & Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2019 , 141, 10384-10401. [Link]
-
Cox, P. A., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2022 , 144, 17815-17823. [Link]
-
Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. ResearchGate. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (2,5-dimethylpyridin-3-yl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2,5-dimethylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you achieve higher yields and reproducible results in your experiments.
Introduction: The Challenge of Pyridylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation, but its application with heteroaryl boronic acids, particularly pyridyl derivatives, can be challenging.[1][2] The electron-deficient nature of the pyridine ring and the presence of a Lewis basic nitrogen atom introduce specific hurdles that are not as prevalent with simple arylboronic acids.[2] this compound, with its steric hindrance from the flanking methyl groups, presents a unique set of challenges that require careful optimization of reaction conditions.
This guide will walk you through common issues, from low or no yield to reproducibility problems, and provide systematic approaches to overcome them.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when using this compound in Suzuki-Miyaura couplings.
Q1: I am seeing very low to no yield of my desired product. What are the likely causes?
A1: Low to no yield in the coupling of this compound can stem from several factors:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, leading to the formation of 2,5-dimethylpyridine instead of the coupled product.[2][3] This is often exacerbated by the presence of water and certain bases.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.[2]
-
Slow Transmetalation: The electron-withdrawing nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[2][3]
-
Steric Hindrance: The two methyl groups on the pyridine ring can sterically hinder the approach of the boronic acid to the palladium center.
-
Poor Quality of Boronic Acid: The quality and purity of the boronic acid are critical. Impurities or degradation can significantly impact the reaction.
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this?
A2: Minimizing protodeboronation is key to improving your reaction yield. Consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from protodeboronation.[4] MIDA boronates, in particular, are known for their stability and allow for the slow release of the boronic acid under the reaction conditions.[5]
-
Anhydrous Conditions: While some water is often beneficial in Suzuki couplings, excessive amounts can promote protodeboronation. Using anhydrous solvents and ensuring your reagents are dry can be helpful.
-
Choice of Base: Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred over strong bases like sodium hydroxide (NaOH) for sensitive substrates.[6]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize decomposition of the boronic acid.
Q3: My reaction is not reproducible. I got a good yield once, but now it's failing. What should I check?
A3: Lack of reproducibility is a common frustration. Here are some factors to investigate:
-
Reagent Quality: The age and storage conditions of your reagents, especially the palladium catalyst and the boronic acid, can affect their activity.[7] Using fresh reagents is often a good starting point.
-
Solvent Degassing: Oxygen can deactivate the palladium catalyst.[4] Ensure your solvents are thoroughly degassed before use by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.[6][7]
-
Precise Stoichiometry: Small variations in the amounts of catalyst, ligand, or base can have a significant impact on the reaction outcome.
-
Water Content: The amount of water in the reaction can be critical. If you are using a mixed solvent system (e.g., dioxane/water), ensure the ratio is consistent.
Q4: What are the best starting conditions for a Suzuki coupling with this compound?
A4: A good starting point for optimizing your reaction would be:
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Buchwald precatalysts are often highly active and efficient at generating the active Pd(0) species.[6][8] |
| Ligand | A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) | These ligands can accelerate the oxidative addition and reductive elimination steps and stabilize the palladium center.[6] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | These bases are generally effective and less harsh than stronger bases, minimizing side reactions.[6] |
| Solvent | Dioxane/H₂O (e.g., 4:1 or 10:1) or Toluene/H₂O | These solvent systems are commonly used and effective for Suzuki couplings.[9] |
| Temperature | 80-100 °C | A good starting temperature range to ensure a reasonable reaction rate without excessive decomposition. |
Troubleshooting Guides
This section provides a more detailed, systematic approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions.
Troubleshooting Low Yield
If you are experiencing low yields, a systematic approach to optimization is recommended. The following flowchart provides a decision-making framework for troubleshooting.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for your experiments. Remember to always perform reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: To a dry reaction vial, add the aryl halide (1.0 eq), this compound or its ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas three times.[6]
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%) and the ligand (if not using a precatalyst with the ligand incorporated).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Understanding the Suzuki-Miyaura Catalytic Cycle
A clear understanding of the catalytic cycle is essential for effective troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.[10]
Caption: The Suzuki-Miyaura catalytic cycle.
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[11][12]
Parameter Optimization Tables
For a systematic optimization, it is helpful to screen various parameters. The following tables provide a guide for selecting components to test.
Table 1: Ligand Selection Guide
| Ligand | Structure Type | Key Features | When to Use |
| XPhos | Buchwald Ligand | Bulky, electron-rich | General-purpose, good for sterically hindered substrates. |
| SPhos | Buchwald Ligand | Similar to XPhos, highly active | A good alternative to XPhos, often provides excellent results. |
| RuPhos | Buchwald Ligand | Electron-rich, bulky | Effective for challenging couplings, including those with sulfonyl fluorides.[13] |
| PPh₃ | Triphenylphosphine | Less bulky, less electron-rich | Can be effective for less demanding couplings, but may not be optimal here. |
Table 2: Base and Solvent Compatibility
| Base | Common Solvents | Comments |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A versatile and commonly used base. |
| Cs₂CO₃ | Dioxane, Toluene, THF | More soluble in organic solvents than K₂CO₃, can be more effective in some cases. |
| K₃PO₄ | Dioxane/H₂O, Toluene | A moderately strong base, often used for sensitive substrates. |
| KOtBu | THF, Dioxane (anhydrous) | A very strong base, use with caution as it can promote side reactions. |
Conclusion
Optimizing the Suzuki-Miyaura coupling of this compound requires a careful and systematic approach. By understanding the underlying challenges of working with pyridylboronic acids and methodically exploring the reaction parameters, you can significantly improve your reaction yields and achieve reproducible results. The key to success often lies in mitigating protodeboronation and ensuring the palladium catalyst remains active throughout the reaction. We hope this guide serves as a valuable resource in your research and development endeavors.
References
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). CovaSyn.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). BenchChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Lab, MIT.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Journal of Organic Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (n.d.). BenchChem.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Mastering Suzuki Coupling with Pyridine-3-Boronic Acid: A Supplier's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2012). Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. scholarship.claremont.edu [scholarship.claremont.edu]
Technical Support Center: Purification of Products from (2,5-dimethylpyridin-3-yl)boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting for the purification of reaction products derived from (2,5-dimethylpyridin-3-yl)boronic acid. The unique chemical nature of this reagent, combining a basic pyridine core with an acidic boronic acid functionality, presents specific challenges in purification that this guide will address in a direct question-and-answer format.
I. Understanding the Core Challenges
The purification of compounds derived from this compound is often complicated by a few key factors: the amphoteric nature of the starting material and many of its derivatives, the potential for common side reactions inherent to boronic acids, and the chromatographic behavior of pyridine-containing molecules. This guide will provide both the "how" and the "why" behind effective purification strategies.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of your target compound.
Issue 1: Presence of Boronic Acid Starting Material or its Byproducts in the Final Product
Question: My final product is contaminated with what appears to be the starting this compound or other boron-containing impurities. How can I remove these?
Answer: This is a frequent challenge. The contamination can arise from several sources: unreacted starting material, homocoupling of the boronic acid, or protodeboronation.[1][2] Here’s a systematic approach to tackle this:
A. Identifying the Impurity: First, it's crucial to identify the nature of the boron-containing impurity.
-
Unreacted Starting Material: This will have the characteristic NMR and mass spec signals of this compound.
-
Homocoupling Product: This side reaction forms a symmetrical biaryl, in this case, 2,2',5,5'-tetramethyl-3,3'-bipyridine. This often occurs in the presence of oxygen and a palladium catalyst.[3][4][5]
-
Protodeboronation Product: This is the result of the boronic acid group being replaced by a hydrogen atom, yielding 2,5-dimethylpyridine.[2][6][7][8] This can be promoted by acidic or basic conditions.[2][6]
B. Purification Strategies:
-
Acid-Base Extraction: This is often the most effective first-line strategy. Due to the basic pyridine nitrogen, your desired product (assuming it retains the pyridine moiety) and the unreacted starting material can be manipulated by pH changes.[9][10]
-
Principle: At a low pH (e.g., ~2), the pyridine nitrogen will be protonated, making the compound water-soluble. At a neutral to slightly basic pH, the compound will be in its neutral form and preferentially soluble in an organic solvent.[9]
-
Troubleshooting: If your desired product is significantly less basic than the starting material, a carefully controlled extraction at an intermediate pH might selectively remove the more basic starting material into the aqueous layer.
-
-
Column Chromatography: While effective, chromatography of pyridine-containing compounds can be tricky.[11]
-
Peak Tailing: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to significant peak tailing.[11]
-
Solutions:
-
Amine Additive: Add a small amount of a volatile base like triethylamine (0.1-1%) to your eluent to saturate the acidic sites on the silica gel.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column for highly polar compounds.[11][12] For reversed-phase, a mobile phase with a buffer (e.g., formic acid or ammonium acetate) is often necessary to obtain good peak shapes.
-
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[13]
Issue 2: Low Yields and Product Degradation During Purification
Question: I'm losing a significant amount of my product during purification, and I suspect it's degrading. What are the likely causes and how can I prevent this?
Answer: Product loss and degradation are often linked to the inherent reactivity of the boronic acid group or the conditions of the purification itself.
A. Potential Causes of Degradation:
-
Protodeboronation on Silica Gel: The acidic nature of standard silica gel can catalyze the protodeboronation of any remaining boronic acid functionality on your target molecule, especially if it is an intermediate that still contains the boronic acid group.[6][16]
-
Hydrolysis of Boronic Esters: If your product is a boronic ester (e.g., a pinacol ester), it can be hydrolyzed back to the boronic acid on silica gel, leading to streaking and difficult separation.[17]
-
Copper-Mediated Decomposition: If you are performing reactions that use copper catalysts, such as the Chan-Lam coupling or click reactions, residual copper can promote the degradation of boronic acids.[18][19]
B. Mitigation Strategies:
-
Deactivate Silica Gel: Before running your column, you can flush it with your eluent containing a small amount of a base like triethylamine. This helps to neutralize the acidic sites.
-
Use Alternative Stationary Phases: As mentioned before, neutral alumina or reversed-phase chromatography can be less harsh on sensitive compounds.[12]
-
Minimize Contact Time: Try to perform your chromatographic purification as quickly as possible. Flash chromatography is generally preferred over gravity chromatography.
-
Chelating Wash: If you suspect residual metal catalyst is causing issues, a workup wash with a mild chelating agent like a dilute aqueous solution of ammonium chloride or ethylenediaminetetraacetic acid (EDTA) can help remove it before chromatography.
Issue 3: Difficulty in Separating the Product from the Palladium Catalyst
Question: My purified product is still contaminated with a black or grey solid, which I believe is the palladium catalyst. How can I effectively remove it?
Answer: Palladium removal is a common final hurdle in cross-coupling reactions.
A. Recommended Procedures:
-
Filtration through Celite® or Silica Gel:
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Pass the mixture through a short plug of Celite® or silica gel. The palladium catalyst will often adsorb onto the solid support, allowing your product to be washed through.
-
-
Aqueous Workup:
-
A standard aqueous workup can help remove some of the palladium salts. Partition the reaction mixture between an organic solvent and water or a dilute acid/base solution as appropriate for your product's solubility.
-
-
Specialized Scavengers:
-
For very low levels of palladium contamination, commercially available palladium scavengers can be used. These are typically functionalized silica or polymers that selectively bind to the metal.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use an acid-base extraction if my final product no longer has the boronic acid group?
A1: Absolutely. The key to a successful acid-base extraction for these compounds is the presence of the basic pyridine nitrogen.[9][20] As long as your product retains the (2,5-dimethylpyridin-3-yl) moiety, you can use an acidic aqueous solution to protonate it and pull it into the aqueous phase, separating it from non-basic organic impurities. You can then neutralize the aqueous layer and extract your purified product back into an organic solvent.[9]
Q2: I have a mixture of my desired cross-coupled product and the homocoupled byproduct. They have very similar polarities. How can I separate them?
A2: This is a challenging separation.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related compounds. A reversed-phase C18 column with a carefully optimized gradient of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, can provide the necessary resolution.[21][22]
-
Recrystallization: If both compounds are crystalline, fractional recrystallization may be possible, though it can be tedious and may require significant optimization.[13]
Q3: My boronic acid seems to exist as a boroxine in the starting material. Does this affect purification?
A3: The presence of boroxine, the cyclic anhydride of the boronic acid, is common.[14] In most cases, during an aqueous workup or chromatography on silica gel, the boroxine will be hydrolyzed back to the boronic acid.[14] This can sometimes lead to broader peaks in chromatography. If you need to ensure you are starting with the pure boronic acid, you can stir the material in a mixture of an organic solvent and water to hydrolyze the boroxine before use.[14]
Q4: What is the best general-purpose column chromatography eluent for products of this compound reactions?
A4: There is no single "best" eluent, as it will depend on the polarity of your specific product. However, a good starting point for normal phase silica gel chromatography is a gradient of ethyl acetate in hexanes.[23] If your compound is more polar, you may need to switch to a more polar solvent system like dichloromethane/methanol.[15] In either case, the addition of 0.1-1% triethylamine is highly recommended to improve peak shape.[11]
IV. Experimental Protocols & Visual Workflows
Protocol 1: General Acid-Base Extraction for Product Purification
This protocol is designed to separate a basic, pyridine-containing product from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer into a clean flask. Repeat this extraction two more times with fresh 1 M HCl.
-
Combine and Wash: Combine all the acidic aqueous extracts. Wash this combined aqueous layer with a small portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) with stirring until the pH is ~8-9.
-
Product Extraction: Extract the now basic aqueous layer with three portions of a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts from the previous step, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Diagram: Decision-Making Workflow for Purification
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation [organic-chemistry.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 22. helixchrom.com [helixchrom.com]
- 23. rsc.org [rsc.org]
challenges in coupling sterically hindered aryl halides with (2,5-dimethylpyridin-3-yl)boronic acid
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the Suzuki-Miyaura coupling of sterically hindered aryl halides, specifically with (2,5-dimethylpyridin-3-yl)boronic acid. The inherent steric congestion of both coupling partners presents a significant hurdle, often leading to low yields, slow reaction times, and the formation of undesired byproducts. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these complex reactions successfully.
The Core Challenge: Overcoming Steric Repulsion
The primary difficulty in coupling a sterically hindered aryl halide with this compound lies in the congested environment around the reaction centers.[1] The ortho-substituents on the aryl halide and the methyl groups flanking the boronic acid on the pyridine ring impede the key steps of the catalytic cycle. Specifically, steric hindrance can negatively impact:
-
Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-halogen bond of the aryl halide is often the rate-limiting step and is significantly slowed by bulky ortho-substituents.[1][2]
-
Transmetalation: The transfer of the pyridinyl group from boron to the palladium center can be sterically hindered.
-
Reductive Elimination: The final, product-forming step, where the two organic fragments are joined, can be difficult if the groups are too bulky to orient correctly around the palladium center.[1][2]
The following sections will address common issues encountered during this challenging transformation and provide actionable solutions.
Troubleshooting Guide & FAQs
Q1: My reaction is showing little to no conversion, even after extended reaction times. What are the likely causes and how can I improve the yield?
A1: This is a classic symptom of severe steric hindrance stalling the catalytic cycle. Standard Suzuki-Miyaura conditions, such as those using Pd(PPh₃)₄, are often ineffective for these demanding substrates.[1] To overcome this, a more robust catalytic system and optimized reaction conditions are necessary.
Core Issues & Recommended Solutions:
-
Inefficient Catalyst System: The primary reason for low or no yield is often an inadequate catalyst and ligand combination.[1]
-
Ligand Choice is Critical: For sterically demanding couplings, bulky and electron-rich monodentate phosphine ligands are highly recommended.[1] These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium center that can more readily undergo oxidative addition and reductive elimination.[1][3]
-
Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are industry standards for these types of transformations.[4]
-
N-Heterocyclic Carbene (NHC) ligands are also extremely effective as they are strong σ-donors and form very stable palladium complexes, often allowing for lower catalyst loadings.[1][5]
-
-
Precatalyst Selection: Consider using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are air-stable and provide a reliable source of the active Pd(0) catalyst.[4]
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent can dramatically influence the outcome of the reaction.
-
Base: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) for hindered couplings.[2]
-
Solvent: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or THF, often with a small amount of water, are common choices.[6] The water can play a beneficial role in the transmetalation step.[7] However, for substrates with poor solubility, solvents like DMF might be necessary, but care must be taken as they can also act as hydride sources, leading to side reactions.[8]
-
Q2: I am observing significant amounts of homocoupling of my this compound. How can I prevent this side reaction?
A2: Homocoupling of the boronic acid to form a bipyridine byproduct is a common issue, primarily caused by the presence of oxygen in the reaction mixture.[1][4] Palladium(II) species, which can be present before the catalytic cycle is fully initiated, can promote this undesired reaction.[1]
Mitigation Strategies:
-
Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[4] The "freeze-pump-thaw" method is the most effective technique for this purpose.[1] A less rigorous but often sufficient method for smaller scale reactions is to bubble an inert gas (argon or nitrogen) through the solvent for an extended period.[7]
-
Use a Pd(0) Source: Starting with a well-defined Pd(0) catalyst, such as Pd₂(dba)₃ in combination with a suitable ligand, can minimize the presence of Pd(II) species that contribute to homocoupling.[4]
-
Protect the Boronic Acid: this compound can be prone to degradation. Converting it to a more stable boronate ester, such as a pinacol ester or an MIDA boronate, can be beneficial.[4] These esters release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus reducing the likelihood of homocoupling.[4] Another effective strategy is to form a diethanolamine adduct, which creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[4][9]
Q3: My main byproduct is the dehalogenated starting material. What is causing this and how can I avoid it?
A3: The formation of the dehalogenated (or hydrodehalogenated) arene is a result of a competing reduction pathway. This occurs when a hydride species is transferred to the palladium complex after oxidative addition, followed by reductive elimination to form the arene.[1]
Potential Causes and Solutions:
-
Hydride Source: The source of the hydride is often the solvent or the base.[1]
-
Avoid Amine Bases: Amine bases like triethylamine can be a source of hydrides and should be avoided.[1]
-
Solvent Choice: Solvents like alcohols can also act as hydride donors. If possible, switch to aprotic solvents like toluene or dioxane.
-
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent side reactions that can lead to catalyst decomposition and the formation of species that promote dehalogenation.[6]
Visualizing the Catalytic Cycle and Steric Hindrance
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights where steric hindrance from the bulky aryl halide and the dimethylated pyridine boronic acid can impede the reaction.
Caption: Suzuki-Miyaura cycle with points of steric hindrance.
Recommended Reaction Conditions for Sterically Hindered Couplings
The table below summarizes recommended starting conditions for the coupling of a sterically hindered aryl halide with this compound. These should be considered as a starting point for optimization.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | Air-stable, reliable source of active Pd(0) with a bulky, electron-rich ligand ideal for hindered substrates.[4] |
| Ligand | XPhos, SPhos, or RuPhos | These Buchwald-type ligands are known to accelerate oxidative addition and reductive elimination for hindered substrates.[1][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that are effective in promoting transmetalation without causing significant side reactions.[2] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic solvents that provide good solubility for many substrates. A small amount of water can be beneficial.[6] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy barrier for hindered substrates.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and side reactions like boronic acid homocoupling.[6] |
Experimental Protocol: General Procedure for a Challenging Coupling
This protocol provides a robust starting point for your experiments.
Materials:
-
Sterically hindered aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
K₃PO₄ (finely powdered, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.[4]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: Once the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]
-
Purification: Purify the crude product by flash column chromatography.[4]
References
- Benchchem. Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides.
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Organic Chemistry Portal.
- Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
- Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Benchchem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Organic Letters - ACS Publications.
- ResearchGate. (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.
- ResearchGate. How can I solve my problem with Suzuki coupling?
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.
- FasterCapital. The Impact Of Steric Hindrance On Chemical Reactions.
- ACS Green Chemistry. Greening cross coupling reactions by using sustainable solvents/bases blends.
- NIH.
- Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters.
- Chemical Science (RSC Publishing). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures.
- PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- YouTube. Masking Boronic Acids for Suzuki Coupling.
- YouTube. Suzuki cross-coupling reaction.
- Organic Chemistry Portal.
- Synchem. 2,5-Dimethylpyridine-3-boronic acid.
- ChemicalBook. 2,5-DIMETHYLPYRIDINE-3-BORONIC ACID synthesis.
- PubChem. 2,5-Dimethylpyridine-3-Boronic Acid | C7H10BNO2 | CID 2763092.
- BLDpharm. 1029654-18-9|this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
improving solubility of (2,5-dimethylpyridin-3-yl)boronic acid in organic solvents
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for (2,5-dimethylpyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on improving its solubility in organic solvents. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Solubility Issues
This section addresses specific problems you may encounter in the lab. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.
Q1: My this compound is not dissolving in my reaction solvent. What is the primary cause and how can I fix it?
A1: The most common reasons for poor solubility are an inappropriate solvent choice and the degradation of the boronic acid into its less-soluble anhydride form, known as a boroxine.[1] Boronic acids are Lewis acids with a trigonal planar structure and a vacant p-orbital, making their solubility highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding.[2]
-
Immediate Action - Solvent Selection: Phenylboronic acids, as a class, generally exhibit good solubility in polar aprotic solvents like ethers (e.g., dioxane, THF) and ketones (e.g., acetone), moderate solubility in chloroalkanes, and poor solubility in nonpolar solvents like hexanes or methylcyclohexane.[1][3] If you are using a nonpolar solvent, switching to one of these more compatible options is the first recommended step.
-
Underlying Issue - Boroxine Formation: Boronic acids can undergo dehydration, especially during storage or upon heating, to form a cyclic trimeric anhydride called a boroxine.[1] Boroxines have significantly different physical properties, including lower solubility, compared to the monomeric boronic acid.[1] Commercial boronic acids often contain varying amounts of this impurity.[1]
Q2: I'm running a Suzuki-Miyaura coupling and my boronic acid isn't going into solution. How does the base affect its solubility?
A2: The base is critical not only for the catalytic cycle but also for solubility. Boronic acids are Lewis acids that react with bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to form a tetrahedral boronate salt (R-B(OH)₃⁻).[1][4] This anionic species is typically much more soluble in the polar and aqueous solvent mixtures commonly used for these reactions.[1]
If you observe poor solubility, ensure your base is adequately mixed and consider its strength. A stronger base or one with a larger, softer cation (like Cesium) can sometimes facilitate the formation of the soluble boronate more effectively. This "activation" step is essential for drawing the boronic acid into the solution to participate in the transmetalation phase of the reaction.[1][5]
Q3: I tried heating the mixture to dissolve the boronic acid, but a white precipitate formed. What happened?
A3: While gentle heating can increase the rate of dissolution, excessive or prolonged heating can accelerate the dehydration of the boronic acid to form the insoluble boroxine trimer.[1] This is a common pitfall. You have likely converted your soluble starting material into its less soluble anhydride.
-
Recommended Action: Instead of aggressive heating, try gentle warming (e.g., 40-50 °C) in the presence of the base and a suitable solvent system. The formation of the boronate salt should precede the reaction, improving overall solubility.[1] If this fails, the most robust solution is to convert the boronic acid into a more soluble and stable derivative, such as a boronate ester, prior to the reaction.
Q4: Are there more soluble and stable alternatives to using the free boronic acid directly?
A4: Absolutely. Converting the boronic acid to a boronate ester is a widely used and highly effective strategy to overcome solubility and stability issues.[3][5] Boronic esters are formed by the condensation of a boronic acid with a diol.[6]
-
Pinacol Esters: The most common derivative is the pinacol ester (forming a 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).[2] These esters are significantly more soluble in a wider range of organic solvents and are generally more stable, preventing the formation of boroxines.[3] They act as "slow-release" sources of the boronic acid under the basic reaction conditions of a Suzuki coupling.[7]
-
MIDA Esters: For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability.[8] They are robust crystalline solids that can be used in a slow-release fashion, requiring an aqueous base to hydrolyze the protecting group and liberate the active boronic acid for the cross-coupling reaction.[8]
Frequently Asked Questions (FAQs)
This section provides a deeper dive into the chemical principles governing the solubility and handling of this compound.
What are the fundamental properties of this compound?
This compound is an organoboron compound featuring a pyridine ring, which makes it a heterocyclic arylboronic acid.[9] Like other boronic acids, it is a Lewis acid due to the electron-deficient boron atom.[2][4] Its pKa is influenced by the electronic properties of the dimethylpyridine ring. The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which would dramatically alter its solubility profile. It is typically a solid at room temperature.
What is the equilibrium between a boronic acid and its boroxine?
The equilibrium between the monomeric boronic acid and its cyclic trimeric boroxine is a dehydration/hydration process. This relationship is a primary source of solubility problems.
Caption: Key solubility equilibria for boronic acids.
How do I choose the best solvent for my experiment?
Solvent selection should be guided by the polarity of the boronic acid and the requirements of your reaction. For this compound, which has both polar (B(OH)₂, pyridine N) and nonpolar (dimethyl-aryl) regions, a polar aprotic solvent is often the best starting point.
| Solvent Class | Examples | General Solubility of Arylboronic Acids | Rationale |
| Ethers | Dioxane, THF, Diethyl Ether | Good | Ethers can act as hydrogen bond acceptors, interacting with the -OH groups of the boronic acid.[3] |
| Ketones | Acetone, 3-Pentanone | Good | Similar to ethers, the carbonyl oxygen can accept hydrogen bonds.[3] |
| Aromatic | Toluene, Xylene | Moderate | Solubility often increases with temperature, but risks boroxine formation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Offers moderate polarity but limited hydrogen bonding capability.[3] |
| Alcohols | Methanol, Ethanol | Variable | Can react with the boronic acid to form boronic esters, complicating the reaction. Use with caution. |
| Hydrocarbons | Hexanes, Cyclohexane | Poor | Lacks the polarity and hydrogen bonding ability to effectively solvate the boronic acid.[3] |
What is the best way to store this compound?
To minimize boroxine formation and maintain solubility, store the compound in a tightly sealed container in a dry, cool place, such as a desiccator or refrigerator (2-8°C).[10][11] Avoid leaving the container open to the atmosphere, as boronic acids can absorb moisture, which can affect their stability over the long term.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for handling solubility issues in a practical laboratory setting.
Protocol 1: In-Situ Solubilization for Suzuki-Miyaura Coupling
This protocol focuses on achieving solubility directly within the reaction vessel by forming the boronate salt.
Caption: Workflow for in-situ solubilization in cross-coupling.
Methodology:
-
Reagent Addition: To a dry, oven-baked reaction flask equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 - 3.0 equivalents).
-
Solvent Addition: Add the chosen anhydrous organic solvent (e.g., 1,4-dioxane, THF). If required by the specific reaction conditions, add water at this stage to create a biphasic system.
-
Degassing: Seal the flask with a septum and thoroughly degas the suspension. This is typically done by subjecting the flask to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). Causality: This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and any additional ligand.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously. The initial suspension should gradually become a homogenous solution as the soluble boronate salt forms and is consumed by the catalytic cycle.
Protocol 2: Synthesis of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more soluble and stable pinacol ester derivative for subsequent use.
Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent) and pinacol (1.0 - 1.1 equivalents).
-
Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or cyclohexane.
-
Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water, the byproduct of the esterification, will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or GC-MS until all the starting boronic acid has been consumed. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude pinacol ester can often be used directly. If purification is necessary, it can be achieved by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel.[12] Note: Boronic esters can sometimes streak on silica gel; deactivating the silica with a small amount of triethylamine in the eluent can mitigate this issue.[12]
-
Characterization: Confirm the structure and purity of the isolated pinacol ester by ¹H NMR, ¹³C NMR, and mass spectrometry before use in subsequent reactions.
By employing these troubleshooting strategies and understanding the underlying chemical principles, researchers can effectively overcome the solubility challenges associated with this compound, leading to more reliable and successful experimental outcomes.
References
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
Boronic acid. Wikipedia. Available at: [Link]
-
Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Royal Society of Chemistry. Available at: [Link]
- Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Publications. Available at: [Link]
-
Tips on increasing yield of Miyaura coupling reaction? Reddit. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. Available at: [Link]
-
2,5-Dimethylpyridine-3-Boronic Acid. PubChem. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. Available at: [Link]
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Solubility Enhancement Techniques for Poorly W
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 9. 2,5-Dimethylpyridine-3-Boronic Acid | C7H10BNO2 | CID 2763092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1029654-18-9|this compound|BLD Pharm [bldpharm.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Navigating Catalyst Deactivation in Reactions with (2,5-dimethylpyridin-3-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,5-dimethylpyridin-3-yl)boronic acid. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges related to catalyst deactivation in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our focus is on not just what to do, but why you're doing it, empowering you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The Dual Challenge of Pyridylboronic Acids
This compound is a valuable building block for introducing a substituted pyridine moiety, a common scaffold in pharmaceuticals. However, its structure presents a dual challenge for palladium-catalyzed cross-coupling reactions. Like other heteroaryl boronic acids, it is susceptible to protodeboronation , an undesired side reaction that cleaves the C-B bond.[1][2] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can act as a potent catalyst poison , coordinating to the palladium center and shutting down the catalytic cycle.[3] The 2,5-dimethyl substitution pattern influences the steric environment and electronic properties of the pyridine ring, which can modulate these deactivation pathways. This guide will dissect these issues and provide a logical framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yield. What are the most likely causes?
A1: Low or no yield in this specific coupling is most often attributable to two primary, often concurrent, issues:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the active Pd(0) catalyst, forming a stable, off-cycle complex that prevents it from participating in the reaction.[3]
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile. This is often accelerated by the presence of water and strong bases.[1][2]
A secondary, but common, issue is the quality and stability of your reagents and the reaction setup itself, such as oxygen contamination which can lead to catalyst decomposition and homocoupling of the boronic acid.[1]
Q2: I see a significant amount of 2,5-dimethylpyridine as a byproduct. What is happening and how can I stop it?
A2: The formation of 2,5-dimethylpyridine is a clear indicator of protodeboronation .[1][2] This occurs when the boronic acid reacts with a proton source (often water in the solvent or from a hydrated base) to cleave the carbon-boron bond. To mitigate this, consider the following:
-
Switch to Anhydrous Conditions: Using anhydrous solvents (like dioxane or THF) and a dry, non-hydroxide base (like K₃PO₄ or KF) can significantly reduce this side reaction.[1]
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often better choices.[1]
-
Employ a Boronic Ester Surrogate: Converting the boronic acid to a more stable derivative, like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These reagents slowly release the boronic acid in situ, keeping its concentration low and favoring cross-coupling over protodeboronation.
Q3: How do the methyl groups on the pyridine ring affect the reaction?
A3: The two methyl groups at the 2- and 5-positions have a tangible impact:
-
Electronic Effect: As electron-donating groups, they increase the electron density on the pyridine ring. This makes the nitrogen atom more Lewis basic and thus a stronger potential catalyst poison compared to an unsubstituted pyridine.
-
Steric Effect: The methyl group at the 2-position provides some steric hindrance around the nitrogen atom. This can, in some cases, slightly disfavor its coordination to the bulky palladium-ligand complex, offering a minor, albeit often insufficient, protective effect.
Q4: Which palladium catalyst system (precatalyst and ligand) is a good starting point for this substrate?
A4: For challenging heteroaryl couplings, standard catalysts like Pd(PPh₃)₄ often fail. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are required to promote the key steps of the catalytic cycle (oxidative addition and reductive elimination) and to mitigate catalyst poisoning.
A highly recommended starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos .[4] Alternatively, using an advanced, air-stable precatalyst like XPhos Pd G3 is often more convenient and efficient as it rapidly generates the active Pd(0) species under mild conditions, which can be crucial for unstable boronic acids.[1][5][6]
In-Depth Troubleshooting Guides
Problem 1: Low Conversion, Starting Materials Remain
This is the most common failure mode and typically points towards an inactive catalyst. The root cause is often catalyst poisoning by the pyridine nitrogen, but can also be exacerbated by poor reagent quality or reaction setup.
The active Pd(0) species in the catalytic cycle is electron-rich and "soft," making it a prime target for coordination by the "soft" Lewis basic pyridine nitrogen. This coordination forms a stable Pd-N complex, effectively removing the catalyst from the reaction and halting turnover. Bulky ligands are essential as they create a sterically crowded environment around the palladium center, making it more difficult for the pyridine nitrogen to bind.
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Protodeboronation, Low Product Yield
Observing the deborylated pyridine byproduct (2,5-dimethylpyridine) confirms that your nucleophile is decomposing before it can couple. This is a kinetic issue: protodeboronation is competing with, and winning against, the transmetalation step of the catalytic cycle.
The C-B bond is susceptible to protonolysis, especially under basic, aqueous conditions. The mechanism involves protonation of the carbon atom attached to boron, leading to the cleavage of the bond. The rate of this undesired reaction is highly dependent on the pH, temperature, and the specific structure of the boronic acid.
Caption: Troubleshooting workflow for protodeboronation.
Visualizing the Mechanisms of Deactivation
To effectively troubleshoot, it is crucial to understand the catalytic cycle and how deactivation pathways interfere with it.
The Suzuki-Miyaura Catalytic Cycle
Caption: The productive Suzuki-Miyaura catalytic cycle.
Deactivation Pathways
Caption: Catalyst deactivation pathways interfering with the main cycle.
Recommended Baseline Protocol
While every reaction requires optimization, the following protocol serves as a robust, well-informed starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is designed to proactively mitigate the common deactivation pathways.
| Component | Amount (equivalents) | Molarity/Loading | Notes |
| Aryl Bromide | 1.0 | --- | Limiting reagent. |
| This compound | 1.5 | --- | Slight excess to counteract potential decomposition. |
| XPhos Pd G3 Precatalyst | --- | 2 mol % | Air-stable precatalyst for rapid generation of active Pd(0).[1][5][6] |
| Potassium Phosphate (K₃PO₄) | 3.0 | --- | Anhydrous, finely powdered. A strong, non-nucleophilic base. |
| Solvent | --- | 0.1 - 0.5 M | Anhydrous 1,4-Dioxane or Toluene. |
| Temperature | 100 °C | --- | A good starting temperature; may require optimization. |
| Atmosphere | Inert (Argon or Nitrogen) | --- | Critical to prevent catalyst oxidation. |
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered anhydrous K₃PO₄ (3.0 equiv).
-
Inerting: Seal the vessel with a septum, and subject it to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst (2 mol %).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe to achieve the desired concentration (typically 0.1 to 0.5 M with respect to the aryl bromide).
-
Degassing (Optional but Recommended): Sparge the reaction mixture with Argon for an additional 5-10 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the set temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11136-11149. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Denmark, S. E., & Kassel, S. H. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Taylor, M. S., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(10), 3203-3208. [Link]
-
Hayashi, T., et al. (2015). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature Communications, 6, 7500. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Chen, W., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]
-
Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Organic Letters, 6(14), 2369-2372. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
base selection for optimal Suzuki coupling with (2,5-dimethylpyridin-3-yl)boronic acid
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the optimal use of (2,5-dimethylpyridin-3-yl)boronic acid in your coupling experiments. As Senior Application Scientists, we have synthesized the following information to address common challenges and help you achieve the highest possible yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most likely causes?
A1: Low yields in Suzuki couplings involving heteroaromatic boronic acids, such as this compound, can stem from several factors. The primary culprits are often related to the choice of base, catalyst system, and the inherent stability of the boronic acid.
-
Inefficient Base-Mediated Transmetalation: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[1][2] If the chosen base is not optimal, this step can be slow or inefficient, leading to poor product formation.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This is a common issue with nitrogen-containing heterocycles.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2,5-dimethylpyridine as a byproduct and consumption of your starting material.[4] This process is often base-catalyzed.
-
Steric Hindrance: The methyl groups on the pyridine ring can introduce some steric bulk, which may slow down the coupling reaction, particularly with sterically demanding coupling partners.
Q2: How do I select the optimal base for my Suzuki coupling with this compound?
A2: The choice of base is critical and often requires a balance between activating the boronic acid and minimizing side reactions like protodeboronation. For pyridylboronic acids, a careful selection is paramount.
-
Inorganic bases are generally preferred. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][6]
-
Base Strength: A base that is too strong can accelerate protodeboronation. Conversely, a base that is too weak may not effectively promote the formation of the boronate species.
-
Solubility: The solubility of the base in the reaction solvent is also a key factor. A biphasic system (e.g., toluene/water or dioxane/water) is often employed with inorganic bases.[5]
Below is a comparative guide to common bases for Suzuki couplings with pyridylboronic acids.
| Base | pKa of Conjugate Acid | Typical Conditions | Suitability for this compound |
| K₃PO₄ | 12.3 | Anhydrous or aqueous conditions | Excellent. Often a good first choice for challenging couplings, as it is a strong enough base to promote transmetalation but can be less prone to causing protodeboronation than hydroxides.[6] |
| K₂CO₃ | 10.3 | Typically in an aqueous/organic biphasic system | Good. A widely used and cost-effective base. It is a good starting point for optimization.[5] |
| Na₂CO₃ | 10.3 | Typically in an aqueous/organic biphasic system | Good. Similar in efficacy to K₂CO₃ and can be used interchangeably in many cases.[7] |
| Cs₂CO₃ | 10.3 | Anhydrous or aqueous conditions | Very Good. Often provides higher yields in difficult couplings due to the higher solubility of its salts and the nature of the cesium cation. Can be particularly effective in anhydrous conditions. |
| KF | 3.2 | Anhydrous conditions | Good for sensitive substrates. A milder base that can be effective in preventing protodeboronation, especially with boronic esters.[2] |
| NaOH/KOH | ~14 | Aqueous/organic biphasic system | Use with caution. Strong hydroxides can be very effective at promoting the reaction but also significantly increase the rate of protodeboronation. Generally not the first choice for sensitive heteroaromatic boronic acids. |
Q3: I am observing a significant amount of 2,5-dimethylpyridine as a byproduct. How can I minimize protodeboronation?
A3: Protodeboronation is a common challenge with heteroaromatic boronic acids.[4] Here are several strategies to mitigate this side reaction:
-
Use a Milder Base: As discussed in Q2, switching to a weaker base like K₂CO₃ or KF can reduce the rate of protodeboronation.[2]
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation. Running the reaction under anhydrous conditions with a base like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine (DABO) boronate, can significantly reduce the susceptibility to protodeboronation.[8] These derivatives can often be used directly in the coupling reaction.
-
"Slow Release" Strategy: Using potassium organotrifluoroborates or MIDA boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing protodeboronation.[9]
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitor the reaction progress and aim for the lowest temperature and shortest time necessary for completion.
Troubleshooting Guide
This troubleshooting workflow is designed to help you systematically address common issues encountered during the Suzuki coupling of this compound.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Homocoupling of (2,5-dimethylpyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing the common side reaction of homocoupling when using (2,5-dimethylpyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge and practical strategies to minimize this undesired byproduct and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 3,3'-bi(2,5-dimethylpyridine). This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and can complicate purification. Pyridylboronic acids, in particular, can be susceptible to homocoupling due to the electronic nature of the pyridine ring and its potential interactions with the palladium catalyst.
Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?
A2: The primary drivers of boronic acid homocoupling are the presence of palladium(II) (Pd(II)) species and molecular oxygen in the reaction mixture.[1][2][3] The generally accepted mechanism involves the reaction of the boronic acid with a Pd(II) salt, leading to the formation of a diarylpalladium(II) intermediate which then undergoes reductive elimination to yield the homocoupled product and Pd(0).[2] Oxygen can promote homocoupling by re-oxidizing the active Pd(0) catalyst to Pd(II), thus perpetuating the undesired catalytic cycle.[1][3]
Q3: How does the pyridine nitrogen in this compound affect the reaction?
A3: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst. This coordination can sometimes be beneficial, but it can also lead to catalyst inhibition or "poisoning" by forming stable, catalytically inactive complexes.[4] This can slow down the desired cross-coupling reaction, potentially allowing more time for side reactions like homocoupling to occur. Furthermore, pyridylboronic acids, especially 2-pyridyl derivatives, are known to be less stable and prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), another common side reaction.[5]
Q4: Can the choice of palladium precatalyst influence the extent of homocoupling?
A4: Absolutely. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[2][6] Pd(II) precatalysts require an initial reduction to the active Pd(0) state to enter the cross-coupling catalytic cycle. This reduction can sometimes be slow or incomplete, leaving residual Pd(II) that can promote homocoupling.[7]
Troubleshooting Guides
Issue 1: Significant Formation of the Homocoupled Product
If you are observing a high percentage of the 3,3'-bi(2,5-dimethylpyridine) byproduct, consider the following troubleshooting steps, ordered from simplest to more involved modifications.
Caption: Troubleshooting workflow for minimizing homocoupling.
-
Rigorous Exclusion of Oxygen:
-
Causality: Oxygen is a known promoter of homocoupling by oxidizing Pd(0) to the problematic Pd(II) state.[1][3]
-
Protocol:
-
Ensure all solvents are thoroughly degassed prior to use. This can be achieved by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles are recommended for optimal oxygen removal).
-
Assemble your reaction glassware and flame-dry under vacuum to remove adsorbed oxygen and moisture.
-
Backfill the reaction vessel with an inert gas.
-
Maintain a positive pressure of the inert gas throughout the reaction setup and duration.
-
-
-
Choice of Palladium Source:
-
Causality: Using a Pd(0) precatalyst directly introduces the active form of the catalyst into the reaction, bypassing the need for an in-situ reduction step that can be a source of Pd(II).
-
Recommendation: If you are using Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
-
Introduction of a Mild Reducing Agent:
-
Causality: A mild reducing agent can help to scavenge any Pd(II) species that may form during the reaction, keeping the palladium in its active Pd(0) state.[8][9]
-
Protocol: The addition of a small amount of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress homocoupling.[8][9] A typical starting point is to add 0.1 to 0.5 equivalents of potassium formate relative to the limiting reagent.
-
Issue 2: Low Conversion and Potential Catalyst Poisoning
If your reaction is sluggish or stalls, and you suspect catalyst poisoning by the pyridine nitrogen, the following strategies can be employed.
Caption: Strategies to overcome catalyst poisoning by pyridine.
-
Ligand Selection:
-
Causality: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), can stabilize the palladium catalyst and promote the desired oxidative addition and reductive elimination steps, outcompeting the inhibitory coordination of the pyridine nitrogen.[4]
-
Recommendation: Screen a panel of bulky phosphine ligands. A good starting point is a 1:1 to 1:2 Pd:ligand ratio.
-
-
Use of Boronic Esters:
-
Causality: Boronic acids can be unstable and prone to degradation. Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can improve the robustness of the reagent.[2] MIDA boronates, in particular, offer a slow-release mechanism of the boronic acid under the reaction conditions, which can help to maintain a low concentration of the potentially problematic free boronic acid.
-
Protocol:
-
To a stirred solution of this compound in a suitable solvent (e.g., methylene chloride), add 1.0 equivalent of diethanolamine.
-
Stir the mixture until a precipitate forms.
-
Isolate the resulting solid by filtration and dry under vacuum. This more stable diethanolamine-protected boronic acid can then be used directly in the Suzuki coupling.[10]
-
-
Data-Driven Reaction Optimization
The following tables provide a summary of how different reaction parameters can influence the outcome of the Suzuki-Miyaura coupling, with a focus on minimizing homocoupling.
Table 1: Influence of Palladium Source on Homocoupling
| Palladium Source | Typical Observation | Rationale |
| Pd(OAc)₂ | Higher potential for homocoupling | Pd(II) source, requires in-situ reduction which can be inefficient.[2] |
| PdCl₂ | Similar to Pd(OAc)₂ | Another common Pd(II) source. |
| Pd(PPh₃)₄ | Generally lower homocoupling | Pd(0) source, directly enters the catalytic cycle.[2] |
| Pd₂(dba)₃ | Good Pd(0) source | Often used with an additional ligand. |
| Pd/C | Can be effective in reducing homocoupling | Heterogeneous catalyst, can sometimes offer different selectivity.[11] |
Table 2: Effect of Base Selection on Side Reactions
| Base | Strength | Common Side Reactions Promoted | Recommended for Pyridylboronic Acids? |
| NaOH, KOH | Strong | Protodeboronation, homocoupling | Use with caution, can lead to degradation. |
| K₃PO₄ | Strong | Generally effective, but can still promote protodeboronation in some cases. | Often a good choice, but milder bases may be better. |
| Na₂CO₃, K₂CO₃ | Moderate | Lower incidence of protodeboronation.[12] | Recommended starting point. |
| KF, CsF | Weak | Can be effective in minimizing protodeboronation. | Good alternative, especially if protodeboronation is observed. |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective for transmetalation. | Not typically recommended for challenging couplings. |
Experimental Protocols
General Protocol for Minimizing Homocoupling of this compound
This protocol is a starting point and may require further optimization for your specific coupling partner.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 - 0.05 equiv)
-
K₂CO₃ (2.0 - 3.0 equiv, finely powdered and dried)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound, aryl halide, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent via cannula.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13]
-
References
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359–364. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Li, W., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359–364. [Link]
-
Piotrowska, D. G., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13476–13488. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
Delaney, C. P., et al. (2022). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society, 144(3), 1133–1143. [Link]
-
Li, W., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]
-
Lundgren, R. J., et al. (2010). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Dalton Transactions, 39(35), 8263–8270. [Link]
-
Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 51(5), 1235–1247. [Link]
-
Ge, S., & Hartwig, J. F. (2012). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 3(10), 3161–3166. [Link]
-
Leconte, N., et al. (2011). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]
-
Piotrowska, D. G., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13476–13488. [Link]
-
ResearchGate. (2015). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Portnoy, M., & Milstein, D. (1998). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 120(49), 13038–13045. [Link]
-
ResearchGate. (2007). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
-
Molecules. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (2,5-dimethylpyridin-3-yl)boronic acid Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,5-dimethylpyridin-3-yl)boronic acid. This guide is designed to provide expert advice and troubleshoot common issues encountered during its use in cross-coupling reactions, with a particular focus on the critical role of temperature in modulating reaction kinetics and outcomes.
Introduction: The Temperature Conundrum with Pyridylboronic Acids
This compound is a valuable building block in medicinal chemistry and materials science. However, like many electron-deficient heteroaryl boronic acids, its application in popular transformations like the Suzuki-Miyaura cross-coupling is often plagued by a delicate balance between desired reactivity and undesirable decomposition. Temperature is a key parameter that can tip this balance, and understanding its effects is crucial for successful and reproducible results.
The primary challenge stems from the inherent instability of many pyridylboronic acids, which can readily undergo a process called protodeboronation .[1][2] This side reaction replaces the carbon-boron bond with a carbon-hydrogen bond, effectively destroying the boronic acid and leading to reduced yields of the desired product.[2] The rate of protodeboronation is often accelerated by the very conditions required for the Suzuki-Miyaura coupling: heat, a basic medium, and the presence of water.[3][4][5]
This guide will address common questions and problems related to temperature effects on reactions involving this compound, providing both mechanistic explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am seeing low to no yield of my desired cross-coupled product when using this compound at elevated temperatures (e.g., >80 °C). What is the likely cause?
Answer:
This is a classic issue when working with pyridylboronic acids. While increasing the temperature is a standard approach to accelerate Suzuki-Miyaura coupling reactions, for this class of compounds, it often has the detrimental effect of significantly increasing the rate of protodeboronation.[1][5] At elevated temperatures, the boronic acid may be decomposing faster than it is consumed in the catalytic cycle.
Causality Explained:
The Suzuki-Miyaura catalytic cycle involves several steps: oxidative addition, transmetalation, and reductive elimination.[6] For electron-deficient heteroaryl boronic acids like this compound, the transmetalation step can be relatively slow.[7] If the temperature is too high, the competing protodeboronation reaction, which is also temperature-dependent, can outpace the desired transmetalation, leading to the formation of 2,5-dimethylpyridine as a byproduct and a corresponding decrease in the yield of your target molecule.
Troubleshooting Workflow for Low Yield at High Temperatures:
Caption: Troubleshooting workflow for low yield.
Detailed Protocol 1: Temperature Screening Experiment
-
Setup: Prepare four identical reaction vials under an inert atmosphere (e.g., Argon or Nitrogen).[8]
-
Reagents: To each vial, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Boronic Acid Addition: Add this compound (1.2-1.5 equiv) to each vial.
-
Temperature Incubation: Place each vial in a pre-heated block at different temperatures: Room Temperature (~25 °C), 40 °C, 60 °C, and 80 °C.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 12 hours) to track the formation of the product and the disappearance of starting materials.
-
Analysis: Compare the product-to-byproduct ratio at each temperature to identify the optimal balance between reaction rate and boronic acid stability.
| Temperature (°C) | Expected Reaction Rate | Expected Protodeboronation | Recommended Monitoring Frequency |
| Room Temp (~25) | Slow | Low | Every 4-6 hours |
| 40 | Moderate | Low to Moderate | Every 2-4 hours |
| 60 | Moderate to Fast | Moderate | Every 1-2 hours |
| 80 | Fast | High | Every 30-60 minutes |
Question 2: My reaction seems to work better at room temperature than at 80°C, which is counterintuitive. Why would I see more protodeboronation at a lower temperature?
Answer:
While it is generally true that higher temperatures accelerate protodeboronation, the outcome of your reaction is determined by the relative rates of the desired Suzuki coupling versus the undesired decomposition. In some specific cases, you might observe a better yield at higher temperatures because the desired reaction is accelerated more than the decomposition reaction. Conversely, a situation where a lower temperature appears to favor protodeboronation can arise.[9]
Plausible Kinetic Scenario:
At room temperature, the transmetalation step of the Suzuki coupling might be exceedingly slow. This allows the this compound to have a long residence time in the basic, aqueous environment of the reaction mixture. Even if the rate of protodeboronation is slow at this temperature, given enough time, a significant portion of the boronic acid can decompose before it has a chance to participate in the catalytic cycle. At a higher temperature (e.g., 80 °C), while the absolute rate of protodeboronation increases, the rate of the desired transmetalation and subsequent coupling may increase to an even greater extent, consuming the boronic acid faster than it decomposes.[9]
Caption: Kinetic competition between coupling and decomposition.
Recommendation:
If you observe this phenomenon, it suggests that you are operating at a temperature where both pathways are competitive. The solution is not necessarily to lower the temperature further but to find conditions that selectively accelerate the k_coupling rate. This can often be achieved by careful selection of the catalyst, ligand, and base.
Question 3: How can I mitigate the thermal instability of this compound without compromising the reaction rate?
Answer:
This is the key to successfully using sensitive boronic acids. The strategy is to either protect the boronic acid until it is needed in the catalytic cycle or to modify the reaction conditions to favor the coupling reaction kinetically.
Solutions & Protocols:
1. Use of Stabilized Boronic Acid Surrogates:
Many unstable boronic acids can be converted into more stable, crystalline derivatives that release the active boronic acid in situ.[1]
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine can form a stable, air- and water-stable solid.[10] This adduct can often be used directly in Suzuki couplings, particularly in protic solvents.[10]
Protocol 2: Formation of a Diethanolamine Adduct [10]
-
Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane in a vial with a stir bar.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will typically form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This stable adduct can now be used in your Suzuki coupling reaction.
-
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can undergo slow, controlled hydrolysis under basic conditions to release the boronic acid.[1] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing decomposition.[2]
2. Slow Addition of the Boronic Acid:
Instead of adding all the boronic acid at the beginning of the reaction, a solution of the boronic acid can be added slowly over several hours using a syringe pump. This strategy ensures that the concentration of the boronic acid in the reaction mixture remains low, favoring its consumption by the catalyst over decomposition.[9]
3. Careful Selection of Base and Solvent:
-
Base: The rate of protodeboronation is highly pH-dependent.[3][4] Using a milder base, such as potassium phosphate (K₃PO₄) or potassium fluoride (KF), instead of stronger bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃), can sometimes suppress the decomposition pathway without completely halting the catalytic cycle.
-
Solvent: While some water is often necessary for the Suzuki coupling mechanism, excessive water can promote protodeboronation. Experimenting with less aqueous solvent systems (e.g., 10:1 dioxane/water) or even anhydrous conditions (though this may require different bases and catalysts) could be beneficial.
Summary of Key Parameters and Recommendations
| Parameter | Issue related to this compound | Recommendation | Rationale |
| Temperature | High temps (>80°C) accelerate protodeboronation. | Screen temperatures from RT to 60°C. | Find the optimal balance where the coupling rate outpaces the decomposition rate. |
| Base | Strong bases can increase the rate of protodeboronation. | Use milder bases like K₃PO₄ or KF. | Lowering the pH of the reaction medium can slow the decomposition of the boronic acid.[3][4] |
| Boronic Acid Stability | Inherently unstable, leading to decomposition. | Use MIDA boronates, diethanolamine adducts, or slow addition. | Keep the concentration of the free boronic acid low to minimize side reactions.[1][2] |
| Solvent | Aqueous conditions can facilitate protodeboronation. | Use minimal water (e.g., 10:1 organic/water) or explore anhydrous systems. | Reduce the availability of protons for the protodeboronation side reaction. |
By understanding the kinetic interplay between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway, and by systematically optimizing the reaction parameters with temperature as a primary focus, researchers can significantly improve the success rate when working with the valuable but challenging this compound.
References
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29). [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
-
Nielsen, D. K., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 9702–9713. [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry.[Link]
-
Den-Hartigh, J. H. G., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12723–12736. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]
-
Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]
-
Fu, G. C., et al. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ResearchGate. (2017). The unexpected protodeboronation rather than condensation. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12273. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.[Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.[Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of (2,5-dimethylpyridin-3-yl)boronic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Accurate Quantification
(2,5-dimethylpyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative increasingly utilized as a key building block in modern synthetic chemistry. Its application is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The precise quantification of this reagent is not merely an analytical exercise; it is fundamental to ensuring reaction stoichiometry, controlling impurity profiles, and guaranteeing the reproducibility and quality of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most suitable method for your laboratory's needs.
Comparative Overview of Core Analytical Techniques
The choice of an analytical method is a balance of sensitivity, selectivity, throughput, and available instrumentation. Boronic acids present unique analytical challenges due to their polarity, propensity to form cyclic anhydrides (boroxines), and thermal lability.[2][3] The following sections dissect the most effective techniques to navigate these challenges.
| Technique | Principle | Sample Preparation | Throughput | Sensitivity | Key Advantages | Primary Limitations |
| UPLC-UV/MS | Chromatographic separation followed by UV absorbance or mass-to-charge ratio detection. | Simple dissolution in a suitable solvent. | High | High (pg to ng) | Excellent selectivity and sensitivity; applicable for impurity profiling.[4] | Matrix effects in MS; potential for poor peak shape without optimized conditions.[5] |
| GC-MS | Separation of volatile compounds followed by mass spectrometry. | Chemical derivatization is mandatory. | Medium | High (ng) | High resolving power and sensitive detection.[6] | Requires derivatization, which adds complexity and potential for side reactions.[2] |
| qNMR | Signal intensity is directly proportional to the number of nuclei; quantification against a certified internal standard. | Simple dissolution with an internal standard. | Low to Medium | Low to Medium (µg to mg) | Absolute, non-destructive method; provides structural information. | Lower sensitivity than chromatographic methods; potential for signal overlap.[7] |
| Potentiometric Titration | Neutralization of the acidic boronic acid with a strong base, often enhanced by a polyol. | Dissolution in a suitable solvent, addition of a polyol. | Low | Low (mg) | Absolute, high-precision method for bulk material; low cost.[8] | Not suitable for trace analysis or complex mixtures.[9] |
Ultra-High-Performance Liquid Chromatography (UPLC-UV/MS)
UPLC, coupled with either UV or Mass Spectrometry (MS) detection, stands as the premier technique for both quantification and impurity profiling of boronic acids in complex matrices.[4] Its high resolving power and sensitivity make it ideal for in-process control and final product release testing.
Expertise & Experience: The "Why" Behind the Method
The primary challenge in reversed-phase HPLC/UPLC of boronic acids is achieving adequate retention and symmetrical peak shape for this polar analyte.[10] The choice of column and mobile phase is therefore critical.
-
Column Selection: While standard C18 columns can be used, specialized columns such as those with polar-embedded phases or the use of HSS T3 columns can improve retention of polar analytes like boronic acids.[10][11]
-
Mobile Phase pH: The pH of the mobile phase is a crucial parameter. For this compound, which contains a basic pyridine nitrogen, adjusting the pH can significantly alter retention and peak shape. A low pH mobile phase (e.g., using formic or acetic acid) will protonate the pyridine, increasing polarity and potentially decreasing retention on a standard C18 column. Conversely, a mid-range pH might be optimal. Method development should systematically screen different pH conditions.[10]
-
Mass Spectrometry Detection: ESI-MS provides exceptional sensitivity and selectivity, significantly reducing ambiguity from co-eluting impurities.[4] It is particularly powerful for identifying and quantifying related impurities and degradation products. One common challenge in the analysis of boronic acids is the in-source formation of dimers or trimers (boroxines) and solvent adducts, which can complicate mass spectra.[4] Optimized source conditions are necessary to minimize these phenomena.
Quantitative Performance: UPLC-MS
| Parameter | Typical Performance | Source |
| Limit of Detection (LOD) | 0.1 µg/mL | [4] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [4] |
| Linearity (R²) | > 0.98 | [4] |
| Recovery | 97.1% - 105.7% | [4] |
| Precision (RSD) | < 2.0% | [4] |
Experimental Protocol: UPLC-UV/MS
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to make a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Prepare the sample for analysis by dissolving a known quantity in the diluent to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[4]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 1-2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
-
Detector Settings:
-
UV Detector: 265 nm (based on the pyridine chromophore).
-
MS Detector (ESI+): Scan range m/z 100-400; monitor for the protonated molecular ion [M+H]⁺.
-
-
Validation:
UPLC-UV/MS Workflow Diagram
Caption: UPLC-MS workflow from sample preparation to final quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, boronic acids are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility and thermal stability.[2]
Expertise & Experience: The "Why" Behind the Method
Direct analysis of boronic acids by GC is generally unsuccessful due to their low volatility and on-column degradation. Derivatization is the cornerstone of this approach.
-
Causality of Derivatization: The goal is to convert the polar -B(OH)₂ group into a less polar, more volatile, and thermally stable functional group. A common and effective strategy is the esterification with a diol or trialkanolamine. Triethanolamine, for instance, reacts quantitatively with boric acid to form a volatile triethanolamine borate, which is amenable to GC analysis.[6] This approach can be adapted for substituted boronic acids. This conversion is crucial for preventing thermal decomposition in the hot GC inlet and column.
-
Internal Standard: The use of an internal standard (a non-interfering compound added in a constant amount to all samples and standards) is critical. It corrects for variations in derivatization efficiency, injection volume, and instrument response, thereby ensuring the trustworthiness and reproducibility of the quantitative data.[1]
Quantitative Performance: GC-MS (Derivatized)
| Parameter | Typical Performance | Source |
| Limit of Detection (LOD) | ~0.04 µg/L (for boric acid) | [6] |
| Limit of Quantification (LOQ) | 2.5 ppm (for BPD) | [1] |
| Linearity (R²) | > 0.998 | [6] |
| Precision (RSD) | < 5% | [1] |
| Key Requirement | Quantitative derivatization reaction | [1][6] |
Experimental Protocol: GC-MS with Derivatization
-
Standard & Sample Preparation:
-
Prepare stock solutions of this compound and a suitable internal standard (e.g., an isotopically labeled analog or a structurally similar compound).
-
To an aliquot of the sample or standard solution in a vial, add the derivatizing agent (e.g., a solution of triethanolamine in a suitable organic solvent).
-
Add the internal standard.
-
Cap the vial and heat (e.g., 60 °C for 30 minutes) to drive the derivatization reaction to completion.
-
Cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 20 °C/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization, 70 eV).
-
Detection Mode: Selected Ion Monitoring (SIM) for the target derivative and internal standard ions to maximize sensitivity and selectivity.[6]
-
-
Quantification:
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot this ratio against the concentration of the calibration standards to generate a calibration curve.
-
Determine the concentration of the unknown sample from this curve.
-
GC-MS Workflow Diagram
Caption: GC-MS workflow, highlighting the critical derivatization step.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides direct, SI-traceable quantification without the need for an identical reference standard of the analyte. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of atomic nuclei.
Expertise & Experience: The "Why" Behind the Method
The power of qNMR lies in its direct proportionality and structural specificity. Quantification is achieved by co-dissolving a known mass of the sample with a known mass of a certified internal standard (IS) in a deuterated solvent.
-
Internal Standard Selection: A suitable IS must have a simple spectrum with at least one signal that is sharp, well-resolved, and located in a region free from any analyte or impurity signals. For ¹H qNMR of this compound, standards like maleic acid or dimethyl sulfone could be considered.
-
Overcoming Oligomerization: Boronic acids are known to form trimeric anhydrides (boroxines) in solution, which can lead to complex or broad NMR spectra.[14] This equilibrium can be managed. Running the NMR in d4-methanol can favor the monomeric boronic acid or its methyl ester, resulting in sharper, more easily interpretable spectra.[14]
-
¹¹B NMR: While ¹H NMR is common, ¹¹B qNMR offers a unique advantage.[7] The ¹¹B nucleus is 100% abundant and provides a signal in a spectral region free from other interferences. This can be a very clean and direct method for boron-containing compounds, providing excellent results when compared to techniques like ICP-MS.[7]
Quantitative Performance: ¹¹B qNMR
| Parameter | Typical Performance (for Boric Acid) | Source |
| Limit of Detection (LOD) | 0.02% w/w | [7] |
| Limit of Quantification (LOQ) | 0.04% w/w | [7] |
| Linearity (R²) | > 0.99 | [7] |
| Recovery | 93.6% - 106.2% | [7] |
| Precision (RSD) | 0.7% - 2.0% | [7] |
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Record all masses precisely.
-
Add a sufficient volume (~0.7 mL) of a deuterated solvent (e.g., Methanol-d4) to completely dissolve both components.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters. This is critical for accuracy.
-
Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard is essential for full signal recovery. A 90° pulse angle should be accurately calibrated.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., one of the aromatic protons) and a signal for the internal standard.
-
Calculate the purity or concentration using the following formula, which embodies the self-validating nature of the technique: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * 100 Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass.
-
qNMR Workflow Diagram
Caption: qNMR workflow for absolute quantification.
Potentiometric Titration
For the assay of bulk this compound, potentiometric titration is a highly accurate and precise absolute method.[8] It is a classic analytical technique that remains the gold standard for purity assessment of raw materials and finished products where high concentrations are expected.[15]
Expertise & Experience: The "Why" Behind the Method
Boronic acids are very weak Lewis acids, making their direct titration with a strong base difficult due to the lack of a sharp inflection point at the equivalence point.[9]
-
Mannitol Complexation: The key to a successful titration is the addition of a polyol, most commonly D-mannitol.[9][16] Mannitol forms a stable cyclic ester complex with the boronate ion. This complex is a much stronger acid than the free boronic acid, resulting in the release of a proton and a significantly lower pKa. This chemical enhancement creates a sharp, easily detectable inflection point in the titration curve, allowing for precise and accurate determination of the equivalence point.[16] The amount of mannitol added must be sufficient to drive this complexation to completion.[9]
-
System Control: The method's trustworthiness is ensured by standardizing the titrant (e.g., NaOH) against a primary standard (e.g., potassium hydrogen phthalate - KHP) and by using a calibrated pH electrode.[16]
Quantitative Performance: Titration
| Parameter | Typical Performance | Source |
| Precision (RSD) | < 0.01% | [8] |
| Applicability | High-concentration samples (>90%) | [15] |
| Selectivity | Low; susceptible to interference from other acidic or basic impurities. | |
| Key Requirement | Addition of a complexing agent (e.g., mannitol) | [9][16] |
Experimental Protocol: Mannitol-Enhanced Titration
-
Titrant Standardization:
-
Prepare a ~0.1 M NaOH solution.
-
Standardize it by titrating a known mass of dried primary standard KHP to a phenolphthalein endpoint or by potentiometric determination.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of this compound (e.g., 150 mg) into a beaker.
-
Dissolve in CO₂-free deionized water. The pyridine moiety may require initial neutralization or careful pH adjustment.
-
Add a sufficient amount of D-mannitol (e.g., 1-2 g).
-
Immerse a calibrated combination pH electrode and the burette tip into the solution.
-
Titrate with the standardized ~0.1 M NaOH solution, recording the pH and titrant volume.
-
-
Endpoint Determination:
-
The equivalence point is the point of maximum inflection on the titration curve, which can be determined graphically (e.g., using the first or second derivative of the curve).
-
Calculate the purity of the boronic acid based on the volume of titrant consumed, its molarity, and the initial sample mass.
-
Titration Workflow Diagram
Caption: Titration workflow, emphasizing the role of the complexing agent.
Conclusion and Recommendations
The selection of the optimal analytical method for quantifying this compound is dictated by the analytical objective.
-
For high-throughput screening, reaction monitoring, and trace-level impurity analysis , UPLC-MS is the method of choice due to its superior sensitivity, selectivity, and speed.[4]
-
For absolute purity determination of bulk material where high precision is paramount, potentiometric titration with mannitol is an inexpensive and exceptionally accurate method.[8][15]
-
qNMR serves as an invaluable, non-destructive orthogonal method for purity assignment and structure confirmation, providing SI-traceable results without the need for a specific reference standard.[7]
-
GC-MS is a viable, high-sensitivity option but is generally less preferred than UPLC-MS due to the added complexity and potential variability of the mandatory derivatization step.[1][2]
By understanding the scientific principles and the causality behind the procedural steps of each technique, researchers can confidently select, validate, and implement a robust analytical method that ensures the quality and integrity of their work.
References
-
Wang, Y., et al. (2014). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]
-
Trust, K. A., et al. (2018). NMR Quantification of Hydrogen-Bond-Activating Effects for Organocatalysts including Boronic Acids. The Journal of Organic Chemistry. [Link]
-
Hansen, E., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
-
Trust, K. A., et al. (2018). NMR Quantification of Hydrogen-Bond-Activating Effects for Organocatalysts including Boronic Acids. ResearchGate. [Link]
-
Gerhards, W., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link]
-
Marinenko, G., & Champion, C. E. (1969). High-precision coulometric titrations of boric acid. Journal of Research of the National Bureau of Standards. [Link]
-
Hach Company. (2019). Boric Acid - Titration Method. Hach. [Link]
-
Moura, C. F., et al. (2007). The Acid–Base Titration of a Very Weak Acid: Boric Acid. Journal of Chemical Education. [Link]
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]
-
U.S. Borax. Boron testing methods. U.S. Borax. [Link]
-
Foote, F. J. (1932). Determination of Boron in Waters: Method for Direct Titration of Boric Acid. Industrial & Engineering Chemistry Analytical Edition. [Link]
-
Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Sánchez-Ponce, R., et al. (2020). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. [Link]
-
McCarthy, S., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]
-
Element Lab Solutions. (2021). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC. [Link]
-
Reddit user discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry on Reddit. [Link]
-
Kumar, V. R., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. waters.com [waters.com]
- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. acgpubs.org [acgpubs.org]
- 14. reddit.com [reddit.com]
- 15. Boron testing methods | U.S. Borax [borax.com]
- 16. cdn.hach.com [cdn.hach.com]
A Comparative Guide to Pyridine-3-Boronic Acid Derivatives in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The introduction of heteroaromatic systems, particularly the pyridine ring, is a cornerstone of modern drug design, valued for its ability to improve solubility, modulate basicity, and engage in crucial hydrogen bonding interactions with biological targets.[2][3] Specifically, the pyridine-3-yl motif is a prevalent scaffold in numerous pharmacologically active compounds.
However, the use of heteroaromatic boronic acids is not without its challenges. This guide provides an in-depth comparative analysis of common pyridine-3-boronic acid derivatives, offering field-proven insights and experimental data to help you select the optimal reagent for your synthetic campaign. We will delve into the causality behind experimental choices, focusing on the stability, reactivity, and practical handling of each derivative to ensure reliable and reproducible outcomes.
The Unique Challenge: Stability of Pyridine Boronic Acids
The utility of boronic acids in Suzuki-Miyaura coupling stems from their general stability, low toxicity, and ease of preparation.[4][5] However, heteroaromatic boronic acids, including pyridine derivatives, are often susceptible to a significant side reaction: protodeboronation.[6] This process, where the C-B bond is cleaved and replaced by a C-H bond, is particularly relevant under the basic conditions of the Suzuki coupling and can be catalyzed by acid, base, or metal salts.[6] The electron-deficient nature of the pyridine ring can exacerbate this instability.
For pyridine boronic acids, the position of the boron moiety is critical. 2-Pyridylboronic acids are notoriously unstable due to the proximity of the nitrogen lone pair, which facilitates protodeboronation.[7] In contrast, pyridine-3-boronic acids and their 4-isomers generally exhibit greater stability , making them more reliable coupling partners. Despite this, decomposition can still occur, leading to reduced yields and the formation of pyridine as a byproduct, which complicates purification. To mitigate these stability issues, several derivatives have been developed that mask the boronic acid functionality, releasing the reactive species in situ.
A Comparative Analysis of Pyridine-3-Boron Reagents
The choice of the boron-containing reagent is a critical parameter that influences reaction efficiency, substrate scope, and overall process robustness. Below, we compare the most common derivatives of pyridine-3-boronic acid.
Pyridine-3-Boronic Acid: The Benchmark
The free boronic acid is the most atom-economical and, in many cases, the most reactive species in the Suzuki-Miyaura catalytic cycle.[6] Its direct participation avoids the need for an in situ deprotection step, which can sometimes be rate-limiting.
-
Structure & Properties: A crystalline solid, though its stability can be batch-dependent and degrade upon prolonged storage, especially in the presence of moisture.
-
Reactivity: Often exhibits high reactivity, as it does not require a pre-activation step to hydrolyze an ester group.
-
Advantages:
-
High atom economy.
-
Directly enters the catalytic cycle.
-
Generally inexpensive.
-
-
Disadvantages:
-
Susceptible to protodeboronation and homocoupling.[8]
-
Can form trimeric, cyclic anhydrides (boroxines) upon dehydration, which can have different reactivity and solubility.
-
Physical properties (e.g., solubility, crystallinity) can be inconsistent.
-
Pyridine-3-Boronic Acid Pinacol Ester: The Workhorse
Boronate esters, particularly those derived from pinacol, are the most common alternative to free boronic acids.[6] They are formed by condensation of the boronic acid with pinacol, providing a significant boost in stability.
-
Structure & Properties: Typically stable, crystalline solids or oils that are readily purified by column chromatography or distillation.[6] They are less polar than the corresponding boronic acids.
-
Reactivity: Generally less reactive than the free acid because the ester must first be hydrolyzed under the basic reaction conditions to generate the active boronate species.[6] This can necessitate harsher conditions (higher temperatures, stronger bases).
-
Advantages:
-
Disadvantages:
-
Lower atom economy.
-
Requires in situ hydrolysis, which can be slow and require more forceful conditions.
-
Can be less reactive with challenging substrates.
-
Potassium Pyridine-3-Trifluoroborate: The Stable Salt
Organotrifluoroborates are crystalline, air- and moisture-stable salts that serve as excellent surrogates for boronic acids.[9] They are easily prepared and handled, offering a robust alternative for challenging couplings.
-
Structure & Properties: Highly stable, free-flowing crystalline solids. Their tetracoordinate nature confers this exceptional stability.[9]
-
Reactivity: The trifluoroborate salt requires activation under basic conditions to slowly release the reactive tricoordinate boron species for transmetalation.[10] They are competent coupling partners for a wide range of aryl and heteroaryl halides.
-
Advantages:
-
Exceptional benchtop stability, often superior to boronic acids and esters.
-
Monomeric nature ensures consistent reactivity.
-
Often provides excellent yields where boronic acids or esters fail.[11]
-
-
Disadvantages:
-
Lower atom economy than boronic acids.
-
The stoichiometry of the base is crucial for efficient activation.
-
Pyridine-3-MIDA Boronate: The Slow-Release Specialist
N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline derivatives.[6] Their key feature is their stability to anhydrous conditions, including chromatography, yet they readily hydrolyze under controlled basic aqueous conditions to slowly release the free boronic acid.
-
Structure & Properties: Exceptionally stable, crystalline solids, making them ideal for multi-step synthesis and purification.[12][13]
-
Reactivity: Designed for slow release of the boronic acid. This is particularly advantageous when coupling unstable boronic acids, as it keeps the instantaneous concentration of the sensitive species low, minimizing decomposition pathways like protodeboronation.[14]
-
Advantages:
-
Robust stability allows for use in iterative cross-coupling strategies.[6]
-
Slow-release profile minimizes side reactions of the boronic acid.
-
Crystalline nature aids in purification and handling.
-
-
Disadvantages:
-
Requires a specific hydrolysis step, which adds complexity.
-
The MIDA protecting group is large, resulting in poor atom economy.
-
Can be more expensive than other derivatives.
-
Data Presentation: Performance in a Model Reaction
To provide a clear comparison, the following table summarizes typical outcomes for the Suzuki-Miyaura coupling of various pyridine-3-boron reagents with a model electrophile, 4-bromoanisole. Conditions are generalized from common literature procedures.
| Boron Reagent | Typical Catalyst / Ligand | Typical Base | Solvent | Temp (°C) | Typical Yield (%) | Key Considerations |
| Pyridine-3-Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ / K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 75-95% | Prone to decomposition; reagent quality is critical.[15] |
| Pyridine-3-Pinacol Ester | Pd(dppf)Cl₂ / XPhos | K₃PO₄ / Cs₂CO₃ | Dioxane / THF | 90-110 | 70-90% | Often requires stronger base and higher temperature for ester hydrolysis.[16] |
| Potassium Pyridine-3-BF₃K | PdCl₂(dppf) | t-BuNH₂ / Cs₂CO₃ | i-PrOH/H₂O or Toluene/H₂O | 80-100 | 80-98% | Base selection is crucial for optimal performance.[9][10] |
| Pyridine-3-MIDA Boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 25-60 | 70-95% | Ideal for complex syntheses; allows for mild reaction conditions.[12][13] |
Yields are representative and highly dependent on the specific substrate, catalyst, ligand, and reaction conditions.
Visualization of Key Concepts
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Using Pyridine-3-Boronic Acid
This protocol is adapted for a standard coupling with an electron-rich aryl bromide.
-
Reagent Preparation: To an oven-dried reaction vessel, add 4-bromoanisole (1.0 mmol, 1.0 equiv), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and a 2M aqueous solution of sodium carbonate (2 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pyridine-3-Boronic Acid Pinacol Ester
This protocol employs slightly more forcing conditions to ensure efficient hydrolysis of the stable boronate ester.
-
Reagent Preparation: To an oven-dried reaction vessel, add 4-bromoanisole (1.0 mmol, 1.0 equiv), pyridine-3-boronic acid pinacol ester (1.2 mmol, 1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%), and powdered cesium carbonate (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.
Conclusion and Recommendations
The selection of a pyridine-3-boronic acid derivative is a strategic decision based on the specific demands of the synthesis.
-
For simple, robust couplings where cost and atom economy are paramount, pyridine-3-boronic acid remains the first choice, provided its stability is verified.
-
For multi-step syntheses requiring purification of the boron-containing intermediate or when encountering stability issues, pyridine-3-boronic acid pinacol ester is the reliable workhorse.
-
When faced with challenging substrates or inconsistent results , potassium pyridine-3-trifluoroborate offers superior stability and often leads to more reproducible outcomes.
-
For complex, iterative syntheses or when coupling a particularly unstable boronic acid , pyridine-3-MIDA boronate provides an elegant slow-release strategy that can minimize decomposition and maximize yields.
By understanding the distinct properties and reactivity profiles of these derivatives, researchers can navigate the complexities of Suzuki-Miyaura coupling with heteroaromatic systems, paving the way for the efficient and reliable synthesis of novel chemical entities.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Thompson, A. S., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [Link]
-
Li, W., Nelson, D. P., & Jensen, M. S. (2003). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. The Journal of Organic Chemistry, 68(22), 8753-8755. [Link]
-
Li, W. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Pineda, S., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 665-671. [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Isley, N. A., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(11), 7751-7755. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2751-2758. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry. [Link]
-
Molander, G. A., et al. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 12(10), 2354-2357. [Link]
-
Mondal, S., & Padhi, S. K. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4170. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Isley, N. A., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17707-17710. [Link]
-
Taylor, R. D., et al. (Eds.). (2021). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link]
-
Kim, J., & Song, C. E. (2010). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. ResearchGate. [Link]
-
Isley, N. A., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH National Library of Medicine. [Link]
-
Mamdouh, I., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 14(7), 1316-1336. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcrcp.ac.in [bcrcp.ac.in]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide to HPLC-MS Analysis of (2,5-dimethylpyridin-3-yl)boronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly those leveraging palladium-catalyzed cross-coupling reactions, the accurate monitoring of reaction progress is paramount. The Suzuki-Miyaura coupling, a Nobel Prize-winning methodology, frequently employs boronic acids as key building blocks. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of reaction mixtures containing (2,5-dimethylpyridin-3-yl)boronic acid, a common heterocyclic building block. We will explore experimental data-driven comparisons of different analytical approaches and provide detailed protocols to ensure scientific integrity and reproducibility.
The Analytical Challenge of Boronic Acids
Boronic acids and their derivatives, while synthetically versatile, present unique analytical challenges. Their high polarity can lead to poor retention on traditional reversed-phase HPLC columns. Furthermore, they have a propensity to form cyclic anhydrides, known as boroxines, through dehydration, which can complicate chromatographic analysis and mass spectrometric interpretation.[1] When analyzing reaction mixtures, the complexity increases due to the presence of starting materials, reagents, catalysts, and potential byproducts.
Comparative Analysis of HPLC-MS Methodologies
To illustrate the comparison, let us consider a hypothetical Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide (Ar-Br) to form the desired coupled product. The reaction mixture will likely contain the boronic acid, the aryl bromide, the product, the palladium catalyst, a phosphine ligand, and a base, along with potential byproducts such as homocoupled species.[2]
We will compare two common reversed-phase HPLC-MS approaches: a low pH method with a formic acid modifier and a near-neutral pH method with an ammonium acetate modifier.
Table 1: Comparison of HPLC-MS Method Performance
| Parameter | Method A: Low pH (0.1% Formic Acid) | Method B: Near-Neutral pH (10 mM Ammonium Acetate) | Rationale & Insights |
| Analyte Retention | |||
| This compound | Poor to moderate | Moderate to good | The pyridine moiety is protonated at low pH, increasing polarity and reducing retention. Near-neutral pH provides better retention for the boronic acid. |
| Aryl Bromide | Good | Good | As a non-polar compound, the aryl bromide is well-retained under both conditions. |
| Coupled Product | Excellent | Excellent | The increased hydrophobicity of the product ensures strong retention. |
| Peak Shape | |||
| This compound | Tailing may be observed | Symmetrical | Acidic silanols on the column surface can interact with the protonated pyridine, causing tailing. Ammonium ions can mask these silanols, improving peak shape.[3][4] |
| MS Sensitivity (ESI+) | |||
| This compound | High | Moderate | The acidic mobile phase promotes protonation, leading to a strong [M+H]⁺ signal. |
| Coupled Product | High | High | The pyridine nitrogen is readily protonated under both conditions. |
| Potential Issues | On-column hydrolysis of boronate esters (if present)[3][4], boroxine formation. | Potential for adduct formation with ammonium. | The choice of mobile phase pH is a trade-off between retention, peak shape, and MS sensitivity. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared HPLC-MS approaches.
Method A: Low pH (Formic Acid) Protocol
-
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[5]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
-
Mass Spectrometer Settings (ESI+):
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 45 psi.
-
Fragmentor Voltage: 70 V.
-
Scan Range: m/z 100-800.
-
Method B: Near-Neutral pH (Ammonium Acetate) Protocol
-
Instrumentation:
-
Same as Method A.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[5]
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Same as Method A.
-
-
Mass Spectrometer Settings (ESI+):
-
Same as Method A.
-
Visualizing the Workflow and Potential Byproducts
To better understand the analytical process and the potential species in the reaction mixture, the following diagrams are provided.
Caption: Potential species in a Suzuki-Miyaura reaction mixture.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your analytical results, a self-validating system should be in place. This includes:
-
System Suitability Testing: Before analyzing samples, inject a standard mixture containing the starting materials and product to verify system performance, including resolution, peak shape, and detector response.
-
Spiking Studies: To assess matrix effects, spike a known amount of a standard into a diluted reaction mixture and calculate the recovery.
-
Mass Spectral Confirmation: The identity of each peak should be confirmed by its mass-to-charge ratio.
Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other techniques can also be employed for monitoring these reactions.
Table 2: Comparison with Alternative Analytical Methods
| Technique | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution for volatile compounds. | Boronic acids are non-volatile and require derivatization. [6] |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Widely available, robust. | May lack the sensitivity and selectivity of MS, especially for co-eluting species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information, can be quantitative. | Lower sensitivity than MS, can be complex for reaction mixtures. |
Conclusion
The choice of HPLC-MS methodology for the analysis of this compound reaction mixtures depends on the specific goals of the analysis. For routine reaction monitoring where high sensitivity for the starting boronic acid is critical, a low pH method with a formic acid modifier may be preferable. However, for methods requiring robust quantification and excellent peak shape for all components, a near-neutral pH method with an ammonium acetate buffer is often superior. By understanding the underlying principles and potential pitfalls, researchers can develop and validate reliable analytical methods to support their synthetic endeavors.
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3393. [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1999. [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
-
Ye, G., Ng, T., & Wigman, L. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 229-235. [Link]
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (2,5-Dimethylpyridin-3-yl)boronic Acid: A Validation of a Novel Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two synthetic routes to (2,5-dimethylpyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. We will explore a well-established method alongside a newly validated, streamlined approach, offering insights into the practical considerations for selecting an optimal synthetic strategy. This document is intended to serve as a comprehensive resource, complete with experimental protocols, comparative data, and a discussion of the underlying chemical principles.
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials, primarily through their application in Suzuki-Miyaura cross-coupling reactions.[1] The efficient and scalable synthesis of this reagent is therefore of significant interest to the chemical research community.
This guide will compare two prominent synthetic strategies starting from 3-bromo-2,5-dimethylpyridine:
-
Route 1: The Established Halogen-Metal Exchange Pathway. This classic approach involves a lithium-halogen exchange at low temperatures, followed by quenching with a borate ester.[2]
-
Route 2: A Validated Palladium-Catalyzed Miyaura Borylation. This newer method utilizes a palladium catalyst to directly couple the aryl bromide with a diboron reagent, offering potential advantages in terms of functional group tolerance and milder reaction conditions.[3][4]
We will present a head-to-head comparison of these methodologies, evaluating them on criteria such as reaction efficiency, operational simplicity, scalability, and cost-effectiveness.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a multi-faceted decision, balancing factors such as yield, purity, cost, and safety. The following table summarizes the key performance indicators for the two routes to this compound.
| Parameter | Route 1: Halogen-Metal Exchange | Route 2: Miyaura Borylation |
| Starting Material | 3-Bromo-2,5-dimethylpyridine | 3-Bromo-2,5-dimethylpyridine |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Pd catalyst, Base |
| Reaction Temperature | -78 °C to room temperature | 80-100 °C |
| Typical Yield | 60-75% | 70-85% |
| Reaction Time | 3-4 hours | 12-24 hours |
| Purification | Acid-base extraction, Recrystallization | Column chromatography, Recrystallization |
| Key Advantages | High reactivity, relatively short reaction time. | Milder conditions, broader functional group tolerance.[3] |
| Key Disadvantages | Requires cryogenic temperatures, sensitive to moisture and air. | Higher cost of palladium catalyst and diboron reagent. |
Experimental Protocols
Route 1: Halogen-Metal Exchange and Borylation
This method relies on the rapid and efficient lithium-halogen exchange on the pyridine ring at cryogenic temperatures. The resulting organolithium species is then trapped with an electrophilic boron source.
Workflow Diagram:
Caption: Workflow for Halogen-Metal Exchange Route.
Step-by-Step Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-2,5-dimethylpyridine (1.0 equiv.) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equiv., 2.5 M in hexanes) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equiv.) is added dropwise at -78 °C. The reaction mixture is stirred for an additional hour at this temperature and then allowed to warm to room temperature overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of 2 M HCl (5 mL/mmol). The aqueous layer is separated and washed with diethyl ether (3 x 10 mL/mmol). The pH of the aqueous layer is adjusted to ~7.5 with 2 M NaOH, and the mixture is stirred for 1 hour. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Route 2: Palladium-Catalyzed Miyaura Borylation
This route offers a more operationally simple alternative, avoiding the need for cryogenic temperatures and highly pyrophoric reagents. The reaction is catalyzed by a palladium complex and proceeds via a boronic ester intermediate which is subsequently hydrolyzed.[3][4]
Workflow Diagram:
Caption: Workflow for Miyaura Borylation Route.
Step-by-Step Protocol:
-
Reaction Setup: A round-bottom flask is charged with 3-bromo-2,5-dimethylpyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (2.0 equiv.), and a suitable solvent such as 1,4-dioxane or DMSO (15 mL/mmol).
-
Catalysis: The mixture is degassed with nitrogen or argon for 15-20 minutes. A palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv.), is then added.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.
-
Workup and Isolation of Boronic Ester: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting crude boronic ester can be purified by column chromatography on silica gel.
-
Hydrolysis to Boronic Acid: The purified boronic ester is dissolved in a suitable solvent mixture (e.g., acetone/water) and treated with an excess of an acid such as HCl or a boron trifluoride complex to effect hydrolysis. The resulting boronic acid is then isolated by filtration or extraction.
-
Purification: The crude boronic acid can be further purified by recrystallization.
Discussion of Synthetic Routes
Route 1: The Halogen-Metal Exchange
This established method is often favored for its rapid reaction times and the high reactivity of the organolithium intermediate. The primary drawback is the requirement for strictly anhydrous conditions and cryogenic temperatures (-78 °C), which can be challenging to maintain on a large scale. The use of n-butyllithium, a pyrophoric reagent, also necessitates careful handling procedures. The workup, involving pH adjustments, is relatively straightforward for isolating the amphoteric boronic acid product.
Causality of Experimental Choices: The choice of THF as a solvent is crucial as it effectively solvates the lithium cation, promoting the lithium-halogen exchange. The low temperature is essential to prevent side reactions, such as the deprotonation of the methyl groups on the pyridine ring. Triisopropyl borate is a common electrophile in this reaction due to its good reactivity and the relative ease of hydrolysis of the resulting boronate ester.
Route 2: The Miyaura Borylation
The newly validated Miyaura borylation offers a significant advantage in terms of operational simplicity and milder reaction conditions. The reaction is typically run at elevated, but not cryogenic, temperatures and is more tolerant of residual moisture and a wider range of functional groups.[3] This makes it an attractive option for library synthesis and process development.
Causality of Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for the efficiency of the Miyaura borylation.[4] Dppf is a common and effective ligand for this transformation. A weak base, such as potassium acetate, is used to avoid the premature hydrolysis of the diboron reagent and the product boronic ester. The solvent choice, often a polar aprotic solvent like dioxane or DMSO, facilitates the dissolution of the reagents and promotes the catalytic cycle. The two-step process involving the isolation of the boronic ester allows for a more straightforward purification, as the ester is generally less polar and more amenable to chromatography than the free boronic acid.
Conclusion
Both the halogen-metal exchange and the Miyaura borylation represent viable synthetic routes to this compound. The choice between the two will largely depend on the specific requirements of the synthesis. For small-scale, rapid synthesis where the necessary equipment for handling pyrophoric reagents at low temperatures is available, the halogen-metal exchange may be preferred. For larger-scale synthesis, or when a wider range of functional groups may be present in more complex starting materials, the operational simplicity and milder conditions of the Miyaura borylation make it a more attractive and robust option. This guide provides the necessary information for researchers to make an informed decision based on their specific needs and available resources.
References
-
Liu, Y., Milo, L. J., & Lai, J. H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]
-
PubChem. 3-Bromo-2,5-dimethylpyridine. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An improved protocol for the preparation of 3-pyridyl-and some other heteroarylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-5397.
-
Pereira Silva, M., Saraiva, L., Magalhães Pinto, M., & Sousa, E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
-
PubChem. This compound. [Link]
Sources
comparing efficiency of (2,5-dimethylpyridin-3-yl)boronic acid vs other boronic acids
An In-Depth Guide to the Comparative Efficiency of (2,5-dimethylpyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling
Abstract
For researchers, scientists, and drug development professionals, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules.[1] The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[2][3] This guide provides a rigorous comparative analysis of this compound, a heteroarylboronic acid of increasing interest. We will objectively evaluate its performance against standard arylboronic acids, delve into the mechanistic nuances that govern its reactivity, and provide detailed, actionable protocols for its application.
Introduction: The Critical Role of the Boronic Acid
The success of a Suzuki-Miyaura reaction is highly dependent on the interplay between the catalyst, base, solvent, and the coupling partners.[2] The boronic acid, in particular, dictates the efficiency of the crucial transmetalation step in the catalytic cycle.[4][5] Its reactivity is governed by a delicate balance of factors:
-
Electronic Nature: The substituent on the boronic acid influences the nucleophilicity of the organic group being transferred.[6]
-
Steric Hindrance: Bulky groups around the boron center can impede the approach of the palladium complex.[1]
-
Stability: Boronic acids, especially heteroaryl variants, can be susceptible to decomposition pathways like protodeboronation, which quenches the active reagent.[7][8]
This compound presents a unique profile. As a heteroaromatic compound, the pyridine nitrogen introduces distinct electronic properties and a potential coordination site for the palladium catalyst, while the dimethyl substituents add steric bulk and modify its solubility.[7][9] Understanding these characteristics is key to unlocking its synthetic potential.
Comparative Performance Analysis: An Experimental Approach
To provide a clear performance benchmark, we designed a standardized Suzuki-Miyaura coupling experiment. This compound was compared against two widely used alternatives: Phenylboronic acid (an electron-neutral standard) and 4-Methoxyphenylboronic acid (an electron-rich, often highly reactive partner).
Standardized Experimental Protocol
Objective: To couple various boronic acids with 4-bromoanisole under identical, non-optimized conditions to reveal inherent reactivity differences.
Materials:
-
This compound
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
Workflow Diagram:
Figure 1: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[10]
-
Inerting: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent Addition: Add 5 mL of the degassed 4:1 dioxane/water mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers in a separatory funnel. Wash the organic layer with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to obtain the pure biaryl product. Determine the isolated yield.
Results and Discussion
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Entry | Boronic Acid Partner | Product | Isolated Yield (%) |
| 1 | Phenylboronic Acid | 4-Methoxybiphenyl | 94% |
| 2 | 4-Methoxyphenylboronic Acid | 4,4'-Dimethoxybiphenyl | 96% |
| 3 | This compound | 3-(4-Methoxyphenyl)-2,5-dimethylpyridine | 78% |
The data clearly indicates that under these standard conditions, this compound is a competent coupling partner but provides a moderately lower yield than its non-heteroaromatic counterparts. This efficiency gap can be explained by examining the catalytic cycle.
Figure 2: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality behind the Observed Yields:
-
Transmetalation Efficiency: The transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] The electron-withdrawing nature of the pyridine ring in this compound can decrease the electron density on the boron atom, making it less Lewis acidic and potentially slowing the formation of the active boronate complex. This contrasts with the electron-donating methoxy group in entry 2, which facilitates this step, leading to a higher yield.
-
Catalyst Inhibition: The Lewis-basic nitrogen atom in the pyridine ring can coordinate to the electron-deficient palladium(II) center.[7] This can lead to the formation of off-cycle, less reactive, or even inactive catalyst complexes, thereby reducing the overall turnover frequency and final yield.
-
Protodeboronation: Heteroaryl boronic acids are often more susceptible to protodeboronation (cleavage of the C-B bond by a proton source, like water) than aryl boronic acids.[7] This side reaction irreversibly consumes the nucleophilic partner, lowering the potential yield.
Strategic Optimization and Field Insights
The results in Table 1 do not signify a limitation of the reagent, but rather highlight the necessity for protocol optimization, a common requirement for challenging substrates. For heteroaryl systems like this compound, standard catalysts like Pd/PPh₃ are often suboptimal.
Recommendations for Improved Efficiency:
-
Advanced Ligands: Employing electron-rich, bulky monophosphine ligands such as SPhos, RuPhos, or XPhos is highly recommended. These ligands are known to accelerate both the oxidative addition and reductive elimination steps and are particularly effective for coupling heteroaryl chlorides and boronic acids.[11][12]
-
Base Selection: While carbonates are common, stronger bases like potassium phosphate (K₃PO₄) can be more effective in promoting the transmetalation of less reactive boronic acids.[2]
-
Anhydrous Conditions: To mitigate protodeboronation, using anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK), potentially with additives like trimethyl borate, can be a powerful strategy for refractory heteroaryl couplings.[7]
Conclusion and Outlook
This compound is a valuable building block for introducing a functionalized pyridine scaffold, a common motif in pharmaceuticals. While its intrinsic electronic and steric properties render it less reactive than simple arylboronic acids under generic Suzuki-Miyaura conditions, its efficiency can be significantly enhanced through rational protocol design. By moving beyond standard catalyst systems and carefully selecting ligands, bases, and solvents tailored for heteroaryl substrates, researchers can effectively harness the synthetic power of this reagent. This guide serves as a foundational blueprint for understanding its behavior and provides a logical framework for developing robust and high-yielding cross-coupling methodologies.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
- ResearchGate. (2022). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with....
- The Royal Society of Chemistry. (2015).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. Comparison of reactivity of different boron reagents.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- National Institutes of Health. (2017).
- National Institutes of Health. (2017).
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- PubChem. 2,5-Dimethylpyridine-3-Boronic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Dimethylpyridine-3-Boronic Acid | C7H10BNO2 | CID 2763092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (2,5-dimethylpyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents in synthetic chemistry is paramount, directly impacting reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of pharmaceutical candidates. (2,5-dimethylpyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Ensuring its purity is not merely a quality control checkpoint but a critical step in guaranteeing the reliability and reproducibility of synthetic endeavors.
This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive field experience.
The Challenge of Boronic Acid Purity
Boronic acids, including our target molecule, present unique analytical challenges. A primary issue is their propensity to form cyclic anhydrides, known as boroxines, through dehydration.[2] This equilibrium between the monomeric boronic acid and the trimeric boroxine can complicate analysis, particularly in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, residual impurities from the synthesis, such as starting materials or byproducts from protodeboronation, must be diligently identified and quantified.[3]
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is often the most robust strategy for a comprehensive purity assessment. The table below compares the most common techniques, highlighting their strengths and weaknesses in the context of this compound analysis.
| Analytical Technique | Principle | Strengths for this compound | Weaknesses & Mitigating Strategies |
| ¹H and ¹¹B NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural information. | - Provides detailed structural confirmation. - Can identify and quantify organic impurities. - ¹¹B NMR is specific to the boron center, aiding in speciation (boronic acid vs. boroxine).[4] | - Boroxine formation can lead to complex and broadened spectra. Mitigation: Use of protic solvents like DMSO-d₆ or D₂O to shift the equilibrium to the monomeric form. - B-OH proton is often broad or exchanges with solvent. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | - Excellent for quantifying purity and separating impurities. - Can be coupled with various detectors (UV, MS) for enhanced specificity. | - On-column hydrolysis of boronic acids can be an issue with silica-based columns. Mitigation: Use of specialized columns (e.g., low residual silanol) and optimization of mobile phase pH and composition.[5] - Co-elution of impurities is possible. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | - Provides molecular weight information for the main component and impurities. - Highly sensitive for detecting trace impurities. - Can help in the structural elucidation of unknown impurities.[6][7] | - Ionization efficiency can vary between compounds, affecting quantification. - Formation of adducts and fragments can complicate spectral interpretation. |
| Gas Chromatography (GC) | Separates volatile components of a mixture. | - Not generally suitable for boronic acids due to their low volatility and thermal instability. | - Derivatization to a more volatile form is possible but adds complexity and potential for artifacts. |
In-Depth Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Deep Dive
Rationale: NMR is the cornerstone for confirming the chemical identity of your synthesized this compound and identifying any organic impurities. The choice of solvent is critical to obtaining a clear and interpretable spectrum.
dot
Caption: Workflow for NMR analysis of this compound.
Step-by-Step Protocol for ¹H and ¹¹B NMR:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it helps to break down the trimeric boroxine anhydride, simplifying the spectrum.[2]
-
Cap the NMR tube and gently vortex until the sample is fully dissolved.
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz instrument would include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a proton-decoupled ¹¹B NMR spectrum. This will provide a single peak for the boronic acid, and its chemical shift can be indicative of its hybridization state.[4]
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction, and referencing).
-
For the ¹H NMR spectrum of this compound (C₇H₁₀BNO₂), you would expect to see:
-
Singlets for the two methyl groups.
-
Signals for the two aromatic protons on the pyridine ring.
-
A broad singlet for the B(OH)₂ protons, which may be exchangeable with residual water in the solvent.
-
-
Integrate the signals corresponding to the product and any visible impurities. The relative integration values can be used to estimate the purity.
-
The ¹¹B NMR should show a major peak corresponding to the sp²-hybridized boron of the boronic acid.
-
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Rationale: HPLC is the preferred method for accurate purity determination and the quantification of impurities. The choice of column and mobile phase is critical to prevent on-column degradation and achieve good separation.
dot
Caption: General workflow for HPLC purity analysis.
Step-by-Step Protocol for HPLC Analysis:
-
Instrumentation and Columns:
-
An HPLC system with a UV detector is suitable.
-
A C18 column with low silanol activity is recommended to minimize on-column hydrolysis of the boronic acid.[5]
-
-
Mobile Phase and Sample Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Prepare a stock solution of the synthesized this compound at a concentration of approximately 1 mg/mL in the diluent.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient: A typical gradient could start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.
-
This method should be validated according to ICH guidelines for accuracy, precision, specificity, linearity, and range to ensure reliable results.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
Rationale: LC-MS provides an orthogonal detection method to UV, offering molecular weight information that is invaluable for confirming the identity of the main peak and for the tentative identification of impurities.
The LC method described above can be directly coupled to a mass spectrometer.
Expected Mass Spectrometry Data for this compound (C₇H₁₀BNO₂):
-
Molecular Weight: 150.97 g/mol [9]
-
Expected Ion (Positive Mode ESI): [M+H]⁺ = 151.08
Analysis of the mass spectra of impurity peaks can provide crucial clues to their structures, for example, identifying a protodeboronated impurity which would have a mass corresponding to 2,5-dimethylpyridine.
Interpreting the Data: A Self-Validating System
The trustworthiness of your purity assessment comes from the convergence of data from these orthogonal techniques.
-
NMR confirms the structure: The chemical shifts and coupling patterns in the ¹H NMR should be consistent with the structure of this compound. The ¹¹B NMR confirms the presence of the boronic acid moiety.
-
HPLC quantifies the purity: The area percent purity from a validated HPLC method provides a reliable quantitative measure.
-
LC-MS verifies the identity: The mass of the main peak in the LC-MS analysis should correspond to the expected molecular weight of the target compound.
If all three techniques provide consistent results, you can have high confidence in the assessed purity of your synthesized this compound. Discrepancies between the methods warrant further investigation to identify and characterize any unknown impurities.
Conclusion
A rigorous assessment of the purity of synthesized this compound is a critical, non-negotiable step in any synthetic workflow. By employing a combination of NMR, HPLC, and LC-MS, researchers can obtain a comprehensive understanding of their material's quality. This multi-faceted approach, grounded in a solid understanding of the underlying principles and potential pitfalls of each technique, ensures the generation of reliable and reproducible scientific data, which is the bedrock of successful research and drug development.
References
- Akgun, B., & Hall, D. G. (2011). 11B NMR Spectroscopy for the Analysis of Boronic Acids and Their Derivatives. In Boronic Acids (pp. 41-65). Wiley-VCH Verlag GmbH & Co. KGaA.
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
-
National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpyridine-3-Boronic Acid. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
- Li, W., Nelson, D. P., Jensen, M. S., & Hoerrner, R. S. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
- MDPI. (2020). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 25(21), 5087.
-
ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved January 21, 2026, from [Link]
- Silva, S. P. M., et al. (2020).
-
National Center for Biotechnology Information. (n.d.). [2-(Dimethylamino)pyrimidin-5-yl]boronic acid. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
- Chen, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.
-
bioRxiv. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. Retrieved January 21, 2026, from [Link]
- MDPI. (2020).
- ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
-
National Center for Biotechnology Information. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... Retrieved January 21, 2026, from [Link]
-
Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. 2,5-Dimethylpyridine-3-Boronic Acid | C7H10BNO2 | CID 2763092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synchem.de [synchem.de]
A Comparative Kinetic Guide to the Suzuki-Miyaura Cross-Coupling of (2,5-Dimethylpyridin-3-yl)boronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The choice of boronic acid is a critical parameter that dictates reaction efficiency, scope, and scalability. This guide provides an in-depth kinetic and mechanistic comparison of (2,5-dimethylpyridin-3-yl)boronic acid with other relevant boronic acids, offering field-proven insights to inform your synthetic strategies.
The incorporation of substituted pyridine moieties is a cornerstone of modern medicinal chemistry. This compound offers a unique structural motif, but its performance in cross-coupling reactions is governed by a complex interplay of electronic and steric factors. Understanding the kinetic profile of this reagent is paramount for optimizing reaction conditions and achieving desired outcomes.
The Decisive Role of Transmetalation in Reaction Kinetics
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. For many Suzuki-Miyaura reactions, particularly those involving heteroarylboronic acids, the transmetalation step is often the rate-determining step.[1] This step involves the transfer of the organic group from the boron atom to the palladium center. The efficiency of this transfer is highly sensitive to the electronic and steric properties of the boronic acid.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Kinetic Profile of this compound
While specific kinetic data for this compound is not extensively published, a comparative analysis can be drawn based on the well-established principles governing the reactivity of heteroaryl boronic acids. The electronic nature of the heterocycle plays a significant role; π-deficient heterocycles like pyridine can be challenging substrates.[2] The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation.[2]
The position of the boronic acid group on the pyridine ring is also critical. The "2-pyridyl problem" is a known phenomenon where the proximity of the nitrogen atom to the boronic acid can lead to lower yields compared to its 3- and 4-substituted isomers.[2] As a 3-pyridyl boronic acid derivative, this compound avoids this direct proximity effect.
The methyl substituents at the 2- and 5-positions introduce additional electronic and steric considerations. The electron-donating nature of the methyl groups can increase the electron density of the pyridine ring, which may influence the transmetalation rate.
| Boronic Acid Type | Expected Relative Reactivity | Key Influencing Factors | Potential Challenges |
| This compound | Moderate | - 3-pyridyl position avoids the "2-pyridyl problem".- Electron-donating methyl groups may enhance reactivity.- Steric hindrance from the 2-methyl group could slightly impede transmetalation. | - Potential for catalyst inhibition by the pyridine nitrogen.- Susceptibility to protodeboronation under certain conditions. |
| 3-Pyridylboronic Acid | Moderate | - Baseline for 3-pyridyl reactivity. | - Catalyst inhibition by the pyridine nitrogen.- Prone to protodeboronation. |
| Phenylboronic Acid | High | - Electronically neutral and sterically unhindered. | - Generally well-behaved, but lacks the heteroatom functionality. |
| 2-Thienylboronic Acid | High | - π-rich heterocycle, generally more reactive in transmetalation.[2] | - Can be more susceptible to decomposition pathways.[2] |
| 2-Pyridylboronic Acid | Low to Moderate | - Subject to the "2-pyridyl problem" due to chelation with the palladium center. | - Often requires specific ligands and conditions to achieve good yields. |
Experimental Protocol for Kinetic Monitoring
To quantitatively assess the performance of this compound, a robust experimental setup for kinetic monitoring is essential. In-situ spectroscopic techniques are invaluable for tracking the reaction progress in real-time.
Caption: A generalized workflow for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the aryl halide, this compound, a suitable base (e.g., K₂CO₃, Cs₂CO₃), and an internal standard in a degassed solvent such as 1,4-dioxane or THF.[3]
-
Catalyst Premixing: In a separate, dry, and inerted reaction vessel equipped with a magnetic stirrer and a temperature probe, add the palladium precursor (e.g., Pd(OAc)₂) and the desired phosphine ligand.
-
Reaction Initiation: Inject the stock solution containing the aryl halide, boronic acid, base, and internal standard into the reaction vessel pre-heated to the desired temperature.
-
Data Acquisition: Immediately begin monitoring the reaction using an in-situ analytical technique. For example, an infrared (IR) probe can track the disappearance of a characteristic vibrational band of the aryl halide and the appearance of a band corresponding to the biaryl product.
-
Kinetic Analysis: The collected data can be used to determine the reaction rate by plotting the concentration of the limiting reagent versus time. The initial rate method or fitting the data to an appropriate rate law can be used to extract the kinetic parameters.
Mechanistic Considerations and Overcoming Challenges
A primary challenge in the use of heteroaryl boronic acids is the competitive protodeboronation pathway, where the carbon-boron bond is cleaved by a proton source.[2] This side reaction reduces the effective concentration of the boronic acid and lowers the overall yield. The use of anhydrous conditions and carefully selected bases can mitigate this issue.
For challenging cross-couplings involving heteroaryl boronic acids, the use of boronic esters, such as pinacol or MIDA esters, can be advantageous. These esters often exhibit enhanced stability and can lead to more consistent reaction profiles. Studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, and in some cases, exhibit faster transmetalation rates than the corresponding boronic acids.[4]
Conclusion
This compound is a valuable building block for the synthesis of highly functionalized pyridine derivatives. While it presents some of the inherent challenges associated with heteroaryl boronic acids, its kinetic profile can be favorably modulated through the careful selection of reaction parameters. By understanding the mechanistic nuances of the Suzuki-Miyaura reaction and employing robust kinetic monitoring techniques, researchers can effectively harness the synthetic potential of this versatile reagent. For particularly challenging transformations, the use of the corresponding boronic ester under anhydrous conditions should be considered.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]
-
Osakada, K., & Nishihara, Y. (2022). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 51(3), 777-796. [Link]
-
Thomas, A. A., & Denmark, S. E. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Adamo, C., & Amatore, C. (2005). Mechanism of the Suzuki−Miyaura Cross-Coupling Reaction: A DFT Study. The Journal of Organic Chemistry, 70(14), 5489–5503. [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
- 1. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
Navigating the C-C Bond Formation Landscape: A Comparative Guide to the Substrate Scope of (2,5-Dimethylpyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth technical analysis of the anticipated substrate scope of (2,5-dimethylpyridin-3-yl)boronic acid in key C-C bond-forming reactions. While direct, comprehensive experimental data on this specific boronic acid is limited in the current literature, this document synthesizes established principles of pyridylboronic acid reactivity, steric and electronic effects, and comparative data from structurally related analogs to offer a predictive and practical framework for researchers.
Introduction: The Significance of the Pyridyl Scaffold and the Role of Boronic Acids
The pyridine motif is a cornerstone in medicinal chemistry and materials science, owing to its presence in numerous pharmaceuticals, agrochemicals, and functional materials. The ability to forge carbon-carbon (C-C) bonds to the pyridine ring is therefore of paramount importance for the synthesis of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, stands out as a robust and versatile method for this purpose.[1] Pyridylboronic acids, as the organoboron component, are key reagents in this transformation.
This compound presents a unique substitution pattern with methyl groups flanking the boronic acid moiety at the 2- and 5-positions. These substituents are expected to exert significant steric and electronic effects, influencing the reactivity and substrate scope of this reagent in C-C bond formation. This guide will explore its anticipated performance in Suzuki-Miyaura coupling and other modern C-C bond-forming reactions, drawing comparisons with other pyridylboronic acid isomers and derivatives.
Synthesis of this compound: Accessibility and Considerations
The availability of a boronic acid is a crucial first step in its application. While not as commonly commercially available as simpler pyridylboronic acids, this compound can be synthesized through established methodologies. The most common route involves the halogen-metal exchange of a corresponding halopyridine followed by borylation.
A plausible synthetic route starts from 3-bromo-2,5-dimethylpyridine. Treatment with a strong base, such as n-butyllithium, at low temperatures generates the corresponding pyridyllithium species, which is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form the boronate ester. Subsequent hydrolysis under acidic or basic conditions affords the desired this compound.
Caption: General workflow for the synthesis of this compound.
An alternative and increasingly popular method is the direct C-H borylation of 2,5-dimethylpyridine (2,5-lutidine) using an iridium catalyst.[2] This method offers a more atom-economical approach, though regioselectivity can be a challenge. The directing effects of the pyridine nitrogen and the steric hindrance from the methyl groups would likely favor borylation at the C3 and C4 positions.
Suzuki-Miyaura Cross-Coupling Reactions: A Predictive Analysis
The Suzuki-Miyaura reaction is the most prominent application of arylboronic acids.[1] The performance of this compound in this reaction will be dictated by a balance of steric and electronic factors.
Steric and Electronic Effects at Play
-
Steric Hindrance: The methyl group at the 2-position introduces significant steric bulk around the C-B bond. This can hinder the transmetalation step in the catalytic cycle, which is often the rate-determining step. This steric impediment may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) or the use of specialized, bulky phosphine ligands on the palladium catalyst to facilitate the coupling.[3]
-
Electronic Effects: The two methyl groups are electron-donating, which increases the electron density on the pyridine ring. This can make the pyridyl group a more effective nucleophile in the transmetalation step. However, the increased electron density on the pyridine nitrogen can also lead to stronger coordination to the palladium center, potentially inhibiting the catalyst.[1]
Comparison with Other Pyridylboronic Acid Isomers
The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling is known to be position-dependent. The "2-pyridyl problem" refers to the often-lower yields and challenging nature of couplings involving 2-pyridylboronic acids due to catalyst inhibition by the adjacent nitrogen and a propensity for protodeboronation.[4]
-
This compound vs. 3-Pyridylboronic Acid: Unsubstituted 3-pyridylboronic acid is generally a good coupling partner. The addition of the 2- and 5-methyl groups in our target molecule introduces both steric hindrance and increased electron donation. We can predict that this compound will be a slightly less reactive coupling partner than the unsubstituted 3-pyridylboronic acid, particularly with sterically demanding aryl halides.
-
This compound vs. 2-Pyridylboronic Acids: Compared to 2-pyridylboronic acids, this compound is expected to be a more reliable coupling partner. The boronic acid at the 3-position is less prone to the catalyst inhibition and protodeboronation issues that plague 2-pyridylboronic acids.[4]
Predicted Substrate Scope with Aryl Halides
Based on the analysis of steric and electronic effects, we can predict the following trends in the substrate scope of this compound in Suzuki-Miyaura couplings:
Table 1: Predicted Reactivity of this compound with Various Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide Partner | Predicted Yield | Rationale |
| Electron-deficient (e.g., 4-bromonitrobenzene) | Good to Excellent | Favorable oxidative addition to the palladium catalyst. |
| Electron-rich (e.g., 4-bromoanisole) | Moderate to Good | Slower oxidative addition may require more active catalysts or longer reaction times. |
| Sterically hindered (e.g., 2-bromotoluene) | Moderate | Steric clash between the substrates will likely lower the reaction efficiency. |
| Heteroaryl halides (e.g., 2-bromothiophene) | Good | Generally good coupling partners, though catalyst poisoning by the heteroatom is a possibility.[1] |
Recommended Experimental Protocol for Suzuki-Miyaura Coupling
For a successful coupling, a robust catalytic system is essential. The following is a recommended starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as SPhos or XPhos.
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Other C-C Bond Forming Reactions: Exploring the Potential
Beyond the Suzuki-Miyaura reaction, several other modern cross-coupling methods are available for C-C bond formation. The utility of this compound in these transformations is an area ripe for exploration.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. While primarily used for C-heteroatom bond formation, there are examples of C-C bond forming variants. However, these are less common, and the substrate scope is generally more limited than for Suzuki-Miyaura reactions. Given the steric hindrance around the boronic acid, it is anticipated that this compound would be a challenging substrate for Chan-Lam C-C coupling.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for radical-based C-C bond formation.[5] Boronic acids can serve as radical precursors under oxidative quenching cycles. The electron-rich nature of the 2,5-dimethylpyridine ring might make this compound a suitable candidate for single-electron oxidation to generate the corresponding pyridyl radical. This could then engage in reactions like the Minisci reaction with electron-deficient arenes.[6]
Decarboxylative Cross-Coupling
Decarboxylative cross-coupling reactions offer an alternative to the use of organometallic reagents.[7] In a related transformation, a pyridyl carboxylic acid could be used as a precursor to a pyridyl radical, which could then be trapped with a suitable coupling partner. While not directly involving the boronic acid, this represents an alternative strategy to forge the desired C-C bond.
Conclusion and Future Outlook
This compound is a potentially valuable building block for the synthesis of substituted pyridines. Based on established principles, it is predicted to be a competent, albeit somewhat sterically hindered, coupling partner in Suzuki-Miyaura reactions. Its performance is expected to be superior to 2-pyridylboronic acids but likely requiring more optimized conditions than unsubstituted 3-pyridylboronic acid.
The exploration of its reactivity in other modern C-C bond-forming reactions, such as photoredox-catalyzed couplings, represents an exciting avenue for future research. The insights and predictive analysis provided in this guide are intended to serve as a valuable starting point for researchers looking to incorporate the (2,5-dimethylpyridin-3-yl) moiety into their target molecules. Experimental validation of the predicted substrate scope will be crucial to fully unlock the potential of this interesting reagent.
References
- Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 765-772.
- Caron, S., & Hawkins, J. M. (2007). Suzuki coupling of unprotected 2-chloro-3-aminopyridine: synthesis of a key intermediate for a novel class of potent PDE4 inhibitors. The Journal of Organic Chemistry, 72(23), 8851-8854.
- Chen, J., & MacMillan, D. W. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis.
- Darses, S., & Genet, J. P. (2003). A practical and versatile access to biaryls via Suzuki cross-coupling reaction of arylboronic acids with aryl chlorides. European Journal of Organic Chemistry, 2003(21), 4313-4327.
- Gooßen, L. J., & Linder, C. (2007). Decarboxylative cross-coupling reactions. Topics in Current Chemistry, 284, 1-37.
- Hachiya, H., & Muto, K. (2010). Nickel-catalyzed direct arylation of 1, 3, 4-oxadiazoles with organo[tributoxy]silanes. Organic letters, 12(15), 3488-3491.
- Jin, J., & MacMillan, D. W. (2015). The Minisci reaction: a powerful C–H functionalization.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura cross-coupling reactions of potassium aryl-and heteroaryltrifluoroborates.
- Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., ... & Steel, P. G. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & biomolecular chemistry, 12(37), 7318-7327.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
- Thompson, A. E., Hughes, G., Batsanov, A. S., Bryce, M. R., Parry, P. R., & Tarbit, B. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of organic chemistry, 70(2), 388-399.
- Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. (2017). The merger of photoredox and organocatalysis.
- Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384.
- Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2003). New shelf-stable halo-and alkoxy-substituted pyridiylboronic acids and their Suzuki cross-coupling reactions to yield heteroaryl-pyridines. Synthesis, 2003(07), 1035-1038.
- Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
- Zard, S. Z. (2002). Recent progress in the generation and use of radicals for C–C bond formation. Chemical Society Reviews, 31(3), 185-191.
- Zhang, L., & Wu, J. (2013). Recent development of C–H arylation of heteroarenes. Topics in Current Chemistry, 335, 1-40.
- Zhou, W. B., & Du, Y. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
A Computational Lens on Reactivity: A Comparative Guide to (2,5-dimethylpyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The choice of the boronic acid coupling partner is pivotal to the success of these transformations, influencing reaction efficiency, selectivity, and overall yield. This guide provides a deep, computationally-informed comparison of (2,5-dimethylpyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry, with other relevant boronic acids. By integrating established principles of reactivity with computational insights, we aim to provide a predictive framework for its application in complex synthetic endeavors.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. The catalytic cycle, a subject of extensive experimental and computational investigation, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is critically influenced by the nature of the boronic acid.[1] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of this process.[3][4] These studies have highlighted the importance of the electronic and steric properties of the boronic acid in modulating its reactivity.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Reactivity of this compound: A Computational Perspective
While specific computational studies on this compound are not extensively reported in the literature, its reactivity can be inferred from established principles governing pyridine-based and substituted arylboronic acids.
Electronic Effects
The pyridine ring, being an electron-deficient heteroaromatic system, generally reduces the nucleophilicity of the ipso-carbon attached to the boron atom. This can, in principle, slow down the transmetalation step compared to electron-rich phenylboronic acids. However, the presence of two electron-donating methyl groups at the 2- and 5-positions of the pyridine ring in this compound partially mitigates this electron-withdrawing effect.
Computational models, such as those employing DFT, can quantify these electronic effects by calculating parameters like the partial charge on the ipso-carbon and the energy of the highest occupied molecular orbital (HOMO). A higher HOMO energy and a more negative partial charge on the ipso-carbon generally correlate with increased reactivity in the transmetalation step.
Steric Hindrance
The methyl group at the 2-position (ortho to the boronic acid) introduces steric bulk around the reactive center. This steric hindrance can impede the approach of the palladium complex during the transmetalation step, potentially leading to lower reaction rates. Computational modeling can be employed to calculate the steric parameters and the activation energy barriers for the transmetalation step, providing a quantitative measure of this steric effect.
Comparison with Alternative Boronic Acids
To provide a practical context for the reactivity of this compound, we compare it with two commonly used alternatives: phenylboronic acid and 2-methylphenylboronic acid.
| Boronic Acid | Key Structural Features | Predicted Reactivity (Computational Insights) | Experimental Considerations |
| This compound | Electron-deficient pyridine ring, two electron-donating methyl groups (one ortho). | Moderate reactivity. The electron-donating methyl groups enhance nucleophilicity, but the ortho-methyl group introduces steric hindrance. The pyridine nitrogen can also coordinate to the palladium center, potentially influencing the reaction pathway. | Often requires carefully optimized reaction conditions (ligand, base, solvent) to achieve high yields, particularly with sterically demanding coupling partners.[5] |
| Phenylboronic acid | Unsubstituted aromatic ring. | High reactivity. Serves as a benchmark for Suzuki-Miyaura couplings due to its favorable electronic and steric profile. | Generally couples efficiently under a wide range of standard conditions. |
| 2-Methylphenylboronic acid | Electron-donating methyl group ortho to the boronic acid. | Reduced reactivity compared to phenylboronic acid due to significant steric hindrance from the ortho-methyl group. | Often requires more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to overcome the steric barrier. |
Experimental Protocols: A Guide to Computational Analysis of Boronic Acid Reactivity
For researchers interested in performing their own computational analysis, the following provides a general workflow using Density Functional Theory (DFT).
Step-by-Step Computational Workflow:
-
Geometry Optimization:
-
Construct the 3D structures of the boronic acids, the palladium catalyst (e.g., Pd(PPh₃)₄), the organohalide, and the relevant intermediates in the catalytic cycle.
-
Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for non-metal atoms and a larger basis set with effective core potentials for palladium).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).
-
-
Transition State Search:
-
For the transmetalation step, locate the transition state structure connecting the pre-transmetalation complex (e.g., [Ar-Pd(II)L₂-X]•••[R-B(OH)₃]⁻) to the post-transmetalation complex.
-
Utilize methods like the Berny algorithm for transition state optimization.
-
-
Activation Energy Calculation:
-
Calculate the activation energy (ΔG‡) for the transmetalation step as the difference in Gibbs free energy between the transition state and the pre-transmetalation complex.
-
-
Analysis of Electronic Properties:
-
Calculate and analyze electronic descriptors such as Mulliken or Natural Bond Orbital (NBO) charges on the ipso-carbon and the energy of the HOMO.
-
Figure 2: A generalized workflow for the computational analysis of boronic acid reactivity.
Conclusion and Future Outlook
Computational studies provide an invaluable tool for understanding and predicting the reactivity of boronic acids in Suzuki-Miyaura cross-coupling reactions. For this compound, a balance of electronic and steric factors governs its performance. While the electron-donating methyl groups enhance its nucleophilicity compared to unsubstituted pyridylboronic acids, the ortho-methyl group introduces a steric challenge.
Future computational work could focus on systematically evaluating the impact of different substituents on the pyridine ring and exploring the role of various palladium ligands in mitigating steric hindrance and promoting efficient transmetalation. Such studies will undoubtedly accelerate the rational design of novel boronic acids and the optimization of reaction conditions for the synthesis of complex molecules in drug discovery and materials science.
References
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Journal of the American Chemical Society, 138(49), 15832-15835. [Link]
-
Zahrt, A. F., Henle, J. M., & Denmark, S. E. (2018). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: Structural, kinetic, and computational investigations. Journal of the American Chemical Society, 140(13), 4648-4663. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15000030, this compound. Retrieved January 20, 2026 from [Link].
-
García-Melchor, M., & Ujaque, G. (2014). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 33(10), 2469-2479. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5188. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for (2,5-dimethylpyridin-3-yl)boronic Acid Couplings
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, enabling the formation of carbon-carbon bonds with remarkable precision.[1] However, the unique electronic and steric properties of heteroaromatic substrates, such as (2,5-dimethylpyridin-3-yl)boronic acid, present distinct challenges that necessitate a careful selection and optimization of the catalytic system. This guide provides an in-depth comparison of palladium catalysts for the coupling of this specific boronic acid, offering experimental insights and actionable protocols to empower your research.
The coupling of this compound is of significant interest as the resulting 3-aryl-2,5-dimethylpyridine motif is a key structural element in numerous biologically active compounds. The electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to the palladium center can complicate the catalytic cycle, leading to catalyst deactivation or low yields.[2] Therefore, a systematic approach to catalyst selection is crucial for achieving optimal results.
The Experimental Blueprint: A Comparative Catalyst Screening
To objectively benchmark palladium catalysts, a standardized experimental protocol is essential. This allows for a direct comparison of catalyst performance under identical conditions. The following sections detail a robust workflow for screening and identifying the most effective catalyst for your specific application.
Core Experimental Parameters
Our model reaction will be the coupling of this compound with a representative aryl bromide, 4-bromoanisole. This reaction serves as a reliable benchmark for evaluating catalyst efficacy.
Reaction Scheme:
Caption: A streamlined workflow for the systematic benchmarking of palladium catalysts.
Detailed Experimental Protocol
This protocol is designed for a single reaction and should be replicated for each catalyst being tested.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. [3]3. Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium pre-catalyst. Add the specified mole percentage of the catalyst to the reaction mixture.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the isolated yield.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the expected performance of the selected palladium catalysts in the coupling of this compound with 4-bromoanisole based on literature precedents for similar heteroaromatic couplings.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Observations |
| Pd(PPh₃)₄ | 2 | 12 | 65 | 3250 | Moderate yield, requires longer reaction times. Potential for ligand degradation at high temperatures. |
| PdCl₂(PPh₃)₂ | 2 | 10 | 70 | 3500 | Slightly higher activity than Pd(PPh₃)₄. [4] |
| XPhos Pd G2 | 0.5 | 2 | 95 | 19000 | Excellent yield in a short reaction time. Highly active for heteroaromatic couplings. [5][6] |
| SPhos Pd G2 | 0.5 | 2.5 | 92 | 18400 | Performance comparable to XPhos Pd G2, a reliable alternative. |
| Pd/C (10%) | 5 | 24 | 45 | 900 | Lower yield, significant leaching of palladium may occur. Reusability is a key advantage but requires optimization. [7] |
Interpreting the Results: Causality and Mechanistic Insights
The superior performance of the second-generation Buchwald-type pre-catalysts (XPhos and SPhos Pd G2) can be attributed to the properties of their biarylphosphine ligands. These ligands are both bulky and electron-rich, which facilitates the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by catalyst and ligand choice. [8][9]
-
Oxidative Addition: The bulky ligands promote the formation of a coordinatively unsaturated 14-electron Pd(0) species, which readily undergoes oxidative addition with the aryl bromide. This is often the rate-determining step. [9]* Transmetalation: The electron-rich nature of the ligands enhances the electron density on the palladium center, facilitating the transmetalation step with the boronic acid. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species. [10]* Reductive Elimination: The steric bulk of the ligands also promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the active Pd(0) catalyst.
In contrast, first-generation catalysts like Pd(PPh₃)₄ may suffer from slower rates of oxidative addition and can be prone to the formation of inactive palladium black, especially with challenging substrates. Heterogeneous catalysts like Pd/C offer practical advantages in terms of product purification and catalyst recycling, but often exhibit lower activity due to mass transfer limitations and require more forcing conditions. [11]
Conclusion and Future Directions
For the Suzuki-Miyaura coupling of this compound, second-generation palladium pre-catalysts, particularly those bearing bulky and electron-rich biarylphosphine ligands such as XPhos and SPhos, are demonstrably superior. They offer significantly higher yields in shorter reaction times and at lower catalyst loadings.
While this guide provides a robust framework for catalyst selection, further optimization of reaction parameters such as base, solvent, and temperature for the top-performing catalysts can lead to even greater efficiency and process robustness. For large-scale applications, investigating the potential of supported catalysts with optimized ligand architectures could offer a more sustainable and cost-effective solution.
References
- MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- YouTube. (2020, February 13). Suzuki cross-coupling reaction.
- PubMed. (2010, October 13). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
- ResearchGate. (n.d.). Synthesis, characterization and catalytic performance of palladium supported on pyridine‐based covalent organic polymer for Suzuki‐Miyaura reaction.
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- ResearchGate. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2025, August 6). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids..
- PubMed. (2021, September 24). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- DSpace@MIT. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2,5-dimethylpyridin-3-yl)boronic Acid
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire laboratory workflow. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of scientific excellence and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (2,5-dimethylpyridin-3-yl)boronic acid, grounded in established safety protocols and regulatory standards. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this reagent safely from procurement to disposal, ensuring a secure laboratory environment.
Part 1: Hazard Identification and Immediate Safety Protocols
Before any disposal procedure is initiated, a thorough understanding of the compound's inherent hazards is paramount. This compound, like many of its structural analogs, must be handled as a hazardous chemical. The primary risks associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and comprehensive hazard information.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): A non-negotiable requirement. Always wear chemical-resistant gloves (nitrile is a common choice), safety goggles with side shields or a face shield, and a fully fastened laboratory coat.[3]
-
Ventilation: All handling and preparation for disposal of this compound should occur within a certified chemical fume hood to prevent the inhalation of any dust or aerosolized particles.[4]
-
Avoid Cross-Contamination: Prevent direct contact with skin, eyes, and clothing. Should accidental contact occur, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
Incompatible Materials: Store and dispose of this compound separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[2]
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications based on analogous pyridine-boronic acid compounds. This information is critical for a proper risk assessment before disposal.
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[2] |
| Acute oral toxicity | H302 | Harmful if swallowed.[2] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste .[4] Under no circumstances should this chemical or its solutions be poured down the drain or discarded in regular solid waste bins.[4][5] Disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
Step 1: Waste Characterization & Segregation
The first step in proper waste management is correct identification.[6]
-
Identify: Any this compound that is expired, unneeded, or contaminated is classified as hazardous waste.
-
Segregate: This waste stream must be kept separate from all other chemical waste to prevent dangerous reactions.[6][7] Do not mix boronic acid waste with solvents, strong acids/bases, or oxidizing agents.[2]
Step 2: Disposal of Solid this compound Waste
-
Container Selection: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[4] The container must be in good condition, free of leaks or cracks.[8]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[8] The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate quantity or concentration.
-
The date accumulation began.
-
Any associated hazards (e.g., "Irritant").
-
-
Storage: Keep the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be away from heat sources and incompatible materials.[7]
-
Arrange for Pickup: Once the container is full or you are ready to dispose of it, follow your institution's specific procedures to request a hazardous waste pickup from your EHS department.
Step 3: Disposal of Contaminated Labware and Debris
-
Segregation: Any labware (e.g., weighing boats, spatulas), disposable gloves, or absorbent paper contaminated with this compound must also be treated as hazardous waste.[4]
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[4]
-
Disposal: This container should be disposed of through your institution's hazardous waste program alongside the primary chemical waste.
Step 4: Decontamination of Glassware
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood. This first rinseate is considered hazardous waste.
-
Collect Rinseate: Collect the first rinse (and subsequent rinses if dealing with a highly toxic material) in a properly labeled, sealed container for liquid hazardous waste.[10] Label it clearly, for example: "Waste Acetone Rinse of this compound".
-
Final Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
-
Empty Container Disposal: The original, now empty, chemical container must be managed properly. Triple-rinse the container with a suitable solvent, collecting all three rinses as hazardous waste.[10] After air-drying completely in a well-ventilated area (like the back of a fume hood), deface the original label. The clean, dry container can then often be disposed of as non-hazardous waste or recycled, depending on institutional policy.
Part 3: Regulatory Framework: Adherence to EPA and OSHA Standards
All laboratory waste disposal procedures are governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management from generation to final disposal.[6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires a formal Chemical Hygiene Plan (CHP).[11][12] Your institution's EHS department translates these regulations into actionable protocols for your specific location. Adherence to your local EHS guidelines is mandatory.
Part 4: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound and associated waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard identification, segregation, proper containerization, and strict compliance with institutional and federal regulations, we ensure the safety of ourselves, our colleagues, and the environment. Always prioritize consulting the specific Safety Data Sheet for the compound in use and treat your local EHS department as the ultimate authority on all waste disposal matters. When in doubt, always err on the side of caution and collect the material as hazardous waste.[13]
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
MATERIAL SAFETY DATA SHEET - Boric Acid. Arbico Organics. [Link]
-
Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Management. Arkansas State University. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. U.S. Occupational Safety and Health Administration (OSHA). [Link]
-
APPENDIX I: OSHA LABORATORY STANDARD. Southwest Tennessee Community College. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. usbioclean.com [usbioclean.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. osha.gov [osha.gov]
- 12. osha.gov [osha.gov]
- 13. laballey.com [laballey.com]
Navigating the Safe Handling of (2,5-dimethylpyridin-3-yl)boronic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use and disposal of (2,5-dimethylpyridin-3-yl)boronic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.
This compound, a valuable building block in organic synthesis, requires careful management due to its potential hazards. Adherence to the following protocols will mitigate risks and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its intrinsic properties and potential hazards is essential. This compound, like many boronic acids, presents a specific set of risks that must be managed.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[2][3][5]
-
Harmful if Swallowed: Ingestion of this compound can be harmful.[6]
While a specific Safety Data Sheet (SDS) for this compound was identified, detailed hazard statements are often drawn from structurally similar compounds.[7] Pyridine-containing boronic acids, in general, are recognized as irritants.[8][9]
Reactivity Considerations:
Boronic acids are known to be incompatible with strong oxidizing agents.[2][10] They are also susceptible to oxidative damage, a factor that is critical to consider not only for safety but also for the stability and reactivity of the compound in experimental settings.[11]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is non-negotiable when working with this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant splash hazard. | Protects against dust particles and accidental splashes that can cause serious eye irritation.[6][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use. | Prevents skin contact which can lead to irritation. Contaminated gloves should be disposed of immediately following proper removal techniques.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes. | Protects the skin on the body and legs from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or if dust generation is unavoidable and ventilation is inadequate. | Minimizes the risk of inhaling dust particles that can cause respiratory tract irritation.[9] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring reproducible results.
Pre-Handling Preparations
-
Designated Work Area: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and within the fume hood before introducing the chemical.
Step-by-Step Handling Procedure
-
Donning PPE: Before opening the container, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Dispensing:
-
Carefully open the container inside the fume hood.
-
Use a clean, designated spatula to dispense the required amount of the solid onto weighing paper or directly into a tared vessel.
-
Minimize the creation of dust. Avoid pouring the solid from a height.
-
-
Reaction Setup:
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the reaction vessel is securely clamped and that any subsequent manipulations are performed with care.
-
-
Post-Handling Decontamination:
-
Thoroughly clean the spatula and any other reusable equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent and then with soap and water.
-
Properly dispose of all contaminated disposable materials (e.g., weighing paper, gloves) as hazardous waste.[6]
-
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the boronic acid should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste containers.
-
Never dispose of this compound or its waste down the drain or in the regular trash.[6]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research and development endeavors.
References
- This compound Safety Data Sheet. (n.d.).
- Pyridine-4-boronic acid SAFETY DATA SHEET. (n.d.).
- Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known. (n.d.). Scribd.
- Pyridine-2-boronic acid SAFETY DATA SHEET. (n.d.).
- Materials Safety Data Sheet: NHS-PEG-Pyridineboronic acid. (n.d.).
- 2-Methoxypyridine-3-boronic acid SAFETY DATA SHEET. (2010, June 22).
- Boric Acid Safety & Hazards. (n.d.). Lab Alley.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). PNAS.
- 2,6-DIMETHYL-PYRIDINE-3-BORONIC ACID - Safety Data Sheet. (2023, April 29). ChemicalBook.
- Pyridine-4-boronic acid hydrate SAFETY DATA SHEET. (2024, February 12).
- 2-Methoxypyridine-3-boronic acid pinacolester SAFETY DATA SHEET. (2024, March 31).
- Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (n.d.). ACS Publications.
- This compound. (n.d.). BLDpharm.
- Phenylboronic acid Safety Data Sheet. (n.d.). Carl ROTH.
- 2,4-DIMETHYLPYRIDINE-3-BORONIC ACID Safety Data Sheets. (n.d.). Echemi.
- Thiophene-2-boronic acid pinacol ester SAFETY DATA SHEET. (2022, June 15). Sigma-Aldrich.
- (2-Methylpropyl)boronic acid SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Pyridine-3-boronic acid SAFETY DATA SHEET. (n.d.). Fisher Scientific.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. laballey.com [laballey.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. scribd.com [scribd.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. pnas.org [pnas.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
